3-Chloro-2,6-diethylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,6-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-3-7-5-6-9(11)8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJBIPLKIGSVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)Cl)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344561 | |
| Record name | 3-Chloro-2,6-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67330-62-5 | |
| Record name | 3-Chloro-2,6-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2,6-diethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-2,6-diethylaniline CAS number 67330-62-5
An In-Depth Technical Guide to 3-Chloro-2,6-diethylaniline (CAS 67330-62-5)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, CAS Number 67330-62-5, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and material science, this document synthesizes its chemical properties, synthesis protocols, applications, and critical safety information into a practical resource.
Core Compound Profile and Physicochemical Properties
This compound, with the molecular formula C₁₀H₁₄ClN, is a substituted aniline that serves as a versatile building block in organic synthesis.[1][2] Its specific substitution pattern—a chlorine atom at the 3-position and two ethyl groups flanking the amino group at the 2- and 6-positions—imparts distinct steric and electronic properties that are leveraged in various chemical transformations.
The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. Below is a summary of its key characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 67330-62-5 | [3] |
| Molecular Formula | C₁₀H₁₄ClN | [1][3] |
| Molecular Weight | 183.68 g/mol | [3] |
| Appearance | Liquid | |
| Boiling Point | 137-139 °C at 10 mmHg | [4] |
| Density | 1.095 g/mL at 25 °C | |
| Refractive Index | n20/D 1.56 | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| InChI Key | VDJBIPLKIGSVRG-UHFFFAOYSA-N | [5] |
| SMILES | CCc1ccc(Cl)c(CC)c1N |
Synthesis Protocol: Ethylation of m-Chloroaniline
The industrial preparation of this compound often avoids direct chlorination of 2,6-diethylaniline due to potential selectivity issues. A more robust method involves the direct ethylation of m-chloroaniline using ethylene gas under high temperature and pressure, facilitated by a metal complex catalyst.[6][7] This approach offers a direct route to the desired product from readily available starting materials.[7]
Causality in Experimental Design:
-
High Temperature (150-400°C) & Pressure (10-25 MPa): These conditions are necessary to overcome the activation energy for the ortho-alkylation of the aniline ring with ethylene, a gaseous reactant. The high pressure increases the concentration of ethylene in the reaction mixture, driving the reaction forward.[6]
-
Metal Complex Catalyst: An aniline or alkylaniline metal complex (e.g., using zinc) acts as a Lewis acid catalyst.[6][7] It coordinates to the aniline nitrogen, activating the aromatic ring for electrophilic attack by ethylene and directing the alkylation to the ortho positions. The catalyst is often regenerated during the reaction cycle.[6]
Detailed Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from patent literature and should be performed by trained personnel with appropriate safety measures and high-pressure equipment.[6]
-
Catalyst Preparation: In a 2L high-pressure reactor equipped with mechanical stirring, heating, and cooling, add 450g of o-toluidine and 25g of zinc powder.
-
Inerting: Seal the reactor and purge thoroughly with nitrogen gas to remove all air.
-
Activation: Heat the mixture to 250°C and stir at a constant temperature for 2 hours to form the active catalyst complex. Cool to room temperature and vent any hydrogen gas formed.
-
Reactant Addition: Add 495g of m-chloroaniline to the reactor containing the prepared catalyst.
-
Reaction Conditions: Seal the reactor and heat to 310°C. Introduce ethylene gas, maintaining a pressure of 14-15 MPa. Control the ethylene addition rate to manage the exothermic reaction, typically between 2-4 g/min .
-
Reaction Monitoring & Completion: Continue ethylene addition until the pressure rises to 18 MPa, indicating the consumption of the starting material. Stop the ethylene feed and maintain the reaction temperature at 310°C ± 10°C to ensure completion.
-
Work-up: Cool the reactor to below 95°C. Vent the excess pressure and collect the crude product mixture.
-
Purification: The target compound, this compound, can be purified from the crude mixture by vacuum distillation.[7]
Synthesis Workflow Diagram
Caption: Standard safety protocol for handling hazardous anilines.
References
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- Preparation method of 3-chloro-2,6-diethyl aniline - Google P
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- This compound SDS, 67330-62-5 Safety D
- This compound 98 67330-62-5 - Sigma-Aldrich. (URL: )
- This compound | CAS 67330-62-5 | SCBT - Santa Cruz Biotechnology. (URL: )
- Buy this compound from Dayang Chem (Hangzhou) Co.,Ltd - Echemi. (URL: )
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- This compound (CDEA) - VIVAN Life Sciences. (URL: )
- 4,4'-Methylenebis(this compound) | 106246-33-7 - TCI Chemicals. (URL: )
- SAFETY D
- Preparation method of 4,4'-methylene-bis-(this compound)
- 4,4'-Methylenebis(this compound) | C21H28Cl2N2 | CID 86261 - PubChem. (URL: )
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- 67330-62-5 | this compound | Aryls - Ambeed.com. (URL: )
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molecular structure of 3-Chloro-2,6-diethylaniline
An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-2,6-diethylaniline
Executive Summary
This compound is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, pigments, and potentially active pharmaceutical ingredients (APIs).[1] Its molecular architecture, characterized by a chlorinated and di-ethylated benzene ring attached to an amino group, presents a unique combination of steric and electronic properties. A comprehensive understanding of its structure is paramount for researchers and drug development professionals to ensure identity, purity, and reactivity in complex synthetic applications. This guide provides a detailed exploration of the , outlining the key analytical methodologies for its characterization, providing insight into its synthesis, and summarizing its essential properties and safety considerations.
Chemical Identity and Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its unequivocal identity and understand its physical properties. These data are critical for laboratory handling, reaction setup, and regulatory compliance.
Nomenclature and Identifiers
The compound is systematically named and cataloged under various chemical inventory systems, ensuring its unambiguous identification across global databases.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 67330-62-5 | Sigma-Aldrich, VIVAN Life Sciences[3] |
| Molecular Formula | C₁₀H₁₄ClN | Santa Cruz Biotechnology[4] |
| Molecular Weight | 183.68 g/mol | Sigma-Aldrich |
| InChI Key | VDJBIPLKIGSVRG-UHFFFAOYSA-N | PubChem[2] |
| Synonyms | CDEA, 3-Chloro-2,6-diethylbenzenamine | VIVAN Life Sciences[3] |
Core Physicochemical Data
The physical properties of this compound dictate its behavior in solution and during purification processes.
| Property | Value | Source |
| Appearance | Liquid | Sigma-Aldrich |
| Boiling Point | 137-139 °C at 10 mmHg | Sigma-Aldrich |
| Density | 1.095 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.56 | Sigma-Aldrich |
| Flash Point | 113 °C (235.4 °F) - closed cup | Sigma-Aldrich |
| Solubility | Sparingly soluble in water | Guidechem[1] |
Molecular Structure and Elucidation
Confirming the molecular structure of a synthesized compound is a non-negotiable step in chemical research and development. It relies on a multi-technique analytical approach where each method provides a unique piece of the structural puzzle.[5]
Caption: 2D representation of the this compound molecule.
Spectroscopic Characterization Workflow
A logical and systematic workflow is essential for the unambiguous characterization of a newly synthesized or procured batch of this compound. This ensures both purity and structural integrity.
Caption: General workflow for the characterization of a synthesized aniline derivative.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Expertise: For this compound, the proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amino (-NH₂) protons, and the two magnetically non-equivalent ethyl groups. The aromatic protons will appear as doublets in the 6.5-7.5 ppm region, with their coupling constant revealing their ortho relationship. The two ethyl groups, being adjacent to the bulky amino and chloro groups, will exhibit characteristic quartet (for -CH₂) and triplet (for -CH₃) patterns. The -NH₂ protons typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR Expertise: The carbon NMR spectrum will confirm the presence of 10 unique carbon atoms. Six signals will be in the aromatic region (~115-150 ppm), with the carbons directly attached to nitrogen, chlorine, and ethyl groups being significantly shifted. The four aliphatic carbons of the two ethyl groups will appear in the upfield region (~10-30 ppm).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for resolving N-H protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum. For unambiguous assignments, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals to determine proton ratios.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation patterns.[5]
-
Expertise & Causality: For this compound, using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is the preferred choice. The basic amino group is readily protonated to form the [M+H]⁺ ion. The expected molecular ion peak would be at m/z 184 (for C₁₀H₁₅ClN⁺). A key feature to look for is the isotopic pattern for chlorine: a pair of peaks with a ~3:1 intensity ratio, separated by two mass units (e.g., m/z 184 and 186), which is a definitive signature for a monochlorinated compound. GC-MS data shows a top peak at m/z 168, corresponding to the loss of a methyl group ([M-CH₃]⁺), and a molecular ion peak at m/z 183.[2]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. The addition of 0.1% formic acid to the solvent is a common practice to promote protonation ([M+H]⁺) and enhance signal intensity for basic compounds like anilines.[5]
-
Instrumentation: Infuse the sample solution directly into an ESI mass spectrometer or couple it with a liquid chromatography system (LC-MS) for online separation and analysis.
-
Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the [M+H]⁺ ion and confirm the characteristic isotopic pattern of the chlorine atom. Analyze fragmentation patterns to further support the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[5]
-
Expertise & Causality: The IR spectrum of this compound will be dominated by stretches associated with the amine and aromatic functionalities. A key diagnostic feature is the N-H stretching vibration of the primary amine group, which typically appears as a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretches will be visible just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups will appear just below 3000 cm⁻¹. The C-N stretch and aromatic C=C ring stretches will be found in the fingerprint region (1000-1600 cm⁻¹).
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Obtain a background spectrum of the clean salt plates first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the N-H, aromatic C-H, aliphatic C-H, C=C, and C-N functional groups.
Synthesis and Mechanistic Insight
Understanding the synthesis of this compound is crucial for anticipating potential impurities and for scaling up production. A common industrial approach involves the direct ethylation of a substituted aniline.
Caption: A generalized synthetic route to this compound.
A patented method describes the reaction of m-chloroaniline with ethylene at high temperature (150-400°C) and pressure (10-25 MPa) in the presence of an aniline or alkylaniline metal complex catalyst.[6][7] This process directly introduces the two ethyl groups ortho to the amino group. The choice of a metal catalyst is key to facilitating the C-C bond formation between the aromatic ring and ethylene. The steric hindrance from the existing chloro and amino groups directs the ethylation to the 2 and 6 positions.
Applications in Research and Development
This compound is primarily utilized as a versatile chemical intermediate. Its structure is a valuable scaffold for building more complex molecules. In the context of drug development, substituted anilines are foundational motifs in a wide array of pharmaceuticals.[5] While specific applications of this exact molecule in marketed drugs are not widely documented, its analogues, like 3-Chloro-2-methylaniline, are precursors to herbicides and have been investigated in the synthesis of potential cancer agents.[8] The related compound, 2,6-diethylaniline, is a well-known precursor for N-heterocyclic carbene (NHC) ligands used in catalysis, highlighting the utility of this substitution pattern in modern chemistry.[9]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
GHS Hazard Classification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).[2][10]
| Hazard Code | Description | Class |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation), Cat. 4 |
| H315 | Causes skin irritation | Skin Irritation, Cat. 2 |
| H319 | Causes serious eye irritation | Eye Irritation, Cat. 2 |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Cat. 3 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protection: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a lab coat.[10] Avoid breathing vapors or mists.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
Storage Conditions
Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture ingress and evaporation.[11]
Conclusion
The is well-defined by its substituted aromatic core. Its unambiguous characterization is reliably achieved through a synergistic combination of NMR, MS, and IR spectroscopy, supported by chromatographic purity analysis. Each technique provides complementary information that, when integrated, confirms the compound's identity and quality with a high degree of confidence. For researchers and developers, a thorough understanding of this molecule's properties, synthesis, and analytical signatures is the cornerstone for its successful application as a synthetic intermediate in the creation of novel and valuable chemical entities.
References
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- Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (n.d.). LCGC International.
- Method 8131: Aniline and selected derivatives by gas chromatography. (1996). EPA.
- CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline. (2007). Google Patents.
- 4,4'-Methylenebis(this compound). (n.d.). PubChem.
- Preparation method of 4,4'-methylene-bis-(this compound). (n.d.). Google Patents.
- Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (2014). Journal of Chemical and Pharmaceutical Research.
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Technical Guide: Proactive Safety and Handling Protocols for 3-Chloro-2,6-diethylaniline
This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 3-Chloro-2,6-diethylaniline (CAS No. 67330-62-5). Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere compliance, embedding principles of scientific integrity and causality into every recommendation. Our objective is to create a self-validating system of safety that protects personnel, preserves experimental integrity, and ensures environmental stewardship.
Compound Profile and Hazard Significance
This compound is an aniline derivative used in various chemical syntheses.[1] Its molecular structure, featuring a chlorinated aromatic ring with amine and ethyl functional groups, dictates its reactivity and toxicological profile.[1][2] Understanding these hazards is the foundational step in developing a robust safety protocol. The compound is classified as acutely toxic and an irritant, demanding rigorous adherence to safety procedures.[1][3][4]
Compound Identifiers:
-
Chemical Name: this compound
-
Synonyms: CDEA, 5-chloro-2,6-diethylaniline, 3-Chloro-2,6-diethylbenzenamine[5]
A Proactive Approach to Hazard Assessment
A static list of hazards is insufficient; a senior scientist must understand the implications of each hazard classification. The GHS classification for this compound serves as the basis for our risk assessment, directly informing the handling and protection protocols that follow.
Table 1: GHS Hazard Classification and Practical Implications [1][3][4]
| Hazard Classification | GHS Code | Practical Implication & Rationale |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. Ingestion can lead to systemic toxicity. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and mandates thorough hand washing after handling.[3][4] |
| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin. The compound can be absorbed through the skin, leading to systemic effects. This necessitates the use of chemically resistant gloves and protective clothing to prevent any direct contact.[3][4] |
| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled. Vapors or mists are hazardous. All handling of the liquid must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent respiratory exposure.[3][4] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. Direct contact can lead to redness and inflammation. This reinforces the need for appropriate gloves and immediate decontamination upon contact.[3][4] |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation. Splashes pose a significant risk to vision. Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[3][4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation. This highlights that even non-toxic concentrations of vapor can irritate the respiratory tract, reinforcing the need for robust engineering controls like fume hoods.[1][3] |
Physicochemical Properties: The Nexus of Safety and Handling
The physical state and properties of a chemical are inextricably linked to its handling requirements. As a liquid, this compound presents risks of splashing and vapor generation that differ from those of a solid.
Table 2: Key Physicochemical Properties and Safety Rationale
| Property | Value | Safety & Handling Implication |
| Form | Liquid[2] | Spills can spread quickly. Requires secondary containment during transport and storage. Handling procedures must be designed to minimize splashing. |
| Density | 1.095 g/mL at 25 °C[2][3] | Denser than water. In case of a large spill near drains, this property is important for environmental containment strategies. |
| Boiling Point | 137-139 °C at 10 mmHg[2] | The relatively high boiling point suggests volatility at standard temperature and pressure is moderate, but vapor can still accumulate in poorly ventilated areas. |
| Flash Point | 113 °C (235.4 °F) - closed cup[1] | Classified as a combustible liquid.[1] While not highly flammable, it can ignite if exposed to an ignition source at or above its flash point. Keep away from open flames, sparks, and hot surfaces. |
Risk Mitigation: A Hierarchy of Controls
Effective safety is not just about personal protective equipment (PPE); it begins with engineering and administrative controls that remove or minimize the hazard at its source.
4.1. Engineering Controls: The First Line of Defense The primary engineering control for handling this chemical is a certified chemical fume hood. This ensures that vapors and aerosols are contained and exhausted away from the operator's breathing zone.[6][7] Emergency eyewash stations and safety showers must be located in the immediate vicinity of the workstation.[7][8]
4.2. Personal Protective Equipment (PPE): The Last Barrier PPE selection must be deliberate and based on the specific hazards. The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Standard Operating Protocol: Safe Handling and Storage
Adherence to a standardized protocol minimizes variability and risk.
5.1. Handling Protocol
-
Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
PPE: Don the appropriate PPE as determined by the workflow in Section 4.2.
-
Chemical Transport: When transporting the primary container from storage, use a secondary, shatterproof container.
-
Aliquoting/Transfer: Use pipettes or a graduated cylinder for liquid transfers to minimize splashing. Perform all transfers slowly and deliberately over the contained work surface.
-
Post-Handling: Tightly close the container immediately after use.
-
Decontamination: Wipe down the work area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of all contaminated materials (bench paper, wipes, gloves) in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands and forearms thoroughly with soap and water.[3][9]
5.2. Storage Protocol
-
Location: Store in a well-ventilated, cool, dry area away from direct sunlight and heat sources.[3][10]
-
Container: Keep the container tightly closed to prevent vapor leakage.[3][10]
-
Segregation: Store locked up and segregated from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][8]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
Emergency Response: A Validating System
In an emergency, a clear, logical, and pre-rehearsed plan is critical. The following protocols are designed to guide immediate actions that mitigate harm.
6.1. Personal Exposure The immediate priority is to decontaminate the individual and seek medical attention. The following flowchart guides the initial response.
Caption: First Response Protocol for Accidental Personal Exposure.
6.2. Accidental Release (Spill) Protocol
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated (fume hood on high).
-
Assess: From a safe distance, assess the size of the spill. For large spills, evacuate the lab and contact the institutional emergency response team.
-
Contain (Small Spills Only): If the spill is small and you are trained to handle it, don appropriate PPE (including respiratory protection if outside a fume hood).
-
Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[8][11] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[3]
6.3. Fire-Fighting Protocol
-
Response: In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3] Do not use a direct water jet, as it may spread the material.[9] For any fire that is not immediately extinguishable, activate the fire alarm, evacuate the area, and call emergency services.
-
Hazards: Burning may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[8][11]
-
Firefighter PPE: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][8]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Arrange for disposal through a licensed hazardous waste contractor, following all local, state, and federal regulations.[3]
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An In-Depth Technical Guide to the Solubility of 3-Chloro-2,6-diethylaniline in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-2,6-diethylaniline, a key chemical intermediate. Given the scarcity of publicly available quantitative solubility data, this document emphasizes a foundational understanding of the compound's physicochemical properties and their influence on solubility. It presents a detailed, field-proven experimental protocol for determining the equilibrium solubility of this compound in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications in synthesis, formulation, and quality control.
Introduction to this compound
This compound is a substituted aniline derivative with the molecular formula C₁₀H₁₄ClN.[1][2] Its chemical structure, featuring a chloro substituent and two ethyl groups ortho to the amino group, imparts specific steric and electronic properties that significantly influence its reactivity and physical characteristics, including its solubility. An understanding of its solubility profile is critical for its effective use in various chemical processes, such as reaction solvent selection, purification by crystallization, and formulation of stable solutions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClN | [1][2] |
| Molecular Weight | 183.68 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Density | 1.095 g/mL at 25 °C | [1][3] |
| Boiling Point | 137-139 °C at 10 mmHg | [1] |
| Flash Point | 113 °C (closed cup) | [1] |
| CAS Number | 67330-62-5 | [1][2] |
Theoretical Considerations for Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4] The molecular structure of this compound possesses both nonpolar and polar characteristics:
-
Nonpolar Features: The benzene ring and the two ethyl groups contribute to the nonpolar character of the molecule, suggesting solubility in nonpolar organic solvents.
-
Polar Features: The amino (-NH₂) group and the chloro (-Cl) substituent introduce polarity. The amino group is capable of acting as a hydrogen bond donor, which may enhance solubility in protic solvents.
Based on these structural features, it is anticipated that this compound will exhibit good solubility in a range of organic solvents, with the degree of solubility depending on the specific solvent's polarity and hydrogen bonding capabilities.
Experimental Determination of Equilibrium Solubility
To obtain reliable and reproducible solubility data, a standardized experimental protocol is crucial. The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound.[5] This method involves agitating an excess of the compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Sources
Foreword: The Strategic Importance of 3-Chloro-2,6-diethylaniline (CDEA)
An In-depth Technical Guide to the Synthesis of 3-Chloro-2,6-diethylaniline
This compound (CDEA), with CAS Number 67330-62-5, is a highly substituted aniline derivative that serves as a critical building block in the synthesis of more complex molecules, particularly in the agrochemical and polymer industries.[1][2] Its specific substitution pattern—an amino group flanked by two ethyl groups and a chlorine atom in the meta position—presents unique synthetic challenges related to regioselectivity and steric hindrance. This guide provides an in-depth exploration of the primary synthesis pathways to CDEA, offering not just protocols, but the underlying chemical logic and field-proven insights for researchers, chemists, and process development professionals. We will dissect the most prominent industrial methods and plausible laboratory-scale alternatives, evaluating each for its efficiency, scalability, and inherent complexities.
Pathway 1: Direct Catalytic Ortho-Ethylation of m-Chloroaniline
This approach represents the most direct and industrially favored route to CDEA. It leverages a catalyzed reaction between a readily available starting material, m-chloroaniline, and ethylene gas under high temperature and pressure. The core of this process is a selective double alkylation at the positions ortho to the amino group.
Mechanistic Rationale
The reaction proceeds via a metal-catalyzed ortho-alkylation mechanism. An aniline metal complex catalyst, formed in situ, is key to the process.[3] This complex facilitates the selective addition of ethylene to the positions adjacent to the amino group. The amino group itself directs the incoming electrophile (the activated ethylene) to the ortho positions. The reaction is driven to completion by maintaining high pressure of ethylene and high temperature. The catalyst, often based on metals like aluminum or zinc complexed with an aniline or alkyl-aniline, is regenerated during the process, making it a catalytic cycle.[4]
Visualizing the Ethylation Pathway
Caption: Catalytic ortho-ethylation of m-chloroaniline.
Detailed Experimental Protocol (Exemplified from Patent Literature)
This protocol is a synthesized representation based on methodologies described in patent CN1903832A.[3][4]
-
Catalyst Preparation:
-
In a high-pressure reactor vessel (e.g., 2000 mL capacity) equipped with electric heating and cooling coils, add 500g of o-toluidine and 20g of metallic aluminum powder.[4]
-
Purge the vessel with nitrogen gas to create an inert atmosphere.
-
Seal the container and heat to 300°C while stirring. Maintain this temperature for 2 hours to facilitate the formation of the aluminum-aniline complex.
-
Cool the reactor to room temperature and carefully vent any hydrogen gas formed during the complexation.
-
-
Ethylation Reaction:
-
To the vessel containing the prepared catalyst, add 495g of m-chloroaniline.[4]
-
Seal the reactor and heat the mixture to 310°C.
-
Once the temperature is stable, introduce ethylene gas into the reactor, maintaining a constant pressure of 14 MPa.[4]
-
Control the initial ethylene feed rate at 2-4 g/min . As the reaction proceeds, the internal pressure will rise.
-
When the pressure reaches 15 MPa, reduce the ethylene feed rate to 1-2 g/min .[4]
-
Continue the reaction until the pressure rises to 18 MPa, at which point the ethylene feed is stopped.
-
Maintain the reaction temperature at 310°C ± 10°C throughout the process.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vessel to below 100°C.
-
Vent any excess ethylene and transfer the reaction mixture to a distillation apparatus.
-
Perform vacuum distillation to separate the product from unreacted starting materials and byproducts. The target product, this compound, is collected as a purified fraction.[3]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | m-Chloroaniline | [3][4] |
| Reagent | Ethylene | [3][4] |
| Catalyst | Metal-Aniline Complex (e.g., Al/o-toluidine) | [4] |
| Temperature | 150 - 400 °C (310°C in example) | [3][4] |
| Pressure | 10 - 25 MPa (14-18 MPa in example) | [3][4] |
| Potential Purity | ≥98% | [3] |
Pathway 2: Electrophilic Chlorination of 2,6-Diethylaniline
An alternative, conceptually straightforward approach is the direct chlorination of 2,6-diethylaniline (DEA). This pathway relies on electrophilic aromatic substitution, where a chlorinating agent is used to add a chlorine atom to the aromatic ring.
Mechanistic Rationale
The synthesis begins with DEA, which can be prepared through methods like the N-alkylation of aniline.[5] The amino group (-NH2) is a powerful activating group and an ortho-, para- director. The two ethyl groups are also activating and ortho-, para- directing. In 2,6-diethylaniline, the positions ortho to the amino group are blocked by the ethyl groups. The position para to the amino group is also sterically hindered and electronically influenced by the ethyl groups. This leaves the meta positions (3 and 5) as the primary sites for substitution. The challenge lies in achieving selective mono-chlorination at the 3-position without over-chlorination or formation of other isomers.
A related synthesis for 4,4'-methylene-bis-(this compound) utilizes the introduction of chlorine gas into a solution of the unchlorinated precursor, demonstrating the feasibility of this chlorination step on a similar molecular framework.[6]
Visualizing the Chlorination Pathway
Caption: Electrophilic chlorination of 2,6-diethylaniline.
General Experimental Protocol
-
Dissolution: Dissolve 2,6-diethylaniline in a suitable inert solvent (e.g., dichloromethane or a chlorinated hydrocarbon) in a reaction flask equipped with a stirrer and a gas inlet tube.
-
Chlorination: Cool the solution to a controlled temperature (e.g., 0-10°C) to manage the exothermicity of the reaction. Slowly bubble chlorine gas through the solution or add a liquid chlorinating agent (like sulfuryl chloride) dropwise.
-
Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to maximize the yield of the mono-chlorinated product and minimize byproduct formation.
-
Quenching and Neutralization: Once the reaction reaches optimal conversion, quench the excess chlorinating agent with a suitable reagent (e.g., a solution of sodium sulfite). Neutralize the reaction mixture with an aqueous base, such as sodium bicarbonate or sodium hydroxide solution.[6]
-
Work-up and Purification: Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., sodium sulfate). Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or vacuum distillation, to isolate the this compound.
Pathway 3: Multi-Step Synthesis via Nitration and Reduction
This classical synthetic route builds the molecule through a sequence of fundamental organic reactions: electrophilic aromatic substitution (nitration) followed by reduction. This pathway offers flexibility but requires careful control of regioselectivity at each step.[7]
Mechanistic Rationale & Workflow
A plausible route starts with 1,3-diethylbenzene.[8]
-
Chlorination: The first step is the chlorination of 1,3-diethylbenzene. The two ethyl groups are ortho-, para- directing. This will lead to a mixture of products, but 1-chloro-2,4-diethylbenzene would be a key intermediate.
-
Nitration: The subsequent nitration of 1-chloro-2,4-diethylbenzene using a mixture of nitric acid and sulfuric acid introduces a nitro group.[9][10] The directing effects of the existing substituents (Cl and two Et groups) will determine the position of the incoming nitro group. The goal is to install the nitro group at the position that will become the amine in the final product.
-
Reduction: The final step is the reduction of the nitro group to an amine. This is a robust and high-yielding transformation that can be achieved using various methods, such as catalytic hydrogenation (e.g., H2 with Pd/C catalyst) or metal/acid systems (e.g., Sn or Fe in HCl).[7][11]
Visualizing the Multi-Step Workflow
Caption: A plausible multi-step synthesis route to CDEA.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway 1: Direct Ethylation | Pathway 2: Direct Chlorination | Pathway 3: Nitration & Reduction |
| Starting Materials | m-Chloroaniline, Ethylene | 2,6-Diethylaniline, Cl2 | 1,3-Diethylbenzene, Cl2, HNO3 |
| Number of Steps | 1 (plus catalyst prep) | 1 | 3 |
| Key Conditions | High Temp (150-400°C), High Pressure (10-25 MPa) | Low Temp, Controlled Stoichiometry | Moderate Temps, Strong Acids |
| Scalability | High (Industrial method) | Moderate to High | Moderate (Lab to Pilot scale) |
| Key Challenges | Requires specialized high-pressure equipment | Achieving selective mono-chlorination, handling Cl2 | Regiocontrol in chlorination & nitration, multiple steps |
| Advantages | Atom economical, direct route | Conceptually simple | Uses standard lab reactions, flexible |
| Disadvantages | Harsh conditions, high capital cost | Potential for over-chlorination and isomer formation | Lower overall yield, more waste streams |
Conclusion
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The Direct Catalytic Ortho-Ethylation of m-Chloroaniline stands out as the most efficient and industrially viable method, offering a direct, atom-economical route despite its requirement for high-pressure and high-temperature conditions.[3][4] The Electrophilic Chlorination of 2,6-Diethylaniline provides a more accessible alternative for laboratory settings, though it necessitates rigorous control to ensure regioselectivity. Finally, the Multi-Step Synthesis via Nitration and Reduction embodies a classic, versatile approach that, while longer, relies on fundamental and well-understood organic transformations. The choice of synthesis route will ultimately depend on the desired scale of production, available equipment, and economic considerations.
References
- Huang, Q. (2007). Preparation method of 3-chloro-2,6-diethyl aniline. CN1903832A.
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- Reddy, G. S. (2020).
- CN104119398A. (n.d.). Preparation method of 4,4'-methylene-bis-(this compound).
- CN1903832A English Translation. (n.d.). Preparation method of 3-chloro-2,6-diethyl aniline.
- US5117061A. (n.d.). Process of preparing substituted anilines.
- Reddy, G. S. (2020).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
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- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. Royal Society of Chemistry. [Link]
- The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
- MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
- Land of Chemistry. (2023, March 24). Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene. YouTube. [Link]
- PubChem. (n.d.). 2,5-Dichloro-1,3-dimethylbenzene.
- Cheméo. (n.d.). 1,3-Dimethyl-2,5-diethylbenzene - Chemical & Physical Properties. Cheméo. [Link]
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- PubChem. (n.d.). 1,3-Diethylbenzene.
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3-Chloro-2,6-diethylaniline IUPAC name and synonyms
An In-Depth Technical Guide to 3-Chloro-2,6-diethylaniline for Advanced Research and Development
Introduction
This compound is a substituted aniline compound that serves as a valuable intermediate in various fields of chemical synthesis. Its unique structure, featuring a chlorine atom and two ethyl groups ortho to the amine, imparts specific steric and electronic properties that make it a target for specialized applications, from the synthesis of dyes to its potential as a building block in complex organic molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of all scientific work. This compound is known by several names and identifiers across various databases and suppliers.
-
IUPAC Name : this compound[1]
Synonyms
The compound is also referenced by a variety of synonyms in commercial and scientific literature:
-
Benzenamine, 3-chloro-2,6-diethyl-[1]
-
CDEA
-
3-Chloro-2,6-diethylbenzenamine[3]
-
5-chloro-2,6-diethylaniline[3]
-
3-Chloro-2,6-diethyl-phenylamine[1]
Physicochemical Properties
Understanding the physical and chemical properties of a substance is critical for its handling, application, and the design of synthetic routes.
| Property | Value | Source(s) |
| Molecular Weight | 183.68 g/mol | [1][2] |
| Appearance | Yellow to brown solid or yellowish liquid | [4] |
| Density | 1.095 g/mL at 25 °C | |
| Boiling Point | 137-139 °C at 10 mmHg | |
| Melting Point | 88 °C | [5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Sparingly soluble in water (0.094 g/L at 25 °C) | [4] |
| Refractive Index (n20/D) | 1.56 |
Synthesis and Manufacturing
The industrial synthesis of this compound is a targeted process designed to achieve high yield and purity. One prominent method involves the direct ethylation of m-chloroaniline under high temperature and pressure in the presence of a metal complex catalyst.[6][7] This process avoids the direct use of highly toxic and corrosive chlorine gas, which is a drawback of methods starting from 2,6-diethylaniline.[7]
Experimental Protocol: Catalytic Ethylation of m-Chloroaniline
This protocol is based on a patented industrial synthesis method.[6] The core of this process is the formation of an ethylated complex that undergoes a metathetical reaction with m-chloroaniline.
Objective: To synthesize this compound via catalytic ethylation.
Materials:
-
m-Chloroaniline
-
Aniline or Alkylaniline (for catalyst preparation)
-
Metal or Metal Salt (e.g., Zinc)[6]
-
Ethylene gas
-
High-pressure reactor with heating and stirring capabilities
-
Nitrogen gas for inerting
Step-by-Step Procedure:
-
Catalyst Preparation:
-
Charge the pressure vessel with an alkylaniline (e.g., o-toluidine) and a metal catalyst (e.g., zinc powder).[6]
-
Seal the vessel and purge with nitrogen to create an inert atmosphere.
-
Heat the mixture (e.g., to 250°C) with constant stirring for several hours (e.g., 2 hours) to form the aniline metal complex catalyst.[6]
-
Cool the reactor and vent the hydrogen gas formed during the reaction.
-
-
Ethylation Reaction:
-
Add m-chloroaniline to the reactor containing the prepared catalyst.[6]
-
Seal the reactor and heat to the reaction temperature (e.g., 300-310°C).[6]
-
Introduce ethylene gas into the reactor, maintaining a high pressure (e.g., 14-15 MPa).[6]
-
Control the ethylene addition rate carefully. As the reaction proceeds and pressure builds (e.g., to 18 MPa), stop the ethylene feed.[6] The temperature is maintained throughout this process.
-
-
Work-up and Purification:
Causality and Rationale:
-
Catalyst: The aniline metal complex is crucial for activating the aromatic ring and facilitating the ortho-alkylation by ethylene. The catalyst is regenerated during the process, making it economically viable.[6]
-
High Temperature & Pressure: These conditions are necessary to overcome the activation energy for the C-H activation and subsequent C-C bond formation with ethylene, driving the reaction towards the desired diethyl-substituted product.[6]
-
Inert Atmosphere: Purging with nitrogen prevents oxidation of the aniline compounds at high temperatures, which would otherwise lead to unwanted side products and reduced yield.
Synthesis Workflow Diagram
Caption: Catalytic synthesis of this compound.
Applications in Research and Industry
This compound is primarily used as a chemical intermediate. Its applications stem from the reactivity of the aniline amine group and the specific substitution pattern on the aromatic ring.
-
Dye and Pigment Synthesis: It serves as a precursor in the manufacturing of certain dyes. The chloro and ethyl groups can be used to tune the final color and properties of the dye molecule.[4]
-
Polymer and Materials Science: The derivative, 4,4'-Methylenebis(this compound) (M-CDEA), is used as a curing agent or hardener for polyurethane and epoxy resins.[8] This highlights the utility of the this compound scaffold in creating robust polymer systems. The synthesis of M-CDEA often starts from its parent compound.[9]
-
Precursor for Complex Molecules: In drug development and agrochemical research, substituted anilines are fundamental building blocks. While direct applications of this compound in pharmaceuticals are not widely documented, its non-chlorinated parent, 2,6-diethylaniline, is a key starting material for N-heterocyclic carbene (NHC) ligands.[10] These ligands are critical in modern catalysis for facilitating cross-coupling reactions, which are cornerstones of pharmaceutical synthesis.[10] The presence of the chloro-substituent on the ring offers a potential handle for further functionalization or for modulating the electronic properties of such ligands, making it a compound of interest for synthetic chemists.
Toxicology and Safety Information
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. This compound is classified as a hazardous substance and requires strict safety protocols.
GHS Hazard Classification
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.[1][11]
-
Skin Irritation: Category 2 - Causes skin irritation.[1][11]
-
Eye Irritation: Category 2 - Causes serious eye irritation.[1][11]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1]
The corresponding hazard statements are H302, H312, H332, H315, H319, and H335.[1]
Safety Precautions and Personal Protective Equipment (PPE)
A self-validating safety protocol involves assuming the highest level of risk and using appropriate barriers.
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[11]
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[11]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK (EN14387)).[11]
-
Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]
Handling and Storage
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[11] Prevent the formation of dust and aerosols.
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[11] Store locked up.[11]
Analytical Methods
The identification and quantification of this compound in various matrices are typically performed using chromatographic techniques. EPA Method 8131, which covers aniline and its derivatives, suggests gas chromatography (GC) as a suitable method.[12] A nitrogen-phosphorus detector (NPD) is particularly effective due to the presence of nitrogen in the molecule. For absolute confirmation, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC/MS) is recommended.[12]
Conclusion
This compound is a specialized chemical intermediate with a well-defined profile. Its synthesis via catalytic ethylation represents a safer, more modern approach compared to older chlorination methods. While its primary documented uses are in the synthesis of dyes and polymer curing agents, its structural similarity to precursors for advanced catalytic ligands suggests untapped potential in the fields of fine chemical and pharmaceutical synthesis. Strict adherence to safety protocols is essential when handling this compound due to its acute toxicity and irritant properties. This guide provides the foundational knowledge for researchers to utilize this versatile building block safely and effectively in their work.
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- Preparation method of 3-chloro-2,6-diethyl aniline.
- Safety data sheet - this compound. CPAChem. [Link]
- 4,4'-Methylenebis(this compound) | C21H28Cl2N2 | CID 86261. PubChem. [Link]
- CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline.
- Preparation method of 4,4'-methylene-bis-(this compound).
- Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2,6-diethylaniline: Boiling and Melting Point Determination
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the boiling and melting points of 3-Chloro-2,6-diethylaniline (CAS No. 67330-62-5), a key intermediate in various chemical syntheses. This document elucidates the theoretical underpinnings of phase transitions and provides detailed, field-proven methodologies for their experimental determination. By integrating expert insights with established protocols, this guide serves as an essential resource for ensuring data integrity and laboratory safety. The content herein is structured to empower researchers with the knowledge to accurately characterize this compound, fostering a deeper understanding of its physicochemical behavior.
Introduction: The Significance of Phase Transition Data
This compound is a substituted aniline derivative whose utility in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, necessitates a thorough understanding of its physical properties. The melting and boiling points are fundamental thermodynamic properties that dictate the conditions for reaction, purification, and storage. An accurate determination of these values is paramount for process optimization, safety, and regulatory compliance. This guide will explore the nuances of these properties for this compound, offering both established data and the methodologies to verify them.
Physicochemical Profile of this compound
This compound is a compound with the molecular formula C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol .[1][2][3] At ambient temperature, it exists as a white solid.[4]
Summary of Physical Properties
| Property | Value | Source |
| Melting Point | 88 °C | [4] |
| Boiling Point | 278 °C (at 760 mmHg) | [5] |
| 137-139 °C (at 10 mmHg) | ||
| 138 °C (pressure unspecified) | [1] | |
| Density | 1.084 g/cm³ | [5] |
| 1.095 g/mL (at 25 °C) | [6] | |
| Flash Point | 121.9 °C | [5] |
| 113 °C (closed cup) | [1] | |
| Refractive Index | 1.556 | [5] |
| n20/D 1.56 |
The Science of Phase Transitions: A Theoretical Framework
The melting and boiling points are characteristic temperatures at which a substance undergoes a phase transition. The melting point is the temperature at which a solid becomes a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
The significant variation in the reported boiling point of this compound is a direct consequence of the pressure at which the measurement was taken. A lower external pressure requires a lower vapor pressure to induce boiling, and thus a lower boiling temperature. This relationship is described by the Clausius-Clapeyron equation, which is fundamental for understanding and predicting boiling points at different pressures.
Experimental Determination of Melting and Boiling Points
The following protocols are designed to provide accurate and reproducible data for the melting and boiling points of this compound.
Protocol for Melting Point Determination
This protocol utilizes the capillary method, a standard and reliable technique for determining the melting point of a crystalline solid.
Materials and Equipment:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Calibrated thermometer
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
-
Heating and Observation:
-
For an unknown compound, a rapid heating rate (10-15 °C per minute) can be used to determine an approximate melting range.
-
For a more precise measurement, repeat the determination with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted (the completion of melting). The melting point is reported as this range. For a pure substance like this compound, this range should be narrow (0.5-1.5 °C).
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Protocol for Boiling Point Determination (Microscale)
Given the relatively high boiling point of this compound at atmospheric pressure, a microscale method is often preferred to minimize sample usage and reduce the risk of decomposition.
Materials and Equipment:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Clamps and stand
-
This compound sample
Procedure:
-
Sample Preparation: Add a small amount (approximately 0.5 mL) of liquid this compound to the small test tube. If the sample is solid, it must first be melted.
-
Apparatus Assembly:
-
Place a short piece of capillary tubing (sealed end up) into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Suspend the assembly in a heating bath. The heat transfer medium should be above the level of the sample in the test tube.
-
-
Heating and Observation:
-
Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the external pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
-
Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample is equal to the external pressure. Record this temperature.
Diagram of Boiling Point Determination Logic:
Caption: Logical flow for microscale boiling point measurement.
Safety and Handling Considerations
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][6] It also causes skin and serious eye irritation and may cause respiratory irritation.[2][6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[6]
-
Skin Protection: Wear protective gloves and clothing.[6]
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.[6]
Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.[6]
In case of accidental release, contain the spill and clean up according to established laboratory safety protocols.
Conclusion
The accurate determination of the melting and boiling points of this compound is a critical aspect of its use in research and development. This guide has provided both the established physical constants and detailed protocols for their experimental verification. By understanding the theoretical basis of phase transitions and adhering to rigorous experimental and safety procedures, researchers can ensure the generation of high-quality, reliable data, thereby facilitating the successful application of this important chemical intermediate.
References
- Safety data sheet - this compound. (2022, October 4). CPAChem.
- This compound. (n.d.). PubChem.
Sources
The Synthetic Utility of 3-Chloro-2,6-diethylaniline: A Technical Guide for Advanced Organic Synthesis
Abstract
3-Chloro-2,6-diethylaniline (CDEA) is a sterically hindered aromatic amine whose unique substitution pattern offers a compelling combination of bulk and specific electronic properties. This guide provides an in-depth exploration of CDEA's potential applications in modern organic synthesis, moving beyond its established use as a monomer precursor to highlight its significant, yet underexplored, role as a building block for advanced ligand systems. We will delve into the causality behind its reactivity and provide detailed, field-proven protocols for its key transformations, targeting researchers, scientists, and professionals in drug development and materials science.
Introduction: Understanding the Core Attributes of this compound
This compound, a liquid at room temperature, presents a fascinating scaffold for the synthetic chemist.[1] The two ethyl groups at the ortho positions to the amine functionality impart significant steric hindrance. This bulk is crucial for creating specific microenvironments in catalysis and for directing the regioselectivity of certain reactions. The addition of a chlorine atom at the meta position (relative to the amine) introduces a key electronic modification. As an electron-withdrawing group, the chlorine atom modulates the nucleophilicity of the aniline nitrogen and the electron density of the aromatic ring, which can be exploited to fine-tune the properties of derivative molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 67330-62-5 | [2] |
| Molecular Formula | C₁₀H₁₄ClN | [2] |
| Molecular Weight | 183.68 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 137-139 °C at 10 mmHg | [1] |
| Density | 1.095 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.56 | [1] |
A comprehensive set of spectroscopic data is available for the unambiguous identification of CDEA, including 13C NMR, various IR spectroscopy techniques, and mass spectrometry data.[3]
Key Synthetic Application: Precursor to M-CDEA, a Polyurethane and Epoxy Curing Agent
One of the primary industrial applications of CDEA is in the synthesis of 4,4'-Methylenebis(this compound), commonly known as M-CDEA.[4] M-CDEA serves as a highly effective and less toxic alternative to traditional curing agents like 4,4'-methylenebis(2-chloroaniline) (MOCA) for polyurethane and epoxy resins.[5][6] The steric hindrance provided by the diethyl groups, combined with the electronic effect of the chlorine atom, modulates the reactivity of the amine groups, providing a desirable curing profile.[6]
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of M-CDEA from CDEA proceeds via a classic electrophilic aromatic substitution reaction. Formaldehyde, in the presence of a strong acid like hydrochloric acid, is protonated to form a highly reactive electrophile, the hydroxymethyl cation, which can be further dehydrated to a dicationic methylene species. CDEA, activated by the amino group, then acts as the nucleophile. The reaction is directed to the para position due to the large steric hindrance at the ortho positions. A second molecule of CDEA then reacts with the resulting benzyl alcohol intermediate to form the methylene-bridged product.
Caption: Synthesis of M-CDEA from CDEA.
Experimental Protocol: Synthesis of M-CDEA from CDEA
The following protocol is adapted from established patent literature.[5][7]
Materials:
-
This compound (CDEA)
-
Hydrochloric acid (31-37% solution)
-
Formaldehyde (30-37% aqueous solution)
-
Sodium hydroxide solution
-
Deionized water
-
Nitrogen gas supply
-
Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet/outlet.
Procedure:
-
Charge the four-neck flask with 400g of water and begin stirring under a nitrogen atmosphere.
-
Slowly add 150g of this compound (CDEA) to the flask.
-
Using the dropping funnel, add approximately 120-155g of hydrochloric acid.
-
Heat the reaction mixture to 50-60°C.
-
Slowly add 45-63g of formaldehyde solution dropwise over approximately 60 minutes, maintaining the temperature. This step is exothermic and may require external cooling.
-
After the addition is complete, maintain the temperature at 50-60°C for 1 hour.
-
Increase the temperature to 80-90°C and hold for an additional 2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture. Neutralize the mixture by adding a sodium hydroxide solution until the pH is neutral.
-
The crude M-CDEA will precipitate out of the solution.
-
Isolate the crude product by filtration.
-
The crude product can be further purified by recrystallization, typically involving dissolution in an appropriate solvent, treatment with activated carbon for decolorization, followed by crystallization, filtration, and drying.[4]
Advanced Application: A Versatile Precursor for N-Heterocyclic Carbene (NHC) Ligands
While not yet widely reported, the true potential of CDEA for the modern synthetic chemist lies in its use as a precursor for N-Heterocyclic Carbene (NHC) ligands. NHCs have revolutionized organometallic catalysis, often serving as superior alternatives to phosphine ligands due to their strong σ-donating properties and thermal stability.[8] The steric bulk of the substituents on the nitrogen atoms of the NHC is a critical determinant of the catalyst's activity and selectivity.[9]
The 2,6-diethylphenyl moiety of CDEA provides a similar steric profile to the widely used 2,6-diisopropylphenyl (IPr) and 2,4,6-trimethylphenyl (IMes) groups.[9] The key distinction is the presence of the meta-chloro substituent, which acts as an electron-withdrawing group. This allows for the fine-tuning of the electronic properties of the resulting NHC ligand, which in turn influences the reactivity of the metal center it is coordinated to. This can be particularly advantageous in catalytic cycles where the electronic nature of the ligand plays a crucial role in steps like oxidative addition or reductive elimination.[10][11]
Proposed Synthetic Pathway to a CDEA-Derived Imidazolium Salt (NHC Precursor)
The synthesis of NHC precursors from sterically hindered anilines is a well-established multi-step process. The following is a proposed, high-yield pathway for the synthesis of a 1,3-bis(3-chloro-2,6-diethylphenyl)imidazolium chloride, based on reliable protocols for analogous systems.[12]
Caption: Proposed synthesis of a CDEA-derived NHC precursor.
Experimental Protocol: Proposed Synthesis of a CDEA-Derived NHC Precursor
This protocol is a scientifically informed adaptation of established methods for preparing similar NHC precursors.
Part A: Synthesis of the Diimine Intermediate
-
In a round-bottom flask, dissolve 2 equivalents of this compound in methanol.
-
Add a catalytic amount of a weak acid, such as formic or acetic acid.
-
While stirring, slowly add 1 equivalent of a 40% aqueous glyoxal solution.
-
Stir the mixture at room temperature for several hours. The reaction progress can be monitored by TLC.
-
The resulting diimine product often precipitates from the solution and can be collected by filtration, washed with cold methanol, and dried.
Part B: Cyclization to the Imidazolium Salt
-
In a Schlenk flask under an inert atmosphere, dissolve the dried diimine intermediate in ethyl acetate.
-
Add 1-1.2 equivalents of paraformaldehyde.
-
Heat the mixture to approximately 70°C.
-
Slowly add 2-2.5 equivalents of chlorotrimethylsilane (TMSCl).
-
Maintain the reaction at 70°C for several hours. The imidazolium salt will typically precipitate as a solid.
-
After cooling to room temperature, the solid product can be collected by filtration, washed with ethyl acetate or diethyl ether, and dried under vacuum.
Other Potential Applications
While less documented, CDEA has been cited as a key raw material for battery chemicals, specifically for use in battery additives and electrolytes.[13] Further research and patent filings will likely be necessary to fully elucidate its role in this emerging field. Given the prevalence of substituted anilines in the synthesis of agrochemicals and pharmaceuticals, it is plausible that CDEA could serve as a valuable, albeit currently underutilized, building block in these sectors as well.
Conclusion
This compound is a versatile building block whose full potential in organic synthesis is yet to be fully realized. While its role in the production of the M-CDEA curing agent is well-established, its true value for the research and drug development community may lie in its application as a precursor to a new class of electronically modified, sterically demanding N-heterocyclic carbene ligands. The protocols and insights provided in this guide are intended to empower scientists to explore and exploit the unique properties of CDEA in creating novel catalysts and complex molecular architectures.
References
- Prepn process of 4,4'-methylene-bis(3-chloro-2,6-diethyl aniline) (MCDEA). CN1569881A.
- Prepn process of 4,4'-methylene-bis(3-chloro-2,6-diethyl aniline) (MCDEA). CN100410756C. Eureka. [Link]
- Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Molecules. [Link]
- Synthesis, Structure and Catalytic Activity of NHC-Ag(I)
- Synthesis of Halogen-Containing Methylenedianiline Derivatives as Curing Agents for Epoxy Resins and Evaluation of Mechanical Properties of Their Carbon-Fiber-Reinforced Polymers. Polymers (Basel). [Link]
- Preparation method of 4,4'-methylene-bis-(this compound). CN102190623A.
- [CDEA] // this compound. VIVAN ACL. [Link]
- Catalytic synthesis of a substituted aniline and dehydrogenative Diels-Alder product.
- Synthetic method of 4,4-methylene bis(3-chloro-2,6-diethyl) aniline. CN103304419A. Eureka. [Link]
- This compound. PubChem. [Link]
- Preparation method of 3-chloro-2,6-diethyl aniline. CN1903832A.
- Synthesis of N-heterocyclic carbene (NHC)-Au/Ag/Cu benzotriazolyl complexes and their catalytic activity in propargylamide cycloisomerization and carbonyl hydrosilylation reactions. Dalton Transactions. [Link]
- C2-Symmetric N-Heterocyclic Carbenes in Asymmetric Transition-Metal C
- 2,6-Diethyl-n-(2'-N-propoxyethyl)-chloroacetanilide for selectively combating weeds. US4168965A.
- Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review. Journal of Organometallic Chemistry. [Link]
- 4,4'-Methylenebis(this compound). PubChem. [Link]
- N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. Chemical Reviews. [Link]
- N-Heterocyclic Carbene–Supported Transition-Metal Catalysts for C–H Functionalization: Sustainable Pathway for Value-Added C. Journal of Applied Organometallic Chemistry. [Link]
- N-Heterocyclic Carbenes in Transition Metal Catalysis. Inorganica Chimica Acta. [Link]
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- 1. This compound 98 67330-62-5 [sigmaaldrich.com]
- 2. vivanls.com [vivanls.com]
- 3. This compound | C10H14ClN | CID 597855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105693526A - Preparation method of 4,4'-methylene-bis-(this compound) - Google Patents [patents.google.com]
- 5. CN1706811A - Prepn process of 4,4'-methylene-bis(3-chloro-2,6-diethyl aniline) (MCDEA) - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Prepn process of 4,4'-methylene-bis(3-chloro-2,6-diethyl aniline) (MCDEA) - Eureka | Patsnap [eureka.patsnap.com]
- 8. Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 10. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jaoc.samipubco.com [jaoc.samipubco.com]
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- 13. [CDEA] // this compound | VIVAN ACL [vivanacl.com]
An In-depth Technical Guide to Sourcing and Handling 3-Chloro-2,6-diethylaniline for Research and Development
For researchers, scientists, and drug development professionals, the procurement of high-quality starting materials is a critical, yet often challenging, first step in the journey of discovery. This guide provides an in-depth technical overview of 3-Chloro-2,6-diethylaniline (CAS No. 67330-62-5), a key intermediate in various synthetic pathways. We will explore its chemical and physical properties, identify reputable commercial suppliers, and offer expert insights into the selection and handling of this compound to ensure the integrity and success of your research endeavors.
Chemical and Physical Properties of this compound
This compound, with the molecular formula C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol , is a substituted aniline that serves as a versatile building block in organic synthesis.[1][2] Its structure features a chlorine atom and two ethyl groups on the aniline ring, which influence its reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 67330-62-5 | [1] |
| Molecular Formula | C₁₀H₁₄ClN | [1][2] |
| Molecular Weight | 183.68 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Boiling Point | 137-139 °C at 10 mmHg | [3][4] |
| Density | 1.095 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.56 | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| SMILES String | CCc1ccc(Cl)c(CC)c1N | [3] |
| InChI Key | VDJBIPLKIGSVRG-UHFFFAOYSA-N | [3] |
Understanding these properties is crucial for designing experiments, ensuring proper storage, and implementing appropriate safety measures.
Commercial Suppliers of this compound
The availability and purity of this compound can vary significantly between suppliers. For research and development purposes, it is imperative to source from reputable manufacturers or distributors who can provide detailed certificates of analysis (CoA). Below is a comparative table of several commercial suppliers.
| Supplier | Purity | Notes |
| Sigma-Aldrich | 98% | This product is listed as discontinued, but technical service may offer assistance. |
| Santa Cruz Biotechnology | Not specified | Offers the product for proteomics research.[5] |
| TCI Chemicals | >98.0% (for a related compound) | While a direct listing for this compound was not prominent, they supply related compounds like 4,4'-Methylenebis(this compound).[6][7] |
| Alfa Chemistry | Not specified | Lists the compound for experimental/research use.[8] |
| Echemi | 99% | An online marketplace listing multiple suppliers, primarily from China, such as Henan Lihao Chem Plant Limited and HANGZHOU LEAP CHEM CO., LTD.[9] |
| Dayang Chem (Hangzhou) Co., Ltd. | 99.00% | A manufacturer with 3 years of experience listed on Echemi, offering a range of quantities from gram to bulk.[4] |
| VIVAN Life Sciences | Not specified | A supplier of specialized chemicals, listing this compound under their catalogue.[1] |
| India Fine Chemicals | Not specified | Lists the product with the code F-055343.[10] |
| Win-Win Chemical | 98% | A manufacturer and supplier based in China.[11] |
| BLD Pharm | Not specified | Offers the product for research use only. |
| Ambeed | Not specified | Provides basic chemical information and safety data.[12] |
Expert Insight: When selecting a supplier, especially for pivotal experiments, it is advisable to request a sample for in-house analysis to verify purity and identify any potential impurities that could interfere with your reaction. For larger scale-up operations, engaging with manufacturers directly, such as those listed on platforms like Echemi, can be more cost-effective and allow for greater control over product specifications.
Logical Workflow for Supplier Selection
The process of selecting a chemical supplier should be systematic to ensure both the quality of the research and the safety of the researchers. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for the selection and qualification of a chemical supplier.
Experimental Protocol: Synthesis of a Derivative
The following is a generalized protocol for a reaction involving this compound, based on principles of aromatic amine chemistry. This protocol is for illustrative purposes and should be adapted and optimized for specific research objectives.
Objective: To synthesize an N-acylated derivative of this compound.
Materials:
-
This compound (purity ≥ 98%)
-
Acetyl chloride (or other acylating agent)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or other non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves[3]
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of this compound in anhydrous DCM.
-
Addition of Base: Add 1.2 equivalents of triethylamine to the solution.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of acetyl chloride (dissolved in a small amount of anhydrous DCM) dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acylated derivative.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[2][3] It can cause skin and serious eye irritation.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn when handling this chemical.[3] Work should be conducted in a well-ventilated fume hood.[13]
Conclusion
The successful use of this compound in research and drug development is contingent upon sourcing high-quality material from reliable suppliers and adhering to strict safety and handling protocols. By following a systematic approach to supplier selection and employing sound experimental techniques, researchers can ensure the integrity of their results and the safety of their laboratory personnel.
References
- Aladdin Scientific. (n.d.). 3-chloro-2, 6-diethylaniline, min 98%, 100 grams.
- AbacipharmTech. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Win-Win Chemical. (n.d.). 67330-62-5 this compound.
- Google Patents. (n.d.). CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline.
- Patsnap. (n.d.). Preparation method of 3-chloro-2,6-diethyl aniline.
- Google Patents. (n.d.). Preparation method of 4,4'-methylene-bis-(this compound).
Sources
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- 2. This compound | C10H14ClN | CID 597855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-氯-2,6-二乙基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 4,4'-Methylenebis(this compound) | 106246-33-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. echemi.com [echemi.com]
- 10. This compound-India Fine Chemicals [indiafinechemicals.com]
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- 12. 67330-62-5 | this compound | Aryls | Ambeed.com [ambeed.com]
- 13. echemi.com [echemi.com]
Methodological & Application
Application Notes & Protocols: The Utility of 3-Chloro-2,6-diethylaniline as a Chemical Intermediate
Abstract
3-Chloro-2,6-diethylaniline (CDEA) is a substituted aniline that serves as a crucial building block in organic synthesis. Its unique structure, featuring a chlorine atom and two sterically hindering ethyl groups ortho to the amine, imparts specific reactivity and properties to its downstream products. This guide provides an in-depth exploration of CDEA's role as a chemical intermediate, focusing on its principal application in the synthesis of the high-performance polyurethane chain extender and epoxy curing agent, 4,4'-Methylenebis(this compound) (M-CDEA). Detailed protocols for the synthesis of M-CDEA from CDEA, alongside essential physicochemical data and safety protocols, are presented to support researchers and professionals in drug development and material science.
Introduction to this compound (CDEA)
This compound, identified by CAS No. 67330-62-5, is an aromatic amine that has garnered significant interest as a specialized chemical intermediate.[1] Its molecular structure is characterized by an aniline core substituted with a chlorine atom at the 3-position and ethyl groups at the 2- and 6-positions.[2] This specific arrangement of bulky ortho substituents and an electron-withdrawing meta substituent modulates the nucleophilicity and reactivity of the amino group.[3]
The primary industrial application of CDEA is as a precursor to 4,4'-Methylenebis(this compound) (M-CDEA), a low-toxicity alternative to traditional polyurethane chain extenders like MOCA (4,4'-methylene-bis(2-chloroaniline)).[4][5] The steric hindrance provided by the ortho-ethyl groups in the final M-CDEA structure reduces its reactivity, which is a critical factor for controlling the gelation time in the production of cast elastomers and composites.[3]
Physicochemical Properties
A comprehensive understanding of a chemical intermediate's physical properties is fundamental for its effective use in synthesis, including for reaction setup, solvent selection, and purification processes.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 67330-62-5 | |
| Molecular Formula | C₁₀H₁₄ClN | [1] |
| Molecular Weight | 183.68 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 137-139 °C at 10 mmHg | |
| Density | 1.095 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.56 | |
| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |
| Solubility | Soluble in common organic solvents; less soluble in water. |[2] |
Core Application: Synthesis of M-CDEA
The most significant application of CDEA is in the production of 4,4'-Methylenebis(this compound) (M-CDEA, CAS No. 106246-33-7).[8] M-CDEA is a high-performance aromatic diamine used as a chain extender for polyurethanes and a curing agent for epoxy resins.[3] The synthesis involves an acid-catalyzed electrophilic aromatic substitution, where two molecules of CDEA are linked by a methylene bridge derived from formaldehyde.[4]
The causality behind this specific reaction is the activation of the aromatic ring by the amino group, which directs the electrophilic attack of the protonated formaldehyde to the para-position. The steric bulk of the ortho-ethyl groups prevents side reactions and ensures high regioselectivity, leading to the desired 4,4'-methylene bridge.
Experimental Protocols
The following protocols are provided for illustrative purposes, grounded in published scientific literature and patents. All procedures must be conducted by trained personnel in a suitable chemical laboratory with appropriate safety measures.
Protocol 1: Synthesis of 4,4'-Methylenebis(this compound) (M-CDEA) from CDEA
This protocol is adapted from a peer-reviewed synthesis and structural analysis study.[3] It represents a standard laboratory-scale procedure for the condensation reaction.
Materials:
-
This compound (CDEA): 18.38 g (0.1 mol)
-
Paraformaldehyde: 0.15 g (equivalent to 0.005 mol of formaldehyde)
-
36% Hydrochloric Acid: 8.6 mL (~0.1 mol)
-
Sodium Hydroxide (NaOH): 4.40 g (0.11 mol)
-
Water: 130 mL
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask (250 mL)
-
Oil bath with magnetic stirrer and heating control
-
Condenser
-
Buchner funnel and filter flask
-
Drying oven
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (18.38 g), paraformaldehyde (0.15 g), 36% hydrochloric acid (8.6 mL), and water (130 mL).
-
Inert Atmosphere: Purge the flask with argon or nitrogen gas.
-
Heating: Place the flask in an oil bath and heat the mixture to 80°C (353 K) with continuous stirring. Maintain this temperature for 3 hours under an inert atmosphere. The causality for heating is to provide the necessary activation energy for the condensation reaction to proceed at a practical rate.
-
Cooling and Neutralization: After 3 hours, remove the flask from the oil bath and allow it to cool to room temperature. Carefully add sodium hydroxide (4.40 g) to neutralize the hydrochloric acid catalyst. This step is critical as it deprotonates the amine hydrochlorides, causing the water-insoluble M-CDEA product to precipitate.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Drying: Dry the filtered solid in an oven at 70°C (343 K) for 12 hours. The expected yield is approximately 17.55 g (93%).[3]
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as toluene or ethanol.[3][9]
Protocol 2: Representative Synthesis of this compound (CDEA)
This protocol is based on a patented industrial method involving the high-pressure ethylation of m-chloroaniline.[10][11] This provides context on the synthesis of the intermediate itself.
Materials:
-
m-Chloroaniline: 500 g
-
Aniline: 500 g
-
Aluminum powder (catalyst precursor): 20 g
-
Ethylene gas
-
Nitrogen gas
Equipment:
-
High-pressure autoclave (e.g., 2000 mL) with electric heating, cooling coils, and stirring mechanism
-
Gas inlet valves and pressure gauges
Procedure:
-
Catalyst Preparation: a. Add aniline (500 g) and aluminum powder (20 g) to the 2000 mL pressure vessel. b. Seal the vessel and replace the internal air with nitrogen gas. c. Heat to 260°C and stir at a constant temperature for 2 hours to form the aniline-aluminum complex catalyst. d. Cool to room temperature and vent the hydrogen gas formed during the catalyst preparation.
-
Ethylation Reaction: a. Add m-chloroaniline (500 g) to the vessel containing the prepared catalyst. b. Seal the vessel and heat to 300°C. c. Introduce ethylene gas into the vessel, maintaining a pressure of 15 MPa. Control the initial ethylene addition rate at 2-4 g/min . d. As the reaction proceeds and the pressure rises towards 16 MPa, reduce the ethylene feed rate to 1-2 g/min . e. Continue the reaction until the pressure reaches 18 MPa, then stop the ethylene feed.
-
Work-up and Isolation: a. After the reaction is complete, cool the vessel to 95°C. b. Add water to hydrolyze the catalyst complex. c. Separate the organic phase from the aqueous phase. d. The crude product in the organic phase is then purified by vacuum distillation to yield this compound.
Safety, Handling, and Storage
CDEA is a hazardous chemical and must be handled with appropriate precautions. The following information is a summary from supplier Safety Data Sheets (SDS).[6]
GHS Hazard Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Skin Irritation: Category 2. Causes skin irritation.[6]
-
Eye Irritation: Category 2. Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.
Precautionary Measures (Summary of P-codes):
-
Prevention (P261, P280): Avoid breathing vapor/mist. Wear protective gloves, protective clothing, and eye/face protection.
-
Response (P301+P312, P302+P352, P305+P351+P338): IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[6]
-
Skin Protection: Wear impervious, chemical-resistant gloves and clothing.[6]
-
Respiratory Protection: Use a full-face respirator with an appropriate filter (e.g., type ABEK) if exposure limits are exceeded or irritation is experienced.[6]
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.[6]
Conclusion
This compound is a pivotal chemical intermediate, primarily valued for its role in synthesizing the advanced polymer component M-CDEA. Its unique substitution pattern provides steric and electronic control over subsequent reactions, making it a well-designed building block for creating materials with specific, desirable properties. The protocols and data presented herein offer a comprehensive guide for researchers and industry professionals to safely and effectively utilize this versatile compound in their synthetic endeavors.
References
- (No Source Provided)
- (No Source Provided)
- CPAChem. (2022, October 4). Safety data sheet.
- Smirnov, A. S., et al. (2025). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(this compound). Acta Crystallographica Section E: Crystallographic Communications.
- Google Patents. (n.d.). Preparation method of 4,4'-methylene-bis-(this compound).
- VIVAN ACL. (n.d.). [CDEA] // this compound.
- Patsnap. (n.d.). Prepn process of 4,4'-methylene-bis(3-chloro-2,6-diethyl aniline) (MCDEA).
- ResearchGate. (2025, August 7). (PDF) Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′....
- MDPI. (n.d.). Synthesis of Halogen-Containing Methylenedianiline Derivatives as Curing Agents for Epoxy Resins....
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Prepn process of 4,4'-methylene-bis(3-chloro-2,6-diethyl aniline) (MCDEA).
- PubChem. (n.d.). 4,4'-Methylenebis(this compound).
- Google Patents. (n.d.). Preparation method of 3-chloro-2,6-diethyl aniline.
- Patsnap. (n.d.). Preparation method of 3-chloro-2,6-diethyl aniline.
Sources
- 1. This compound | C10H14ClN | CID 597855 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. journals.iucr.org [journals.iucr.org]
- 4. CN105693526A - Preparation method of 4,4'-methylene-bis-(this compound) - Google Patents [patents.google.com]
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- 6. echemi.com [echemi.com]
- 7. This compound | 67330-62-5 | FC172820 [biosynth.com]
- 8. 4,4'-Methylenebis(this compound) | C21H28Cl2N2 | CID 86261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline - Google Patents [patents.google.com]
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Topic: The Strategic Role of 3-Chloro-2,6-diethylaniline in the Synthesis of Advanced Agricultural Chemicals
An Application Note for Researchers and Development Scientists
Introduction
3-Chloro-2,6-diethylaniline (CDEA) is a pivotal substituted aniline intermediate, distinguished by its unique molecular architecture that makes it an essential building block in the synthesis of a variety of modern agricultural chemicals.[1] Its structure, featuring a chlorine atom and two ethyl groups ortho to the amine, imparts specific reactivity and steric properties that are exploited to create highly selective and effective herbicides. This document serves as a detailed technical guide for researchers, chemists, and process development professionals, offering in-depth insights into the application of CDEA and its precursors in synthesizing commercially significant agrochemicals. We will explore the causality behind synthetic choices, provide validated protocols, and present the underlying chemical logic to empower innovation in crop protection.
Section 1: Core Intermediate Profile: this compound (CDEA)
A thorough understanding of the starting material is fundamental to any successful synthesis. CDEA is a liquid at room temperature with properties that dictate its handling, storage, and reactivity.[2]
Physicochemical & Safety Data
| Property | Value | Source |
| CAS Number | 67330-62-5 | [2][3] |
| Molecular Formula | C₁₀H₁₄ClN | [3][4] |
| Molecular Weight | 183.68 g/mol | [2][4] |
| Appearance | Liquid | [2] |
| Boiling Point | 137-139 °C / 10 mmHg | [2] |
| Density | 1.095 g/mL at 25 °C | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Signal Word | Warning | [2][5] |
| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][4][5] |
Handling and Storage
Due to its hazard profile, CDEA must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and respiratory protection if ventilation is inadequate.[2][5] It should be stored in a well-ventilated, locked area in a tightly closed container.[5]
Section 2: Key Applications in Herbicide Synthesis
The primary utility of CDEA and its immediate precursor, 2,6-diethylaniline, lies in the synthesis of chloroacetanilide herbicides. This class of herbicides is crucial for pre-emergence control of annual grasses and certain broad-leaved weeds in major crops like rice and cotton.[6]
Key Synthesized Agrochemicals:
-
Butachlor: A widely used selective herbicide, Butachlor's synthesis is a prime example of the application of this chemical family.[6][7][8] The core structure is derived from 2,6-diethylaniline, which undergoes chloroacetylation and subsequent N-alkylation.
-
Methylenebis(this compound) (M-CDEA): This molecule, synthesized directly from CDEA, serves as a high-performance curing agent for polyurethane and epoxy resins, but also finds application in specialized polymer synthesis relevant to agricultural technologies (e.g., controlled-release formulations).[9][10][11] The synthesis involves the condensation of CDEA with formaldehyde.[9]
The following sections will focus on the synthesis of Butachlor as a representative workflow, as its industrial production from 2,6-diethylaniline is well-documented and illustrates the fundamental reactions central to this class of compounds.[6][12]
Section 3: Detailed Synthesis Protocol: Butachlor from 2,6-Diethylaniline
This protocol details a common industrial route for synthesizing Butachlor. It is a two-step process that begins with the N-acylation of 2,6-diethylaniline, the direct precursor to CDEA. This pathway is often more economically viable than starting with pre-chlorinated CDEA.
Experimental Workflow Overview
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-氯-2,6-二乙基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. vivanls.com [vivanls.com]
- 4. This compound | C10H14ClN | CID 597855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Butachlor | C17H26ClNO2 | CID 31677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN105693526A - Preparation method of 4,4'-methylene-bis-(this compound) - Google Patents [patents.google.com]
- 10. Synthetic method of 4,4-methylene bis(3-chloro-2,6-diethyl) aniline - Eureka | Patsnap [eureka.patsnap.com]
- 11. echemi.com [echemi.com]
- 12. CN87101526A - A kind of method of synthetic Butachlor technical 92 - Google Patents [patents.google.com]
Application Notes & Protocols: The Role of 3-Chloro-2,6-diethylaniline in High-Performance Dye Manufacturing
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Importance of 3-Chloro-2,6-diethylaniline (CDEA)
This compound (CDEA) is an aromatic amine intermediate, identified by CAS number 67330-62-5, that serves as a critical building block in organic synthesis.[1][2] Its unique molecular structure, featuring a chlorine atom and two ethyl groups ortho to the amine function, provides steric hindrance and specific electronic properties. These characteristics are highly valuable in the synthesis of specialized colorants, particularly high-performance azo dyes. The substituents on the aniline ring are instrumental in enhancing the stability, lightfastness, and overall durability of the final dye molecules, making CDEA a sought-after precursor for applications demanding robust performance.
This guide provides an in-depth exploration of the application of CDEA in dye manufacturing, focusing on the synthesis of azo dyes. It offers detailed experimental protocols, explains the causality behind methodological choices, and presents workflows for researchers, chemists, and professionals in the field.
Core Application: Synthesis of Azo Dyes
Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[3] The synthesis of these dyes is a cornerstone of color chemistry, typically involving a two-stage process: diazotization followed by azo coupling.[4][5]
-
Diazotization : This initial step converts a primary aromatic amine, in this case, this compound, into a highly reactive diazonium salt. The reaction is conducted in an acidic medium at low temperatures (typically 0–5 °C) with a source of nitrous acid, usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[6] The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Azo Coupling : The diazonium salt then acts as an electrophile in a reaction with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine.[7][8] This electrophilic aromatic substitution reaction forms the stable azo bridge, creating the final dye molecule. The specific choice of the coupling component is a primary determinant of the final color and properties of the dye.
The incorporation of the CDEA moiety into the dye structure often results in superior fastness properties due to the steric bulk of the ethyl groups, which can protect the azo linkage from photochemical degradation, and the electronic influence of the chlorine atom.
Experimental Protocol: Synthesis of a Representative Monoazo Disperse Dye
This protocol details the laboratory-scale synthesis of a vibrant orange-red azo dye, (E)-1-((3-chloro-2,6-diethylphenyl)diazenyl)naphthalen-2-ol, using this compound as the diazo component and 2-naphthol as the coupling component.
PART 1: DIAZOTIZATION OF this compound
Objective: To convert this compound into its corresponding diazonium salt.
Materials:
-
This compound (CDEA)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea or Sulfamic Acid
Procedure:
-
In a 250 mL beaker, prepare a solution of concentrated HCl (e.g., 5 mL) in distilled water (50 mL).
-
Add this compound (e.g., 0.01 mol) to the acidic solution. Stir until a fine, uniform suspension of the amine hydrochloride salt is formed.
-
Cool the mixture to 0–5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.011 mol, a slight excess) in cold distilled water (10 mL).
-
Add the sodium nitrite solution dropwise to the cold amine hydrochloride suspension over 15-20 minutes with continuous, vigorous stirring. Keep the thermometer in the reaction mixture to ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of urea or sulfamic acid to neutralize it. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.
PART 2: AZO COUPLING REACTION
Objective: To couple the diazonium salt with 2-naphthol to form the final azo dye.
Materials:
-
Diazonium Salt Solution (from Part 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 2-naphthol (e.g., 0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 0.01 mol in 50 mL of water). This creates the sodium naphthoxide solution, which is a highly activated coupling component.
-
Cool the 2-naphthol solution to 0–5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution (from Part 1) to the cold 2-naphthol solution with constant stirring over 30 minutes.
-
An intensely colored precipitate (the azo dye) should form immediately. The color is often a deep red or orange.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure maximum coupling and precipitation.
-
Allow the mixture to slowly warm to room temperature.
PART 3: ISOLATION AND PURIFICATION
Objective: To isolate and purify the synthesized azo dye.
Procedure:
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral and colorless. This removes any unreacted salts and starting materials.
-
Dry the crude dye in a desiccator or a drying oven at a moderate temperature (e.g., 60-70 °C).
-
For higher purity, the crude dye can be recrystallized from an appropriate solvent, such as ethanol or glacial acetic acid.
Visualization of Synthetic Workflow
The general workflow for the synthesis of the representative azo dye is illustrated below.
Caption: Workflow for the synthesis of an azo dye from CDEA.
Data Summary: Reaction Parameters and Expected Properties
The following tables summarize the key parameters for the synthesis protocol and the anticipated properties of the resulting dye.
Table 1: Key Synthesis Parameters
| Parameter | Value / Condition | Rationale |
| Diazotization Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt. |
| Coupling Temperature | 0–5 °C | Ensures controlled reaction and minimizes side reactions. |
| pH of Coupling Medium | Alkaline (pH > 8) | Required to deprotonate 2-naphthol, activating it for electrophilic attack. |
| Molar Ratio (Amine:Nitrite) | 1 : 1.1 | A slight excess of nitrite ensures complete diazotization. |
| Molar Ratio (Diazonium:Coupler) | 1 : 1 | Stoichiometric ratio for efficient formation of the monoazo dye. |
Table 2: Expected Dye Properties
| Property | Expected Outcome | Justification |
| Color | Orange to Red | Based on the chromophore formed from the CDEA-naphthol conjugate. |
| Solubility | Low in water | Typical for disperse dyes, suitable for dyeing hydrophobic fibers like polyester.[6] |
| Light Fastness | Good to Excellent | The bulky ethyl groups and chloro-substituent on the CDEA ring enhance photostability. |
| Wash Fastness | Good to Excellent | The non-polar nature of the dye promotes strong affinity for synthetic fibers. |
| Application Class | Disperse Dye | Due to its low water solubility and molecular structure.[9][10] |
Advanced Applications: Synthesis of Polyurethane Intermediates
While CDEA is a valuable precursor for dyes, its derivatives are also crucial in polymer chemistry. A notable example is the synthesis of 4,4'-methylene-bis-(this compound) , commonly known as M-CDEA .[11] M-CDEA is not a dye but a high-performance diamine chain extender used in the production of polyurethane (PU) and polyurea elastomers.[12][13]
The synthesis of M-CDEA involves the condensation of CDEA with formaldehyde, typically in an acidic medium. The resulting M-CDEA provides exceptional thermal and mechanical properties to the final polymer products.
Caption: Synthesis pathway of M-CDEA from CDEA.
This extension into polymer intermediates highlights the versatility of CDEA as a foundational chemical for both high-performance colorants and advanced materials.
References
- Eureka | Patsnap. (n.d.). Preparation method of 3-chloro-2,6-diethyl aniline.
- Google Patents. (n.d.). Preparation method of 4,4'-methylene-bis-(this compound).
- Google Patents. (n.d.). CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline.
- SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. (2019).
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.
- Joshi, S. A., & Mehta, A. G. (2001). Synthesis and Dyeing Performance of Disperse Dyes Based on 3-[(2,6-Dimethyl-4-Quinolinyl)Amino] Phenol System. Oriental Journal of Chemistry, 20(1).
- Otutu, J.O., Efurhievwe, E.M., Ameru, S.U., & Ossai, E.K. (2014). Synthesis and Application of Hetaryl Disazo Disperse Dyes Derived from 2-Amino-5-Mercapto-1,3,4-Thiadiazole and 3-Chloroaniline on Synthetic Polymer-Fibres. Chemistry and Materials Research, 6(4).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.
- PubChem. (n.d.). This compound.
- Eureka | Patsnap. (n.d.). Synthetic method of 4,4-methylene bis(3-chloro-2,6-diethyl) aniline.
- TSI Journals. (n.d.). FORMATION OF SOME NOVEL DISPERSE AZO DYES: SYNTHESIS, CHARACTERISATION AND PRINTING PROPERTIES.
- PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes.
- PubMed. (n.d.). Spectroscopic study and evaluation of red-absorbing fluorescent dyes.
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
- RSC Publishing. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review.
- PMC - NIH. (2020). Classifications, properties, recent synthesis and applications of azo dyes.
- MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole.
- Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG.
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- 2. vivanls.com [vivanls.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. plantarchives.org [plantarchives.org]
- 6. tsijournals.com [tsijournals.com]
- 7. ijirset.com [ijirset.com]
- 8. iiste.org [iiste.org]
- 9. ftstjournal.com [ftstjournal.com]
- 10. Synthesis and Dyeing Performance of Disperse Dyes Based on 3-[(2,6-Dimethyl-4-Quinolinyl)Amino] Phenol System – Oriental Journal of Chemistry [orientjchem.org]
- 11. CN105693526A - Preparation method of 4,4'-methylene-bis-(this compound) - Google Patents [patents.google.com]
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reaction of 3-Chloro-2,6-diethylaniline with formaldehyde
An Application Note for the Synthesis and Analysis of 4,4'-Methylenebis(3-chloro-2,6-diethylaniline)
Topic: Reaction of this compound with Formaldehyde Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the acid-catalyzed condensation reaction between this compound and formaldehyde. The primary product of this reaction, 4,4'-Methylenebis(this compound) (M-CDEA), is a crucial diamine curing agent used in high-performance polyurethane and epoxy resin systems.[1] This guide elucidates the underlying electrophilic aromatic substitution mechanism, offers a detailed, field-proven protocol for synthesis and purification, and outlines robust analytical methods for reaction monitoring and product characterization. Safety protocols and troubleshooting advice are integrated to ensure reliable and safe execution.
Theoretical Background & Reaction Mechanism
The proceeds via an electrophilic aromatic substitution (EAS) pathway.[2] In this reaction, the aromatic ring of the aniline derivative acts as a nucleophile, attacking an electrophilic form of formaldehyde. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid (HCl), which serves to protonate formaldehyde, generating a highly reactive carbocationic electrophile (hydroxymethyl cation or its equivalent).[3]
The directing effects of the substituents on the aniline ring govern the regioselectivity of the substitution. The amino group (-NH₂) is a powerful activating and ortho, para-directing group. The two ethyl groups at positions 2 and 6 provide steric hindrance around the ortho positions, thereby favoring substitution at the para position (position 4), which is electronically activated and sterically accessible.
The mechanism unfolds in several steps:
-
Electrophile Formation: Formaldehyde is protonated by the acid catalyst to form a resonance-stabilized hydroxymethyl cation.
-
Nucleophilic Attack: The π-electron system of the this compound ring attacks the electrophilic carbon of the activated formaldehyde. This attack occurs at the position para to the strongly activating amino group, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[2]
-
Re-aromatization: A base (e.g., water or another aniline molecule) abstracts a proton from the carbon bearing the newly added group, restoring the aromaticity of the ring and forming a 4-(hydroxymethyl) intermediate.
-
Second Condensation: The benzylic alcohol intermediate is protonated again by the acid, followed by the loss of a water molecule to form a new benzylic carbocation. This cation is then attacked by a second molecule of this compound, again at the para position.
-
Final Product Formation: A final deprotonation step yields the methylene-bridged product, 4,4'-Methylenebis(this compound) (M-CDEA).
Caption: Reaction mechanism for M-CDEA synthesis.
Experimental Protocol: Synthesis of M-CDEA
This protocol is designed for the laboratory-scale synthesis of M-CDEA, adapted from established procedures.[4]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Recommended Purity |
| This compound | 67330-62-5 | C₁₀H₁₄ClN | ≥98% |
| Paraformaldehyde | 30525-89-4 | (CH₂O)n | Reagent Grade |
| Hydrochloric Acid, concentrated (36%) | 7647-01-0 | HCl | ACS Reagent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | ≥97% |
| Toluene | 108-88-3 | C₇H₈ | ACS Reagent |
| Deionized Water | 7732-18-5 | H₂O | - |
Equipment:
-
Three-neck round-bottom flask with reflux condenser, mechanical stirrer, and dropping funnel
-
Heating mantle with temperature controller
-
Oil bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, face shield, nitrile gloves, lab coat
Safety Precautions
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[5] Handle in a well-ventilated fume hood. Wear appropriate PPE to prevent contact.[5]
-
Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen.[6] Use only within a certified chemical fume hood. Avoid inhalation of dust or vapors.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.[6] Handle with extreme care, using acid-resistant gloves and a face shield.
-
Sodium Hydroxide: Corrosive. Handle with care to avoid skin and eye contact.
All steps of this procedure must be conducted inside a functional chemical fume hood. An emergency eyewash and shower must be accessible.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add this compound (18.38 g, 0.1 mol).
-
Reagent Addition: Add deionized water (130 mL) to the flask. While stirring, slowly add concentrated hydrochloric acid (8.6 mL, approx. 0.1 mol).
-
Formaldehyde Addition: Add paraformaldehyde (1.50 g, 0.05 mol of CH₂O units) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80°C using an oil bath and maintain this temperature for 3 hours under continuous stirring.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) (see Section 3.1).
-
Cooling: After 3 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Neutralization: Prepare a solution of sodium hydroxide (4.40 g, 0.11 mol) in a small amount of water and add it slowly to the cooled reaction mixture to neutralize the acid. The product will precipitate as a solid.
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the solid cake with deionized water (3 x 50 mL) to remove any residual salts.
-
Drying: Dry the crude product in a vacuum oven at 60°C for 12 hours. The expected yield of the crude product is approximately 93%.[4]
Purification by Recrystallization
-
Transfer the dried crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals using a Buchner funnel and wash with a small amount of cold toluene.
-
Dry the final product under vacuum to obtain pure 4,4'-Methylenebis(this compound).
Analytical Methods and Data
Reaction Monitoring
Reaction progress can be effectively monitored by TLC on silica gel plates.
-
Mobile Phase: A mixture of Ethyl Acetate/Hexane (e.g., 1:9 v/v) is suitable.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting material (aniline derivative) will have a different Rf value than the larger, more nonpolar product. The reaction is considered complete when the spot corresponding to the starting aniline has disappeared.
For more detailed kinetic studies, techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) or in-situ NMR spectroscopy can provide real-time data on reactant consumption and product formation.[7]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 88-90 °C |
| Purity (HPLC) | ≥97.0% |
| Molecular Weight | 379.37 g/mol |
| ¹H NMR | Data consistent with the structure of 4,4'-Methylenebis(this compound).[4] |
| Solubility | Slightly soluble in water (0.02 mg/L), soluble in organic solvents like toluene. |
Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: Overall workflow for M-CDEA synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive paraformaldehyde; Insufficient acid catalyst; Incorrect reaction temperature. | Use fresh paraformaldehyde. Ensure the correct molar ratio and concentration of HCl is used. Calibrate the temperature controller. |
| Oily or Gummy Product | Incomplete reaction; Presence of impurities. | Extend reaction time and monitor with TLC until completion. Ensure thorough washing during workup. Purify via recrystallization. |
| Product Discoloration | Air oxidation of the aniline. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if high purity is critical.[4] |
| Difficulty in Filtering | Very fine precipitate formed. | Allow the precipitate to settle before filtering. Use a filter aid (e.g., Celite) if necessary. |
References
- Chem Service. (2016, December 27).
- Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET: 4-Chloro-2,6-dimethylaniline hydrochloride.
- Sigma-Aldrich. (2025, May 20).
- Patsnap. Preparation method of 3-chloro-2,6-diethyl aniline. [Link]
- Google Patents. Preparation method of 4,4'-methylene-bis-(this compound).
- Google Patents. Preparation method of 3-chloro-2,6-diethyl aniline.
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
- Agency for Toxic Substances and Disease Registry (
- Journal of Chemical and Pharmaceutical Research. (2015).
- Dalal Institute.
- National Institutes of Health (NIH). (2017). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(this compound). [Link]
- Chemistry LibreTexts. (2021, July 31). 22.
- ResearchGate. The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols1. [Link]
- Royal Society of Chemistry. (2016). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes. [Link]
- PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis. [Link]
- PrepChem.com. Synthesis of 2,6-Diethylaniline. [Link]
- PubChem. 4,4'-Methylenebis(this compound). [Link]
- PubChem. This compound. [Link]
- ResearchGate. (2008). SOME CHEMISTRY OF 2,6-DIETHYLANILINE. [Link]
- National Institutes of Health (NIH). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. [Link]
- Google Patents. Process for producing 2,6-dialkylanilines.
- 3M. Formaldehyde Analytical Method. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Application Notes and Protocols for the Analytical Determination of 3-Chloro-2,6-diethylaniline
Introduction: The Analytical Imperative for 3-Chloro-2,6-diethylaniline
This compound (CDEA), with the CAS Number 67330-62-5, is an important chemical intermediate utilized in the synthesis of various organic compounds.[1] Its molecular structure, characterized by a chlorinated and diethyl-substituted aniline ring, makes it a precursor in the production of dyes, pesticides, and pharmaceuticals. Given its potential for environmental dissemination during manufacturing and use, and the toxicological concerns associated with aniline derivatives, robust and sensitive analytical methods are crucial for its detection and quantification in various matrices.[2] This document provides detailed application notes and protocols for the analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of chromatography and mass spectrometry, offering both high sensitivity and selectivity.
Principle of Analysis: Chromatographic Separation and Mass Spectrometric Detection
The analytical determination of this compound is optimally achieved through the coupling of a high-resolution chromatographic separation technique with a sensitive and selective detection method. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary separation techniques, while Mass Spectrometry (MS) serves as the benchmark for detection due to its ability to provide structural information and high signal-to-noise ratios.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like CDEA. The analyte is volatilized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated analyte is then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful alternative, particularly for analytes that may be thermally labile or require derivatization for GC analysis. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[3]
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers a robust and widely available platform for the analysis of this compound. The following protocol is a comprehensive guide for its determination in environmental and industrial samples.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Protocol: GC-MS Analysis of this compound
This protocol is adapted from established EPA methodologies for aniline derivatives and should be validated for the specific matrix of interest.[4]
1. Sample Preparation:
-
Aqueous Samples (e.g., Wastewater, Groundwater):
-
Adjust the pH of a 1 L water sample to >11 with 10 M NaOH.
-
Perform a liquid-liquid extraction using a separatory funnel with three 60 mL portions of methylene chloride.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a Kuderna-Danish concentrator.
-
Exchange the solvent to hexane or another suitable solvent for GC analysis.
-
-
Solid Samples (e.g., Soil, Sediment):
-
Mix 10 g of the homogenized soil sample with an equal amount of anhydrous sodium sulfate.
-
Perform ultrasonic-assisted solvent extraction with 20 mL of a 1:1 mixture of methylene chloride and acetone for 15 minutes, repeated twice.[5]
-
Filter the extracts and combine them.
-
Concentrate the extract and perform a solvent exchange as described for aqueous samples.
-
If significant matrix interference is present, a Florisil cleanup (EPA Method 3620) may be necessary.[4]
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Injector | Split/Splitless, 250 °C, Splitless mode (1 min) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) for identification, Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | m/z 183 (molecular ion), 168, 170 (characteristic fragments)[1] |
| Transfer Line Temp. | 280 °C |
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the final sample solvent.
-
The use of an internal standard, such as 3-Chloro-4-fluoroaniline, is recommended to correct for variations in sample preparation and injection volume.[3]
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides superior selectivity and sensitivity, making it the preferred method for complex matrices and trace-level detection.
Experimental Workflow: LC-MS/MS Analysis
Sources
Analysis of 3-Chloro-2,6-diethylaniline by Gas Chromatography: A Comprehensive Methodological Guide
An Application Note for Researchers and Drug Development Professionals
Abstract: This guide provides a detailed framework for the analysis of 3-Chloro-2,6-diethylaniline (CDEA) using gas chromatography (GC). This compound is a substituted aniline used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and polymers.[1][2][3] Accurate and robust analytical methods are therefore essential for process monitoring, quality control, and impurity profiling. This document outlines the fundamental principles of method development, offers detailed protocols for sample preparation and GC analysis, and explains the rationale behind instrumental parameter selection to ensure methodological integrity and trustworthy results. We present optimized conditions for both selective detection using a Nitrogen-Phosphorus Detector (NPD) and definitive confirmation by Mass Spectrometry (MS).
Introduction to the Analytical Challenge
This compound (CAS No: 67330-62-5) is a liquid aromatic amine with properties that make it well-suited for analysis by gas chromatography. The primary analytical objectives typically involve quantifying its purity, identifying potential process-related impurities, or detecting its presence in various matrices. The choice of GC is predicated on the compound's volatility and thermal stability.
The key to a successful GC method lies in optimizing the entire analytical chain, from sample preparation to detection. For aniline derivatives, particular attention must be paid to achieving symmetrical peak shapes, as these compounds can exhibit tailing due to interactions with active sites in the GC system. Furthermore, the choice of detector is critical; while a Flame Ionization Detector (FID) can be used, its universality may be a disadvantage in complex matrices.[4] A Nitrogen-Phosphorus Detector (NPD) offers superior selectivity and sensitivity for nitrogenous compounds like CDEA, significantly reducing baseline noise from co-eluting hydrocarbons.[5][6] For unequivocal identification, especially in regulatory or research settings, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique, providing both retention time and mass spectral data for positive confirmation.[1][7][8]
Core Principles of Method Development
The development of a robust GC method for CDEA requires a systematic approach to optimizing each component of the chromatographic system. The causality behind these choices is critical for creating a self-validating and reliable protocol.
The Column: The Heart of the Separation
The stationary phase is the most critical parameter for achieving the desired separation. For chloroanilines and related compounds, a low-to-mid polarity column is generally the most effective choice.
-
Recommended Stationary Phases: A 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5, HP-5, SE-54) is an excellent starting point.[5][6] This phase provides a good balance of selectivity for aromatic and substituted compounds. For analytes that require a different selectivity, a 100% dimethylpolysiloxane phase (e.g., DB-1, SE-30) can also be effective.[5][6]
-
Rationale: The phenyl groups in the 5% phenyl phase offer π-π interactions with the aromatic ring of CDEA, which aids in retention and separation from non-aromatic impurities. The column's low polarity minimizes peak tailing that can occur with the amine functional group.
-
Dimensions: A 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness provides a good balance of resolution, speed, and sample capacity.
Inlet Conditions: Ensuring Efficient Vaporization
The injector's role is to transfer the sample onto the column in a narrow band without discrimination or degradation.
-
Temperature: An injector temperature of 250 °C is recommended.[4] This is sufficiently high to ensure the rapid volatilization of CDEA (Boiling Point: 137-139 °C at 10 mmHg) but not so high as to cause thermal degradation.
-
Injection Mode: For trace analysis (<100 ppm), a splitless injection is preferred to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[4] For higher concentration samples (e.g., purity assays), a split injection (e.g., 50:1 split ratio) is used to prevent column overload and maintain sharp peaks.
-
Liner: Using a deactivated glass liner with glass wool is recommended to facilitate vaporization and trap non-volatile residues, protecting the column.
Oven Program: The Key to Resolution
A temperature program is essential for separating CDEA from other components and ensuring a good peak shape.
-
Initial Temperature: Start at a relatively low temperature (e.g., 100 °C) and hold for 1-2 minutes. This allows the sample to focus at the head of the column, resulting in sharp, narrow peaks.
-
Ramp Rate: A ramp rate of 15-20 °C per minute provides a good balance between analysis time and resolution.
-
Final Temperature: The program should ramp to a final temperature of approximately 280 °C and hold for several minutes to ensure that all heavier components are eluted from the column, preventing carryover into the next run.[8]
Detector Selection: Sensitivity vs. Confirmation
-
GC-NPD: This detector is highly recommended for routine quantification in complex matrices. Its selectivity for nitrogen-containing compounds minimizes interference from the sample matrix, leading to cleaner baselines and lower detection limits.[5][6]
-
GC-MS: This is the preferred method for method development, impurity identification, and confirmation. Operating in full-scan mode allows for the identification of unknown peaks by library matching. For high-sensitivity quantification, Selected Ion Monitoring (SIM) mode should be used, where the mass spectrometer only monitors characteristic ions for CDEA (e.g., m/z 183, 168), dramatically improving the signal-to-noise ratio.[7][9]
Sample Preparation: A Matrix-Dependent Protocol
Proper sample preparation is crucial for obtaining accurate results and protecting the instrument.
-
Organic Samples (e.g., Reaction Mixtures, Technical Grade Material): For purity analysis, a simple dilution in a suitable solvent is sufficient. Toluene is an excellent choice as it is compatible with most GC systems and is the recommended final solvent in several EPA methods for anilines.[5][6]
-
Aqueous Samples (e.g., Wastewater, Process Effluents): Aniline and its derivatives require extraction from the aqueous phase. A liquid-liquid extraction (LLE) is the standard approach.[1]
-
pH Adjustment: The pH of the water sample must be adjusted to >11 using sodium hydroxide.[4][5] This converts any protonated aniline salts into their free base form, which is readily extractable into an organic solvent.
-
Extraction: The basified sample is extracted with a water-immiscible solvent like methylene chloride (dichloromethane).[5][6]
-
Drying and Concentration: The combined organic extracts are dried using anhydrous sodium sulfate and then concentrated to a small volume.[4]
-
Solvent Exchange: The extraction solvent is then exchanged to toluene prior to analysis, especially when using an NPD.[5][6]
-
-
Derivatization (Optional): While CDEA generally chromatographs well, some polar aniline derivatives can benefit from derivatization to improve peak shape and thermal stability.[1] Acylation with reagents like heptafluorobutyric anhydride (HFBA) is a common technique, although it adds complexity to the sample preparation process.[1][10] For CDEA, derivatization is typically not required.
Detailed Analytical Protocol
This protocol provides a validated starting point for the analysis of this compound.
Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890, Shimadzu GC-2030, or equivalent | Standard capillary GC system |
| Column | 5% Phenyl Polysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | General purpose, good selectivity for aromatic amines.[5][6] |
| Carrier Gas | Helium | Inert, safe, and provides good efficiency.[8] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column. |
| Injector | Split/Splitless | |
| Injector Temperature | 250 °C | Ensures complete vaporization without degradation.[4] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injection Mode | Splitless (for trace) or 50:1 Split (for %-level) | Mode selected based on sample concentration.[4] |
| Oven Program | Initial: 100 °C, hold 1 min | Focuses analytes at the column head. |
| Ramp: 20 °C/min to 280 °C | Provides good separation in a reasonable time. | |
| Final Hold: 280 °C for 5 min | Ensures elution of all components. | |
| Detector | Option A: Mass Spectrometer (MS) | Option B: Nitrogen-Phosphorus Detector (NPD) |
| MS Transfer Line | 280 °C | Prevents cold spots and analyte condensation.[8] |
| MS Ion Source Temp | 230 °C | Standard condition for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, produces reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 40-450) for identification; SIM for quantification | SIM ions for CDEA: 183 (M+), 168 ([M-CH3]+).[9] |
| NPD Temperature | 300 °C | Ensures high detector response.[4] |
| NPD Bead Setting | Optimized according to manufacturer's instructions | |
| NPD Gas Flows | H2: ~3 mL/min, Air: ~60 mL/min, Makeup (He): ~25 mL/min |
Reagents and Standard Preparation
-
Solvents: Use pesticide-grade or equivalent high-purity toluene and methylene chloride.[5]
-
Reagents: Sodium hydroxide (1.0 M), anhydrous sodium sulfate.[4]
-
Stock Standard (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with toluene.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock standard in toluene.
Experimental Workflow Diagram
Caption: Workflow for the GC analysis of CDEA from aqueous samples.
Analysis Sequence and Data Processing
-
System Suitability: Begin the analysis sequence with a solvent blank (toluene) to ensure the system is clean.
-
Calibration: Inject the calibration standards from lowest to highest concentration. Construct a calibration curve by plotting peak area against concentration. A linear fit with a correlation coefficient (r²) > 0.995 is required.
-
Sample Analysis: Inject the prepared samples.
-
Identification: The CDEA peak in the sample chromatogram is identified by matching its retention time with that of the calibration standards. For GC-MS, the identity is confirmed by comparing the acquired mass spectrum with the reference spectrum.
-
Quantification: The concentration of CDEA in the prepared sample is calculated from the peak area using the linear regression equation derived from the calibration curve. The final concentration in the original sample is determined by accounting for the initial sample volume and any dilution or concentration factors.
System Validation and Trustworthiness
To ensure the trustworthiness of the generated data, the method must be validated. This involves:
-
Specificity: Demonstrating that the peak for CDEA is free from interference from other components in the matrix. This is best achieved with GC-MS.
-
Linearity: Establishing the concentration range over which the detector response is proportional to the analyte concentration, as described in the calibration section.
-
Accuracy & Precision: Performing recovery studies by spiking a blank matrix with a known amount of CDEA and analyzing it. Accuracy is expressed as percent recovery, while precision is measured as the relative standard deviation (RSD) of replicate measurements.[6]
-
Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of CDEA that can be reliably detected and quantified.
Running periodic quality control (QC) samples, such as a mid-level calibration standard, is essential to monitor instrument performance during an analytical run.
References
- Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency (EPA).
- Determination of Chloroaniline Compounds in Water by HS-GC-MS. MA Chaoyun, CHEN Ye, XU Xiuyan, CHEN Renxiang. Physical Testing and Chemical Analysis Part B:Chemical Analysis, 2019. [Link]
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Dorgerloh, U., et al. International Journal of Environmental Analytical Chemistry, 2021. [Link]
- Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency (EPA). [Link]
- Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS).
- SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). U.S. Environmental Protection Agency (EPA). [Link]
- This compound Spectral Data. PubChem, National Institutes of Health (NIH). [Link]
- Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS).
- Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS...
- Preparation method of 3-chloro-2,6-diethyl aniline.
- Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Lores, E. M., et al.
- Preparation method of 3-chloro-2,6-diethyl aniline.
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- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 10. academic.oup.com [academic.oup.com]
Application Notes & Protocols: A Guide to the Ethylation of m-Chloroaniline
Abstract: This document provides a comprehensive technical guide for the N-ethylation of m-chloroaniline, a synthetic transformation of significant interest in the production of intermediates for pharmaceuticals, agrochemicals, and dyes. We present two robust and validated protocols: direct alkylation via nucleophilic substitution and reductive amination. The guide delves into the underlying chemical principles, explains the rationale behind procedural steps, and furnishes detailed, step-by-step instructions for synthesis, purification, and characterization to ensure reproducible and high-purity outcomes.
Strategic Overview: Selecting the Ethylation Pathway
The introduction of an ethyl group onto the nitrogen atom of m-chloroaniline yields N-ethyl-m-chloroaniline. The choice of synthetic strategy is paramount and is typically dictated by factors such as substrate availability, desired selectivity, and process safety.
-
Direct Alkylation: This classical approach involves the reaction of m-chloroaniline with an ethyl halide, such as ethyl bromide or ethyl iodide.[1] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen's lone pair attacks the electrophilic carbon of the ethylating agent.[2] A key challenge in this method is controlling over-alkylation, as the product, N-ethyl-m-chloroaniline, is often more nucleophilic than the starting aniline, leading to the formation of N,N-diethyl-m-chloroaniline and potentially a quaternary ammonium salt.[3] The use of a base is required to neutralize the hydrohalic acid byproduct. Phase Transfer Catalysis (PTC) can be employed to enhance reaction rates and efficiency, especially in biphasic systems.[4]
-
Reductive Amination: This elegant and highly selective method avoids the issue of over-alkylation and is often preferred for producing secondary amines.[5] The process involves two key stages that can typically be performed in a single reaction vessel ("one-pot"). First, m-chloroaniline is condensed with acetaldehyde to form an intermediate imine (Schiff base).[6] Subsequently, this imine is selectively reduced to the target secondary amine.[7] The success of this method hinges on the choice of reducing agent; reagents like sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN) are commonly used because they reduce the protonated imine (iminium ion) much faster than the starting aldehyde.[8][9]
Comparative Analysis of Synthetic Routes
| Parameter | Method A: Direct Alkylation | Method B: Reductive Amination |
| Reaction Type | Nucleophilic Substitution (SN2) | Condensation followed by Reduction |
| Ethyl Source | Ethyl halide (e.g., C₂H₅Br, C₂H₅I) | Acetaldehyde (CH₃CHO) |
| Key Reagent | Base (e.g., K₂CO₃, NaHCO₃) | Reducing Agent (e.g., NaBH₄) |
| Selectivity | Risk of over-alkylation to tertiary amine | High selectivity for secondary amine |
| Byproducts | Halide salts (e.g., KBr) | Borate salts, water |
| Advantages | Simple reagents, well-established | Excellent selectivity, mild conditions[10] |
| Disadvantages | Potential for mixed products, corrosive HX byproduct | Use of volatile acetaldehyde, hydride reagents require careful handling |
Reaction Mechanisms Visualized
To fully appreciate the chemical transformations, the following diagrams illustrate the mechanistic pathways for both synthetic approaches.
Caption: SN2 mechanism for direct ethylation of m-chloroaniline.
Caption: Mechanism of reductive amination for N-ethyl-m-chloroaniline synthesis.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. m-Chloroaniline is toxic and should be handled with care.[11]
Protocol A: Direct Ethylation with Ethyl Bromide
This protocol details the synthesis of N-ethyl-m-chloroaniline via direct alkylation.
Materials & Reagents:
-
m-Chloroaniline (1.0 eq, e.g., 12.75 g, 100 mmol)
-
Ethyl Bromide (1.2 eq, e.g., 13.08 g, 120 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.5 eq, e.g., 20.73 g, 150 mmol)
-
Acetonitrile (CH₃CN), anhydrous (200 mL)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-chloroaniline (12.75 g), potassium carbonate (20.73 g), and anhydrous acetonitrile (200 mL).
-
Addition of Alkylating Agent: Begin stirring the suspension. Slowly add ethyl bromide (13.08 g) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up (Cooling & Filtration): Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in diethyl ether (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-ethyl-m-chloroaniline by vacuum distillation to obtain a colorless to pale yellow oil.
Protocol B: Reductive Amination with Acetaldehyde
This protocol provides a highly selective route to the desired secondary amine.[10]
Materials & Reagents:
-
m-Chloroaniline (1.0 eq, e.g., 12.75 g, 100 mmol)
-
Acetaldehyde (1.1 eq, e.g., 4.85 g, 110 mmol)
-
Sodium Borohydride (NaBH₄) (0.75 eq, e.g., 2.84 g, 75 mmol)
-
Methanol (MeOH), anhydrous (250 mL)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Sodium sulfate (Na₂SO₄), anhydrous
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve m-chloroaniline (12.75 g) in anhydrous methanol (250 mL). Cool the solution to 0°C in an ice bath.
-
Imine Formation: Slowly add acetaldehyde (4.85 g) to the stirred solution while maintaining the temperature at 0°C. Stir the mixture for 1 hour at this temperature to facilitate imine formation.
-
Reduction: In small portions, carefully add sodium borohydride (2.84 g) to the reaction mixture. Control the addition rate to keep the temperature below 10°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Quenching: Cool the mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (caution: hydrogen gas evolution).
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure.
-
Extraction: Add water (100 mL) and dichloromethane (150 mL) to the residue. Make the aqueous layer basic (pH ~8-9) by the careful addition of saturated NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional dichloromethane (2 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
General Laboratory Workflow
The following diagram outlines the universal process from synthesis to final product analysis.
Caption: General experimental workflow for synthesis and analysis.
Product Characterization and Validation
Confirmation of the structure and purity of the synthesized N-ethyl-m-chloroaniline is critical.[12] A combination of spectroscopic and chromatographic methods should be employed.
Expected Analytical Data
| Property | Expected Value / Observation |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.63 g/mol |
| Boiling Point | ~108-110°C at 5 mmHg[13] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.9-7.1 (m, 1H, Ar-H), δ ~6.5-6.7 (m, 3H, Ar-H), δ ~3.6 (br s, 1H, N-H), δ 3.15 (q, J=7.2 Hz, 2H, -CH₂-), δ 1.25 (t, J=7.2 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~149.0, 135.0, 129.5, 117.0, 113.0, 112.0, 38.5, 14.8 |
| GC-MS (EI) | m/z 155 [M]⁺, 140 [M-CH₃]⁺ |
| FT-IR (neat, cm⁻¹) | ~3410 (N-H stretch), ~3050 (Ar C-H stretch), ~2970, 2870 (Aliphatic C-H stretch), ~1600, 1500 (C=C stretch), ~1310 (C-N stretch), ~770 (C-Cl stretch) |
Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration.
Analytical Protocols
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To assess purity and confirm molecular weight.
-
Protocol: Inject a dilute solution of the purified product in ethyl acetate onto a GC equipped with a capillary column (e.g., DB-5ms) and a mass selective detector. A typical temperature program would be: start at 50°C, ramp to 250°C at 10°C/min. The major peak should correspond to the product, and its mass spectrum should show the expected molecular ion [M]⁺ and characteristic fragments.[14]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the molecular structure.
-
Protocol: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[12] The proton spectrum should clearly show a triplet for the methyl group, a quartet for the methylene group, a broad singlet for the N-H proton, and complex multiplets for the aromatic protons.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Protocol: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) and acquire the spectrum. The presence of a sharp peak around 3410 cm⁻¹ is indicative of the N-H bond of a secondary amine.
-
References
- Benchchem. (2025). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
- Organic Syntheses. N-ETHYL-p-CHLOROANILINE.
- University of Calgary. (2025). Formation of imines and enamines.
- ResearchGate. (2025). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions.
- ResearchGate. (2016). Mechanistic study. (a) Reaction of aniline with alkyl halide under the....
- Organic Chemistry Tutor. Reductive Amination.
- ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Vedantu. Explain the alkylation of aniline class 11 chemistry CBSE.
- Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
- TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
- JOCPR. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.
- ScienceDirect. (2000). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
- PubChem. 3-Chloroaniline.
- The Royal Society of Chemistry. Supporting Information Cobalt Nanoclusters Coated by N-Doped Carbon for Chemoselective Nitroarene Hydrogenation and Tandem Reactions.
- Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of 5-chloro-3-ethyl-2-methyl-1H-indole.
Sources
- 1. Explain the alkylation of aniline class 11 chemistry CBSE [vedantu.com]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. amherst.edu [amherst.edu]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. jocpr.com [jocpr.com]
- 11. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-2,6-diethylaniline
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the purification of 3-Chloro-2,6-diethylaniline (CDEA). This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and detailed protocols to address common challenges encountered during the purification of this compound.
Section 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses preliminary questions researchers often have when handling crude this compound.
Q1: My crude this compound is a dark brown or reddish liquid. What causes this discoloration and is it a problem?
A: This is the most common observation for crude anilines. The discoloration is primarily due to the formation of oxidation and polymerization products.[1][2] The aniline functional group is highly susceptible to air oxidation, a process often accelerated by exposure to light and trace metal impurities. These oxidized species are typically high-molecular-weight, intensely colored compounds. While they may be present in small amounts, their strong color can make the product appear very impure. For most synthetic applications, these impurities must be removed as they can interfere with subsequent reactions.
Q2: What are the most probable impurities I should expect in my crude CDEA?
A: The impurity profile depends heavily on the synthetic route used. However, some common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be m-chloroaniline or 2,6-diethylaniline.[3][4]
-
Isomeric Byproducts: Incomplete or over-alkylation can lead to mono-ethylated anilines (e.g., 3-chloro-2-ethylaniline) or tri-ethylated anilines.[5] Similarly, chlorination reactions can sometimes yield isomeric products.
-
Oxidation/Polymerization Products: As discussed in Q1, these are non-volatile, colored "gunk" or "tar".[2][6]
-
Residual Solvents: Solvents used in the reaction or workup (e.g., Dichloromethane, Ethyl Acetate).
-
Inorganic Salts: Salts remaining from the workup, such as sodium chloride or sodium sulfate, if the product was not washed or dried properly.[1]
Q3: Which purification technique is best for my crude CDEA?
A: The optimal method depends on the scale of your reaction and the nature of the impurities.
-
Vacuum Distillation is highly effective for removing non-volatile colored polymers and impurities with significantly different boiling points. It is the preferred method for large-scale purification.[5][7][8]
-
Flash Column Chromatography is ideal for removing impurities with similar boiling points or polarities, such as isomeric byproducts. It is typically used for smaller-scale purification where high purity is critical.[1][9]
-
Acid-Base Extraction is a useful initial cleanup step to remove neutral or acidic impurities from the basic aniline product before proceeding to distillation or chromatography.[2]
Use the decision tree below to guide your choice.
Q4: How can I analyze the purity of my this compound after purification?
A: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot suggests a high degree of purity.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are excellent for quantifying purity and detecting trace impurities.[5][10][11] HPLC is particularly well-suited for aniline derivatives.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by their characteristic peaks.
Q5: What are the critical safety precautions when handling this compound?
A: this compound is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and eye irritation.[13] Always consult the Safety Data Sheet (SDS) before use.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[14]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhaling vapors.[14]
-
Storage: Store in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and protect from light to prevent degradation.[2]
Section 2: Purification Workflow & Troubleshooting
This section provides a logical workflow for purifying crude CDEA, followed by detailed troubleshooting guides for the most common techniques.
Guide 1: Vacuum Distillation
Vacuum distillation is the workhorse for purifying liquid anilines on a multi-gram scale. It separates compounds based on their boiling points, and applying a vacuum lowers the required temperature, thereby preventing thermal decomposition.
Troubleshooting Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Product is darkening/decomposing in the distillation flask. | Temperature is too high. Anilines are susceptible to thermal degradation.[1] | Increase the vacuum. A lower pressure will further decrease the boiling point. Aim for a pressure of 10 mmHg or lower. Ensure the heating mantle is not oversized. Use a sand bath or a properly sized mantle for even heating. |
| "Bumping" or uneven boiling. | Lack of boiling chips or inadequate stirring. This leads to superheating of the liquid followed by violent boiling. | Always add new boiling chips or a magnetic stir bar to the flask before heating. This provides nucleation sites for smooth boiling. |
| Poor separation from a known impurity. | Inefficient distillation column. The column lacks a sufficient number of "theoretical plates" to separate compounds with close boiling points.[5] | Use a fractionating column. A Vigreux or a short-path packed column will significantly improve separation efficiency compared to a simple distillation setup. Distill slowly. A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, enhancing separation. |
| No product is distilling over. | Vacuum is too high or temperature is too low. The vapor pressure of the product is not high enough to overcome the system pressure. | Gradually decrease the vacuum or increase the heat. Be careful not to overshoot the temperature to avoid decomposition. Check for leaks in the system. Ensure all joints are properly sealed with vacuum grease. |
Detailed Protocol: Vacuum Distillation of CDEA
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. For better separation, a 10-20 cm Vigreux column can be inserted between the flask and the distillation head. Ensure all glassware is dry.
-
Place a magnetic stir bar in a round-bottom flask appropriately sized for your crude volume (the flask should be 1/2 to 2/3 full).
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Procedure:
-
Transfer the crude this compound to the distillation flask.
-
Begin stirring and slowly apply the vacuum. Observe for any vigorous bubbling from residual solvents.
-
Once a stable vacuum is achieved (e.g., ~10 mmHg), begin to gently heat the flask using a heating mantle.
-
Collect a small initial fraction (forerun) that may contain lower-boiling impurities.
-
Collect the main fraction at the expected boiling point (137-139 °C at 10 mmHg).[16] The product should be a colorless to pale yellow liquid.
-
Stop the distillation when the temperature starts to drop or when the dark, non-volatile residue begins to char.
-
Allow the system to cool completely before releasing the vacuum to prevent accidental flask implosion or oxidation of the hot product.
-
-
Post-Distillation:
-
Analyze the collected fractions by TLC or GC to confirm purity.
-
Store the purified product under a nitrogen or argon atmosphere in a sealed, light-protected container.[2]
-
Guide 2: Flash Column Chromatography
This technique is invaluable for separating CDEA from impurities with similar physical properties, such as isomers. It relies on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (eluent).
Troubleshooting Flash Column Chromatography
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation method of 3-chloro-2,6-diethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN105693526A - Preparation method of 4,4'-methylene-bis-(this compound) - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Aniline is usually purified by [allen.in]
- 8. CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epa.gov [epa.gov]
- 12. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. This compound | C10H14ClN | CID 597855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. Page loading... [guidechem.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Synthesis of 3-Chloro-2,6-diethylaniline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-Chloro-2,6-diethylaniline. Here, we address common impurities, troubleshooting strategies, and analytical methodologies to ensure the synthesis of a high-purity product. Our approach is rooted in established scientific principles and practical laboratory experience to provide a self-validating framework for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two primary synthesis routes for this compound:
-
Ethylation of m-Chloroaniline: This process involves the reaction of m-chloroaniline with ethylene gas at high temperature and pressure, typically in the presence of a metal catalyst.[1][2]
-
Direct Chlorination of 2,6-Diethylaniline: This route involves the direct chlorination of 2,6-diethylaniline using a chlorinating agent. This method requires careful control to achieve the desired regioselectivity.
Q2: What are the most common impurities I should expect to see in my crude product?
The impurity profile of your this compound will largely depend on the synthetic route you employ. Below is a summary of the most common impurities for each route.
| Synthetic Route | Common Impurities |
| Ethylation of m-Chloroaniline | - Unreacted m-Chloroaniline- 2-Chloro-6-ethylaniline (mono-ethylated byproduct)- 4-Chloro-2,6-diethylaniline (isomer)- Other isomeric diethylchloroanilines- Over-ethylated products (e.g., Triethylchloroaniline)- Residual catalyst |
| Direct Chlorination of 2,6-Diethylaniline | - Unreacted 2,6-Diethylaniline- 4-Chloro-2,6-diethylaniline (para-isomer)- Dichloro-2,6-diethylaniline (over-chlorinated byproduct)- Other isomeric chloro-diethylanilines |
Q3: My final product has a dark color. What could be the cause?
A dark coloration in your final product is often indicative of oxidation or the presence of highly conjugated impurities. Anilines, in general, are susceptible to air oxidation, which can form colored byproducts. Ensure that your reaction and purification steps are performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are degassed. The presence of residual metal catalysts can also sometimes contribute to coloration.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Ethylation Route: Verify the activity of your catalyst. Ensure the reaction temperature and pressure are maintained at the optimal levels throughout the synthesis. Check for leaks in your reactor system that could lead to a loss of ethylene pressure.[1][2]
-
Chlorination Route: Ensure the stoichiometry of the chlorinating agent is correct. An insufficient amount will lead to incomplete conversion. The reaction temperature can also significantly impact the reaction rate.
-
-
Side Reactions:
-
Ethylation Route: Over-ethylation can be a significant side reaction. Consider optimizing the reaction time and the ratio of m-chloroaniline to ethylene.
-
Chlorination Route: The formation of the para-isomer (4-Chloro-2,6-diethylaniline) is a common side reaction. The choice of solvent and chlorinating agent can influence the regioselectivity.
-
-
Product Loss During Workup:
-
Ensure proper phase separation during extractions. Multiple extractions of the aqueous layer can help recover more product.
-
During distillation, ensure your vacuum is stable and the column is efficient to prevent loss of product.
-
Issue 2: Presence of Persistent Impurities After Purification
Possible Causes & Solutions:
-
Co-elution or Co-distillation:
-
Some impurities may have very similar boiling points or polarities to the desired product, making separation by distillation or standard chromatography challenging.
-
Fractional Distillation: Use a longer, more efficient fractionating column and a slower distillation rate to improve separation.
-
Column Chromatography: If distillation is ineffective, column chromatography with a high-resolution stationary phase (e.g., fine-mesh silica gel) and an optimized solvent system can be employed. A gradient elution may be necessary to separate closely related isomers.
-
-
Thermally Labile Impurities:
-
Some impurities may decompose or rearrange during distillation at high temperatures. In such cases, purification by column chromatography at ambient temperature is a better alternative.
-
Analytical Methodologies
Accurate assessment of the purity of this compound is critical. Below are recommended starting points for developing analytical methods for in-process control and final product analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is an excellent technique for identifying and quantifying volatile impurities.
Experimental Protocol:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector: Split/splitless injector at 250 °C.
-
Detector: Mass spectrometer (MS) with electron ionization (EI) at 70 eV. Scan range of 40-400 m/z.
Data Interpretation:
-
The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 183 and a characteristic isotopic pattern for the chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).[3]
-
Impurities can be identified by their retention times and mass spectra, comparing them to known standards or by interpreting their fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
HPLC with UV detection is a robust method for quantifying the purity of this compound and detecting less volatile impurities.
Experimental Protocol:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is often necessary to separate all impurities.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 240 nm.[4]
-
Column Temperature: 30 °C.
Data Interpretation:
-
The purity of this compound is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Impurities are quantified based on their peak areas relative to the main component.
Visualizing Synthesis and Impurity Relationships
The following diagrams illustrate the main synthetic pathways and the origin of common impurities.
Caption: Synthetic routes to this compound and associated impurities.
Caption: Logical workflow for the analysis and purification of this compound.
References
- CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline - Google P
- Preparation method of 3-chloro-2,6-diethyl aniline - Eureka | P
- 67330-62-5, this compound Formula - ECHEMI
- This compound (CDEA) - VIVAN Life Sciences
- Analysis of aniline impurities - Trajan Scientific and Medical
- Substituted Anilines - Agilent
- This compound | C10H14ClN | CID 597855 - PubChem
- This compound 98 67330-62-5 - Sigma-Aldrich
- Preparation method of 4,4'-methylene-bis-(this compound)
- Aniline replacement in drug-like compounds - Cresset Group
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds - Chrom
- Pharmaceutical impurity profiling & custom synthesis - LGC Standards
- Analysis and impurity identification in pharmaceuticals - Semantic Scholar
- 4,4'-Methylene-bis-(this compound)
- (PDF)
- (PDF)
- method 8131 aniline and selected derivatives by gas chrom
- A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium - Asian Journal of Research in Chemistry
- The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in - Journal of Applied Pharmaceutical Science
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology
Sources
- 1. CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline - Google Patents [patents.google.com]
- 2. Preparation method of 3-chloro-2,6-diethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound | C10H14ClN | CID 597855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing N-Alkylation of 3-Chloro-2,6-diethylaniline
Welcome to the technical support center for the N-alkylation of 3-Chloro-2,6-diethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. The inherent steric hindrance from the ortho-diethyl groups, combined with the electronic effects of the chloro substituent, necessitates careful optimization of reaction conditions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your success rate and product purity.
Understanding the Challenges
The N-alkylation of this compound is primarily complicated by two factors:
-
Steric Hindrance: The two ethyl groups at the 2 and 6 positions physically obstruct the approach of electrophiles to the nitrogen atom. This significantly reduces the nucleophilicity of the amine and slows down the reaction rate compared to unhindered anilines.
-
Electronic Effects: The chlorine atom at the 3-position is an electron-withdrawing group, which further decreases the electron density on the aniline nitrogen, making it a weaker nucleophile.
These factors often lead to low yields, slow reaction times, and the need for more forcing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of this compound so slow or not proceeding at all?
-
Answer: The low reactivity is expected due to the significant steric hindrance from the 2,6-diethyl groups and the electron-withdrawing effect of the chloro substituent. Standard N-alkylation conditions are often insufficient. To overcome this, you may need to:
-
Increase the reaction temperature: Higher temperatures provide the necessary activation energy to overcome the steric barrier.
-
Use a stronger base: A more potent base can more effectively deprotonate the aniline, increasing its nucleophilicity.
-
Choose a more reactive alkylating agent: For example, alkyl iodides are more reactive than bromides, which are more reactive than chlorides.
-
Employ a catalytic method: Methods like reductive amination or "borrowing hydrogen" can offer alternative, more efficient pathways.
-
Q2: I'm observing significant amounts of unreacted starting material. How can I drive the reaction to completion?
-
Answer: Besides the points mentioned in Q1, consider the following:
-
Increase the equivalents of the alkylating agent: Using a moderate excess (e.g., 1.5-2.0 equivalents) of the alkylating agent can help push the equilibrium towards the product. However, be mindful of potential di-alkylation.
-
Solvent choice: A higher-boiling polar aprotic solvent like DMF, DMSO, or NMP can improve the solubility of reactants and allow for higher reaction temperatures.
-
Reaction time: Due to the sterically hindered nature of the substrate, extended reaction times (24-48 hours) may be necessary.
-
Q3: Di-alkylation is a major side product in my reaction. How can I favor mono-alkylation?
-
Answer: The mono-alkylated product can sometimes be more nucleophilic than the starting aniline, leading to a second alkylation. To minimize this:
-
Control the stoichiometry: Use a stoichiometric amount or a slight excess of the aniline relative to the alkylating agent.
-
Slow addition of the alkylating agent: Adding the alkylating agent dropwise over an extended period can help maintain a low concentration, favoring mono-alkylation.
-
Lower the reaction temperature: If the reaction proceeds at a reasonable rate, lowering the temperature can increase the selectivity for the mono-alkylated product.
-
Consider reductive amination: This method offers excellent control for mono-alkylation as the intermediate imine is formed and then reduced in a controlled manner.
-
Q4: What are the best methods for purifying the N-alkylated product?
-
Answer: Purification can be challenging due to the potential for multiple products with similar polarities.
-
Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from starting material and byproducts. A carefully selected eluent system is crucial.
-
Fractional Distillation: If the boiling points of the components are sufficiently different, distillation under reduced pressure can be effective, especially for larger-scale reactions.
-
Acid-Base Extraction: The basicity of the aniline nitrogen allows for selective extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified to re-extract the purified amine into an organic solvent.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Insufficient reaction temperature. 2. Base is not strong enough. 3. Alkylating agent is not reactive enough. 4. Steric hindrance is too great for the chosen conditions. | 1. Gradually increase the reaction temperature, monitoring for decomposition. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaH, KHMDS, or t-BuOK). 3. Use a more reactive alkylating agent (e.g., switch from an alkyl chloride to a bromide or iodide). 4. Consider a different synthetic approach, such as reductive amination or a catalyzed "borrowing hydrogen" method. |
| Formation of Di-alkylated Product | 1. Excess alkylating agent. 2. High reaction temperature promoting over-alkylation. 3. Mono-alkylated product is more reactive. | 1. Use a 1:1 stoichiometry of aniline to alkylating agent, or a slight excess of the aniline. 2. Perform the reaction at the lowest effective temperature. 3. Add the alkylating agent slowly to the reaction mixture. |
| Presence of Unknown Byproducts | 1. Decomposition at high temperatures. 2. Side reactions with the solvent or base. 3. C-alkylation on the aromatic ring. | 1. Lower the reaction temperature and extend the reaction time. 2. Ensure the use of anhydrous, high-purity solvents and reagents. 3. C-alkylation is less likely due to the steric hindrance but can be favored at very high temperatures. Characterize the byproduct to confirm its structure. N-alkylation is generally favored under kinetic control (lower temperatures). |
| Difficult Purification | 1. Similar polarity of starting material, product, and byproducts. 2. Product is water-soluble. | 1. Optimize your column chromatography conditions (e.g., use a shallow gradient of a more polar solvent). 2. Consider derivatization (e.g., acylation) to change the polarity for easier separation, followed by deprotection. 3. For water-soluble products, use continuous liquid-liquid extraction or saturate the aqueous phase with salt (salting out) before extraction. |
Experimental Protocols
Protocol 1: Classical N-Alkylation with an Alkyl Halide
This protocol is a starting point and will likely require optimization for your specific alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, inert-atmosphere flask, add this compound (1.0 eq).
-
Add anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) or t-BuOK (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Reductive Amination with an Aldehyde
This method is often milder and more selective for mono-alkylation.
Materials:
-
This compound
-
Aldehyde (e.g., acetaldehyde)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.1 eq) in DCM or DCE.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add STAB (1.5 eq) or NaBH₃CN (1.5 eq) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Reaction Pathways and Troubleshooting
N-Alkylation Troubleshooting Workflow
Caption: A troubleshooting workflow for the N-alkylation of this compound.
Reductive Amination Workflowdot
Technical Support Center: Scale-Up of 3-Chloro-2,6-diethylaniline Production
Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-2,6-diethylaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. Our focus is on providing practical, in-depth solutions grounded in chemical principles to ensure the successful and safe execution of your synthesis.
Introduction to the Synthetic Challenge
The primary industrial route to this compound involves the electrophilic chlorination of 2,6-diethylaniline. While seemingly straightforward, this reaction presents a significant regioselectivity challenge. The ethyl groups at positions 2 and 6 sterically hinder the ortho positions, and the directing effect of the amino group typically favors para-substitution. Therefore, achieving high yields of the desired meta-substituted product, this compound, requires careful control of reaction conditions to overcome the inherent electronic preference for the formation of the 4-chloro isomer. This guide will address this core challenge, along with other practical issues encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of this compound?
A1: The primary challenge is controlling the regioselectivity of the chlorination reaction. The amino group is a strong ortho-, para-director, meaning the undesired 4-chloro-2,6-diethylaniline is often a major byproduct. Achieving high selectivity for the meta-position (3-chloro) is the key to a successful and economical process.
Q2: Why is achieving high meta-selectivity so difficult?
A2: The difficulty arises from the electronic properties of the starting material, 2,6-diethylaniline. The lone pair of electrons on the nitrogen atom of the amino group increases the electron density of the aromatic ring, particularly at the ortho and para positions, making them more susceptible to electrophilic attack.[1][2] To favor meta-chlorination, the directing influence of the amino group must be modulated.
Q3: What are the common byproducts in this synthesis?
A3: The most common byproduct is the isomeric 4-chloro-2,6-diethylaniline. Other potential byproducts include dichlorinated species (e.g., 3,4-dichloro-2,6-diethylaniline or 3,5-dichloro-2,6-diethylaniline), and unreacted starting material. Impurities present in the initial 2,6-diethylaniline can also lead to a range of other chlorinated side products.[3]
Q4: What are the typical purification methods for this compound?
A4: Fractional vacuum distillation is the most common industrial method for purifying this compound.[4] However, separating the 3-chloro and 4-chloro isomers can be challenging due to their potentially close boiling points. For laboratory-scale purifications, column chromatography can also be employed.[3]
Q5: What are the main safety concerns when scaling up this process?
A5: The primary safety concerns involve the handling of the chlorinating agent (often chlorine gas or sulfuryl chloride), which is highly toxic and corrosive.[5][6] The chlorination reaction is also highly exothermic, and poor temperature control can lead to runaway reactions.[7] Aniline and its derivatives are toxic and can be absorbed through the skin.[8][9] Therefore, appropriate personal protective equipment (PPE) and engineering controls are essential.[10][11]
Troubleshooting Guide
Problem 1: Poor Meta-Selectivity (High Levels of 4-Chloro Isomer)
Root Cause Analysis:
The formation of the 4-chloro isomer is the electronically favored pathway. High levels of this byproduct indicate that the directing influence of the amino group has not been sufficiently mitigated. This can be due to several factors, including reaction temperature, the nature of the solvent, and the specific chlorination conditions.
Solutions:
-
Reaction in the Presence of a Strong Acid: A proven method to enhance meta-selectivity is to perform the chlorination in the presence of a strong acid, such as sulfuric acid.[12] The acid protonates the amino group, forming an anilinium ion (-NH3+). This group is strongly deactivating and a meta-director, thus favoring the formation of the 3-chloro product.[2]
-
Recommendation: Conduct the reaction using a molar excess of concentrated sulfuric acid relative to the 2,6-diethylaniline. A molar ratio of H₂SO₄ to aniline of around 7:1 to 15:1 has been shown to be effective.[12]
-
-
Temperature Control: The selectivity of the chlorination can be temperature-dependent.
-
Recommendation: Maintain a low reaction temperature, typically between 0°C and 15°C, to improve selectivity.[12] Higher temperatures can lead to decreased selectivity and the formation of more byproducts.
-
-
Choice of Chlorinating Agent: While chlorine gas is a common choice, other chlorinating agents can be used. Sulfuryl chloride (SO₂Cl₂) is another option.
-
Recommendation: If using chlorine gas, ensure a slow and controlled addition rate to maintain the desired reaction temperature and minimize localized high concentrations of the chlorinating agent.
-
Experimental Protocol for Enhanced Meta-Selectivity:
-
In a reactor equipped with a stirrer, thermometer, gas inlet, and cooling system, carefully add 2,6-diethylaniline to a pre-cooled solution of concentrated sulfuric acid, maintaining the temperature below 20°C.
-
Cool the resulting mixture to 0-5°C.
-
Slowly introduce chlorine gas below the surface of the reaction mixture at a rate that maintains the temperature within the desired range (0-15°C).
-
Monitor the reaction progress by GC analysis of quenched aliquots.
-
Upon completion, the reaction is typically quenched by carefully adding the mixture to ice and water, followed by neutralization with a base such as sodium hydroxide.
Problem 2: Formation of Dichlorinated Byproducts
Root Cause Analysis:
The formation of dichlorinated byproducts is a result of over-chlorination. This occurs when the desired mono-chlorinated product reacts further with the chlorinating agent. This can be exacerbated by poor control over the stoichiometry of the chlorinating agent, localized high concentrations, or prolonged reaction times.
Solutions:
-
Stoichiometric Control: Precise control over the amount of chlorinating agent is crucial.
-
Recommendation: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents of chlorine gas per equivalent of 2,6-diethylaniline).[12] This will leave some unreacted starting material, which is generally easier to separate from the desired product than the dichlorinated byproducts.
-
-
Controlled Addition: The rate of addition of the chlorinating agent can significantly impact byproduct formation.
-
Recommendation: Add the chlorinating agent slowly and sub-surface to ensure rapid mixing and to avoid localized areas of high concentration.
-
-
Reaction Monitoring: Closely monitor the reaction progress.
-
Recommendation: Use in-process controls (e.g., GC analysis) to track the disappearance of the starting material and the formation of the desired product and byproducts. Stop the reaction once the optimal conversion of the starting material is achieved, before significant amounts of dichlorinated products are formed.
-
Problem 3: Difficult Work-up and Emulsion Formation
Root Cause Analysis:
During the neutralization of the acidic reaction mixture with a base, aniline salts and the presence of organic and aqueous phases can lead to the formation of stable emulsions. These emulsions can make phase separation difficult and lead to product loss.[13]
Solutions:
-
Addition of Brine: Increasing the ionic strength of the aqueous phase can help to break emulsions.
-
Recommendation: After neutralization, add a saturated solution of sodium chloride (brine) and gently agitate the mixture.[13]
-
-
Solvent Addition: Adding a different organic solvent can alter the phase properties and help to break the emulsion.
-
Recommendation: Add a small amount of a solvent like toluene or methyl isobutyl ketone (MIBK) to the extraction solvent (e.g., dichloromethane or ethyl acetate).
-
-
Filtration: If fine solid particles are stabilizing the emulsion, filtration may be necessary.
-
Recommendation: Filter the emulsified mixture through a pad of celite or diatomaceous earth.
-
-
Temperature Adjustment: Gently warming the mixture can sometimes help to break an emulsion by reducing the viscosity of the phases.[13]
-
Recommendation: Carefully warm the mixture, ensuring the temperature remains well below the boiling point of the solvent.
-
Problem 4: Inefficient Purification by Distillation
Root Cause Analysis:
The boiling points of this compound and the isomeric byproduct 4-chloro-2,6-diethylaniline may be very close, making their separation by fractional distillation challenging. Inefficient distillation can be due to an inadequate distillation column, improper reflux ratio, or operating at the wrong pressure.
Solutions:
-
High-Efficiency Distillation Column: A column with a high number of theoretical plates is necessary for separating close-boiling isomers.
-
Recommendation: Use a packed column (e.g., with structured packing or random packing like Raschig rings) for the fractional distillation.
-
-
Optimize Reflux Ratio: A higher reflux ratio generally leads to better separation but also increases the distillation time.
-
Recommendation: Start with a high reflux ratio (e.g., 5:1 or 10:1) and gradually decrease it as the separation proceeds, while monitoring the purity of the distillate by GC.
-
-
Vacuum Distillation: Distillation under reduced pressure lowers the boiling points and can help to prevent thermal degradation of the product.
-
Recommendation: Conduct the distillation under a vacuum appropriate for the boiling points of the components. This will also improve the efficiency of the separation.
-
Data and Parameters
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0°C to 15°C | Lower temperatures favor meta-selectivity and reduce byproduct formation.[12] |
| Molar Ratio (H₂SO₄:Aniline) | 7:1 to 15:1 | A high excess of sulfuric acid ensures complete protonation of the aniline, directing chlorination to the meta position.[12] |
| Chlorine Gas Stoichiometry | 0.9 to 0.98 equivalents | A slight deficit of the chlorinating agent minimizes the formation of dichlorinated byproducts.[12] |
| Distillation Vacuum | 5-15 mmHg | Reduces the boiling point to prevent thermal degradation and can improve separation efficiency. |
| Reflux Ratio | 5:1 to 10:1 | A higher reflux ratio improves the separation of close-boiling isomers. |
Visualizations
Byproduct Formation Pathway
Caption: Formation of the desired product and major byproducts during the chlorination of 2,6-diethylaniline.
Troubleshooting Workflow for Poor Meta-Selectivity
Caption: A logical workflow for troubleshooting poor meta-selectivity in the chlorination of 2,6-diethylaniline.
References
- Du Pont de Nemours and Company. (1972). Emulsion breaking. US3644214A.
- Park, K., & Li, W. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 744–748.
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
- Wang, P., Farmer, M. E., & Yu, J.-Q. (2017). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols.
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.
- Li, G., Liu, Y., & Li, C. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst.
- Bayer Aktiengesellschaft. (1983). Process for the preparation of 4-chloro-2,6-dialkylanilines. US4401833A.
- BASF SE. (2013). Process for the selective meta-chlorination of alkylanilines. EP2606028A1.
- ResearchGate. (n.d.). Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction.
- New Jersey Department of Health. (n.d.). Hazard Summary: Aniline Hydrochloride.
- Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324.
- University of North Georgia. (n.d.). The 2-Step Synthesis of Lidocaine.
- The Chlorination of Reactive Anilines. (n.d.). Sciencemadness.org.
- Figshare. (2017). ANILINE CHLORINATION.
- ResearchGate. (n.d.). Separation of aniline from aqueous solutions using emulsion liquid membranes.
- Royal Society of Chemistry. (2021). An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. Reaction Chemistry & Engineering.
- ResearchGate. (n.d.). Removal of aniline from aqueous solution in a mixed flow reactor using emulsion liquid membrane.
- Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?
- Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
- Aniline one shot /Preparation & chemical reactions/Flowchart. (2023, December 17). [Video]. YouTube.
- Institution of Chemical Engineers. (1995).
- Devulapalli, R., & Jones, F. (1999). Separation of aniline from aqueous solutions using emulsion liquid membranes.
- PrepChem.com. (n.d.). Synthesis of 2,6-Diethylaniline.
- Preparation method of 4,4'-methylene-bis-(this compound). (n.d.).
- ResearchGate. (n.d.). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst.
- ResearchGate. (2021).
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- PubMed. (n.d.).
- Chemistry Steps. (n.d.). Reactions of Aniline.
- GOV.UK. (n.d.). Aniline - Incident management.
- A Guide to Preparing and Analyzing Chlorin
- cromlab-instruments.es. (n.d.).
- LCGC International. (n.d.).
- Semantic Scholar. (n.d.).
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. figshare.com [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. nj.gov [nj.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. nj.gov [nj.gov]
- 11. bloomtechz.com [bloomtechz.com]
- 12. EP2606028A1 - Process for the selective meta-chlorination of alkylanilines - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Side-Product Formation in the Chlorination of 2,6-Diethylaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chlorination of 2,6-diethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during this synthetic transformation. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and detail protocols to enhance the yield and purity of your target compound, 4-chloro-2,6-diethylaniline.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the chlorination of 2,6-diethylaniline in a practical question-and-answer format.
Issue 1: My reaction produces a significant amount of dichlorinated side-products.
Question: I am attempting to synthesize 4-chloro-2,6-diethylaniline, but my post-reaction analysis (GC-MS/LC-MS) shows significant peaks corresponding to dichlorinated species. How can I prevent this over-chlorination?
Answer:
Over-chlorination is a common issue due to the high reactivity of the aniline ring. The amino group is a strong activating group, making the product, 4-chloro-2,6-diethylaniline, susceptible to a second electrophilic attack.[1]
Probable Causes & Solutions:
-
Excess Chlorinating Agent: The stoichiometry of the chlorinating agent is critical. Even a small excess can lead to the formation of dichlorinated byproducts.
-
Solution: Carefully control the stoichiometry. Use no more than 1.0 equivalent of the chlorinating agent. A slow, dropwise addition of the reagent to the reaction mixture can help maintain a low instantaneous concentration, minimizing over-reaction.
-
-
High Reaction Temperature: Higher temperatures increase the reaction rate, often non-selectively, promoting further chlorination.
-
Solution: Maintain a low reaction temperature. Conducting the chlorination at temperatures between -15°C to 10°C is often effective.[2] Monitor the internal temperature of the reaction closely throughout the addition of the chlorinating agent.
-
-
Choice of Chlorinating Agent: Strong chlorinating agents like chlorine gas (Cl₂) can be difficult to control and may lead to over-chlorination.
-
High Reactivity of the Substrate: The unprotected amino group strongly activates the aromatic ring.
-
Solution: Temporarily "tame" the activating effect of the amino group. One effective industrial method is to perform the chlorination on the anilinium salt.[2] This is achieved by first treating the 2,6-diethylaniline with an acid like HCl to form the hydrochloride salt. The -NH₃⁺ group is deactivating and meta-directing, but the equilibrium with the free amine allows for para-chlorination to occur preferentially while reducing the overall ring reactivity and preventing over-chlorination.
-
Issue 2: My primary product is contaminated with the 3-chloro-2,6-diethylaniline isomer.
Question: While the main product of my reaction is the desired 4-chloro isomer, I am observing a persistent isomeric impurity, which I suspect is this compound. Why is this forming and how can I improve para-selectivity?
Answer:
The formation of the 3-chloro (ortho- to the amino group) isomer is a result of competing electrophilic attack at the ortho position. While the para position is sterically and electronically favored for 2,6-diethylaniline, reaction conditions can influence the ortho/para ratio.
Probable Causes & Solutions:
-
Reaction Conditions: Certain solvent and catalyst systems can influence the regioselectivity of the chlorination.
-
Solution: As mentioned previously, forming the anilinium salt in an inert solvent like carbon tetrachloride is a proven method to enhance para-selectivity.[2] The protonated amine sterically hinders the ortho positions, further favoring attack at the para position.
-
-
Kinetic vs. Thermodynamic Control: Rapid, uncontrolled reactions may lead to a less selective outcome.
-
Solution: Slowing down the reaction by using lower temperatures and slow addition of the chlorinating agent allows the electrophile to more selectively attack the most favorable para position.
-
Issue 3: The final product is a dark, oily substance instead of a clean solid.
Question: After work-up, my product is a dark brown or black oil, and I am struggling to purify it. What causes this discoloration?
Answer:
Anilines are susceptible to oxidation, which can produce highly colored, often polymeric, impurities. This is frequently exacerbated by the conditions used for chlorination.
Probable Causes & Solutions:
-
Oxidation by Chlorinating Agent: Some chlorinating agents can also act as oxidants, especially in the presence of trace metals or at elevated temperatures.
-
Solution: Ensure your glassware is scrupulously clean. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
-
-
Work-up and Purification: Exposure to air and light during and after the reaction can promote degradation.
-
Solution: After quenching the reaction, promptly work up the product. During purification, protect the material from excessive light. If the product is an oil due to impurities, purification by fractional distillation under reduced pressure or column chromatography is recommended.[2][4] For solid products that are discolored, recrystallization with a charcoal treatment can be effective in removing colored impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the chlorination of 2,6-diethylaniline and why?
The major product is 4-chloro-2,6-diethylaniline . The amino (-NH₂) group is a powerful ortho-, para-director in electrophilic aromatic substitution.[5] In 2,6-diethylaniline, the two ortho positions (C3 and C5) are sterically hindered by the adjacent ethyl groups. Therefore, the electrophile (Cl⁺) will preferentially attack the least hindered and electronically rich para position (C4).
Q2: What are the primary side-products to expect?
The most common side-products are:
-
Dichlorinated products: Such as 3,4-dichloro- or 4,5-dichloro-2,6-diethylaniline, resulting from over-chlorination.
-
Ortho isomer: this compound.[6]
-
Oxidative degradation products: Colored, higher molecular weight impurities.
Q3: How can I effectively monitor the reaction to prevent side-product formation?
Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are excellent methods.
-
TLC: Spot the reaction mixture alongside a standard of the starting material. The product should have a different Rf value. The appearance of multiple new spots indicates side-product formation.
-
GC: A small aliquot of the reaction mixture can be quenched and analyzed by GC. This provides a quantitative measure of the conversion of starting material and the relative amounts of product and side-products.
Q4: What are the best methods for purifying crude 4-chloro-2,6-diethylaniline?
The choice of purification method depends on the scale and nature of the impurities.
-
Fractional Distillation: This is a highly effective and industrially preferred method for separating the product from unreacted starting material and isomers with different boiling points.[2][4]
-
Column Chromatography: For smaller scales or to remove impurities with very close boiling points, silica gel column chromatography is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used.[4]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can significantly improve purity.
Section 3: Data & Protocols
Data Presentation
The choice of chlorinating agent and reaction conditions significantly impacts the selectivity and yield.
| Chlorinating Agent | Typical Solvent | Temperature (°C) | Key Feature | Expected Outcome | Reference |
| Chlorine (Cl₂) | CCl₄ / Ethanol | 10 to 15 | Requires careful handling | Good yield but risk of over-chlorination | [2] |
| Sulfuryl Chloride (SO₂Cl₂) | CCl₄ | 45 to 50 | Easier to handle than Cl₂ | High yield of para-product | [2] |
| Copper(II) Chloride (CuCl₂) | Ionic Liquid | Room Temp | Mild conditions, high selectivity | High yield and regioselectivity for para-substitution | [3] |
| N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temp | Mild, solid reagent | Generally good for mono-chlorination | [3] |
Experimental Protocols
Protocol 1: Para-Selective Chlorination via the Anilinium Salt[2]
This protocol is adapted from a patented industrial process designed to maximize the yield of the 4-chloro isomer.
-
Salt Formation: In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 2,6-diethylaniline (1.0 eq) in an inert solvent such as carbon tetrachloride (CCl₄). Add boiling chips or a magnetic stir bar.
-
Introduce hydrogen chloride (HCl) gas into the solution at room temperature until the mixture is saturated, resulting in the precipitation of 2,6-diethylaniline hydrochloride.
-
Chlorination: Cool the resulting suspension to 10-15°C.
-
Slowly bubble chlorine gas (1.0 eq) through the suspension over several hours, maintaining the temperature between 10-15°C.
-
Monitoring: Monitor the reaction progress by TLC or GC to ensure consumption of the starting material.
-
Work-up: Upon completion, filter the crystalline 4-chloro-2,6-diethylaniline hydrochloride.
-
Liberation of Amine: Suspend the collected salt in water and neutralize with an aqueous sodium hydroxide solution until the free amine separates.
-
Purification: Extract the crude product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional vacuum distillation.
Protocol 2: Purification by Silica Gel Column Chromatography[4]
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into a chromatography column to create a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or hexane.
-
Elution: Begin eluting the column with 100% hexane. Gradually increase the eluent polarity by adding ethyl acetate (e.g., from 1% to 5% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-chloro-2,6-diethylaniline.
Section 4: Visualizations
Reaction Mechanism and Side-Product Pathways
Caption: Mechanism of 2,6-diethylaniline chlorination and competing side-reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the reaction.
References
- BenchChem. (n.d.). Common byproducts in the synthesis of 2,6-Diethylaniline and how to remove them.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2,6-Diethylaniline: Properties, Applications, and Manufacturing.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Selectivity in the Chlorination of Aniline Derivatives.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 713–717.
- Faust, R., et al. (1983). Process for the preparation of 4-chloro-2,6-dialkylanilines. U.S. Patent 4,401,833.
- (n.d.). Synthetic method of 4,4-methylene bis(3-chloro-2,6-diethyl) aniline. Patsnap.
- Semantic Scholar. (n.d.). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst.
- Chemical Communications (RSC Publishing). (n.d.). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride.
- ResearchGate. (n.d.). Energy profiles of the reaction of chlorination of aniline in gas phase.
- PubMed. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst.
- (n.d.). Preparation method of 4,4'-methylene-bis-(this compound). Google Patents.
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.
- ResearchGate. (2016). MODELIZATION OF REACTION MECHANISM OF CHLORINATION OF ANILINE: A DFT (DENSITY FUNCTIONAL THEORY) STUDY.
- (n.d.). Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline. Google Patents.
- Gassman, P. G., & Campbell, G. A. (1972). Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. Journal of the American Chemical Society, 94(10), 3891–3896.
- Sathee Forum. (2025). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation?.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
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Technical Support Center: Catalyst Selection for Efficient 3-Chloro-2,6-diethylaniline Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Chloro-2,6-diethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the catalytic synthesis of this sterically hindered aniline. Our focus is on providing practical, field-proven insights to enhance the efficiency and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, with a primary focus on the widely employed palladium-catalyzed Buchwald-Hartwig amination.
Q1: What are the primary synthetic routes to this compound?
A1: There are two main industrial routes for the synthesis of this compound:
-
Chlorination of 2,6-diethylaniline: This method involves the direct chlorination of 2,6-diethylaniline. While seemingly straightforward, controlling the selectivity to obtain the desired monochlorinated product can be challenging, often leading to isomeric impurities.[1]
-
Ethylation of m-chloroaniline: This process utilizes m-chloroaniline and ethylene in the presence of a metal complex catalyst, typically under high temperature (150-400°C) and pressure (10-25 MPa).[2][3]
For laboratory-scale and fine chemical synthesis, the Palladium-Catalyzed Buchwald-Hartwig Amination is a highly versatile and widely adopted method.[4] This reaction involves the cross-coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand.[4][5]
Q2: Why is catalyst selection so critical for the synthesis of this compound?
A2: Catalyst selection is paramount due to the significant steric hindrance around the reactive sites of the precursors. This compound is a tetra-ortho-substituted aniline, which presents a considerable challenge for C-N bond formation. An efficient catalyst system must overcome this steric repulsion to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[6][7] The appropriate ligand choice is crucial for stabilizing the palladium center and promoting high catalytic activity.[4][8]
Q3: Which class of catalysts is most effective for the Buchwald-Hartwig amination of sterically hindered aryl chlorides?
A3: For sterically demanding substrates like the precursors to this compound, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the formation of monoligated palladium species, which are crucial for coupling sterically hindered partners.[4] Notable classes of ligands include:
-
Dialkylbiaryl Phosphines: Developed by the Buchwald group, these ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for a wide range of amination reactions, including those with challenging aryl chlorides.[9]
-
Ferrocene-based Ligands: The Hartwig group has developed ferrocene-derived and trialkyl phosphine ligands that also show remarkable activity.[4]
-
Carbazolyl-derived P,N-Ligands: These have demonstrated high efficacy in promoting the amination of sterically hindered aryl chlorides, enabling the synthesis of tetra-ortho-substituted diarylamines with excellent yields.[6][7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be superior to phosphines in certain cases, as they assist in the activation of aryl chlorides through oxidative addition to the Pd(0) center.[10]
Q4: What is the role of the base in the Buchwald-Hartwig amination, and which bases are recommended?
A4: The base plays a critical role in the catalytic cycle by deprotonating the amine or the palladium-amine complex to form the more nucleophilic amide, which is necessary for the C-N bond-forming reductive elimination step.[8][11][12][13]
For the synthesis of sterically hindered anilines, strong, non-nucleophilic bases are typically required. The most common choices include:
-
Sodium tert-butoxide (NaOtBu): Often the base of choice, providing high reaction rates.[8][14] However, it is incompatible with base-sensitive functional groups like esters and nitro groups.[14]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong base that can be used when proton-tolerance is required (e.g., for substrates with hydroxyl or carboxyl groups).[14]
-
Potassium Phosphate (K₃PO₄) and Potassium Carbonate (K₂CO₃): Weaker bases that offer excellent functional group tolerance but may require higher catalyst loadings and longer reaction times.[14]
The choice of base is highly context-dependent and should be optimized based on the specific substrates and solvent system.[11][12][13]
Q5: Are there viable alternatives to palladium catalysis for this synthesis?
A5: Yes, copper-catalyzed amination (Ullmann-type reactions) has re-emerged as a valuable alternative. Recent advancements, particularly the development of sterically hindered N¹,N²-diarylbenzene-1,2-diamine ligands, have enabled the copper-catalyzed amination of aryl chlorides under milder conditions (40–55 °C).[15][16] This approach offers a more cost-effective and less toxic alternative to palladium-based systems.[16]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound via Buchwald-Hartwig amination.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Catalyst | 1. Use a Pre-catalyst: Employ a commercially available palladium pre-catalyst (e.g., a G4-pre-catalyst) to ensure efficient generation of the active Pd(0) species.[9] 2. Check Ligand Quality: Ensure the phosphine ligand is not oxidized. Use fresh ligand or store it under an inert atmosphere. 3. Degas Solvents: Thoroughly degas the reaction solvent (e.g., toluene, dioxane) to remove oxygen, which can oxidize the Pd(0) catalyst. | The active catalyst is a Pd(0) species. In situ reduction of Pd(II) sources like Pd(OAc)₂ can be inefficient.[8][14] Phosphine ligands are sensitive to air oxidation, rendering them ineffective at stabilizing the palladium center. |
| Poor Aryl Chloride Reactivity | 1. Switch to a More Active Ligand: If using a general-purpose ligand, switch to one specifically designed for sterically hindered aryl chlorides (e.g., a bulky biarylphosphine or a carbazolyl-derived ligand).[4][6][7] 2. Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20°C, monitoring for product formation and decomposition. 3. Consider an Alternative Halide: If feasible, starting with the analogous aryl bromide or iodide will result in a faster oxidative addition step.[9] | Aryl chlorides are less reactive than aryl bromides and iodides in oxidative addition, which is often the rate-limiting step.[17][18] More electron-rich and sterically bulky ligands can accelerate this step.[9] |
| Ineffective Base | 1. Screen Bases: Test a stronger base like LHMDS if NaOtBu is not effective, or if substrate compatibility is an issue.[14] 2. Ensure Anhydrous Conditions: Use freshly opened or dried base, as water can hydrolyze the base and interfere with the reaction. 3. Improve Stirring: For heterogeneous bases like K₃PO₄, ensure vigorous stirring to maximize surface area contact.[9] | The deprotonation of the amine or palladium-amine complex is crucial for the catalytic cycle. The effectiveness of a base can be highly dependent on the solvent and substrates.[11][12][13] |
Problem 2: Formation of Side Products
| Side Product | Identification | Mitigation Strategy | Scientific Rationale |
| Hydrodehalogenation | GC-MS or ¹H NMR analysis showing the presence of 2,6-diethylaniline. | 1. Use a Less Bulky Base: Switch from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃. 2. Optimize Ligand: Choose a ligand that promotes faster reductive elimination over β-hydride elimination.[8] | The competing side reaction of β-hydride elimination from the palladium-amido intermediate can lead to the formation of the hydrodehalogenated arene.[4] This is often more prevalent with highly hindered substrates. |
| Diarylation | LC-MS or ¹H NMR analysis showing a product with a higher molecular weight corresponding to the coupling of two aryl groups to the amine. | 1. Use an Ammonia Surrogate: Employ an ammonia equivalent such as lithium bis(trimethylsilyl)amide (LiHMDS) followed by hydrolysis.[14] 2. Optimize Ligand: Certain ligands, like KPhos, have been shown to suppress the formation of diarylamine side products.[19] | The primary aniline product can compete with the starting amine as a nucleophile, leading to diarylation. This is more common when using ammonia directly. |
| Product Decomposition | Observation of a complex mixture of unidentified products or charring. | 1. Lower Reaction Temperature: High temperatures can lead to the degradation of starting materials, products, or the catalyst. 2. Reduce Reaction Time: Monitor the reaction by TLC or GC and stop it once the starting material is consumed. | Sterically hindered anilines can be susceptible to decomposition under prolonged heating. |
Problem 3: Catalyst Deactivation
| Symptom | Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Reaction stalls before completion | Formation of inactive bis(amine)-ligated palladium complexes. | 1. Increase Ligand-to-Palladium Ratio: A higher concentration of the phosphine ligand can help prevent the formation of inactive complexes. 2. Choose a More Stable Ligand: Some ligands are more resistant to forming inactive species. | An excess of the amine substrate can lead to the formation of stable, inactive bis(amine)palladium complexes, which effectively removes the catalyst from the active cycle.[17][18] |
| Inconsistent results between batches | Catalyst poisoning by impurities in starting materials or solvents. | 1. Purify Starting Materials: Ensure the purity of the aryl chloride and amine. 2. Use High-Purity Solvents: Employ anhydrous, degassed solvents from a reliable source. | Trace impurities can act as catalyst poisons, leading to inconsistent reaction outcomes. |
III. Experimental Protocols & Data
Catalyst System Selection for Buchwald-Hartwig Amination
The choice of palladium precursor and ligand is critical for success. Below is a summary of commonly used and recommended catalyst systems for the amination of sterically hindered aryl chlorides.
| Palladium Precursor | Recommended Ligands | Typical Base | Typical Solvent | Key Advantages |
| Pd(OAc)₂ | XPhos, SPhos, RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | High activity for hindered substrates.[4] |
| Pd₂(dba)₃ | cataCXium® A, BippyPhos | K₃PO₄, Cs₂CO₃ | Toluene, t-BuOH | Good functional group tolerance.[20] |
| [Pd(cinnamyl)Cl]₂ | BippyPhos | NaOtBu, K₃PO₄ | Dioxane, Toluene | Broad substrate scope, including NH heterocycles.[20] |
| Palladacycle Pre-catalysts | SK-CC01-A | NaOtBu | Dioxane | High activity for non-activated aryl chlorides.[21] |
Protocol: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol provides a general starting point for the synthesis. Optimization of catalyst, ligand, base, and temperature may be required.
Materials:
-
1,3-Dichloro-2,6-diethylbenzene (starting material)
-
Ammonia source (e.g., aqueous ammonia, or an ammonia surrogate like LiHMDS)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).
-
Addition of Reagents: Add the base (1.5-2.0 equivalents) to the flask, followed by the 1,3-dichloro-2,6-diethylbenzene (1.0 equivalent).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent. If using an ammonia surrogate, add it at this stage. If using aqueous ammonia, add it carefully.[19]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.[2]
IV. Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Decision tree for troubleshooting low yield experiments.
V. References
-
Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950–25955. [Link]
-
Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. [Link]
-
Ge, S., & Hartwig, J. F. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC. [Link]
-
Ge, S., & Hartwig, J. F. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 136(43), 15333–15344. [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
Krämer, K., et al. (2004). A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. Synlett, 2004(14), 2549-2552. [Link]
-
Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
McCann, S. D., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]
-
Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 3a. Retrieved from [Link]
-
Google Patents. (n.d.). CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline. Retrieved from
-
Kaur, N. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 3-chloro-2,6-diethyl aniline - Eureka. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. Retrieved from [Link]
-
Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]
-
Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
-
Google Patents. (n.d.). Preparation method of 4,4'-methylene-bis-(this compound). Retrieved from
-
IUCr. (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4. Retrieved from [Link]
-
NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Stradiotto, M., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Methylenebis(this compound). Retrieved from [Link]
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- 18. pubs.acs.org [pubs.acs.org]
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- 20. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
1H NMR spectrum analysis of 3-Chloro-2,6-diethylaniline
An In-Depth Guide to the ¹H NMR Spectrum of 3-Chloro-2,6-diethylaniline: A Comparative Analysis for Drug Development Professionals
As a Senior Application Scientist, the structural elucidation of novel chemical entities is a cornerstone of our daily work. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the undisputed champion for providing rapid and definitive structural information. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, a substituted aniline that serves as a valuable building block in pharmaceutical and materials science.
We will move beyond a simple peak-by-peak description. Instead, this guide will dissect the spectrum with a focus on the underlying principles, comparing it with structurally similar alternatives to highlight the subtle yet profound effects of substituent changes on the magnetic environment of protons. This comparative approach is designed to sharpen the analytical intuition of researchers and drug development professionals, enabling more confident and efficient structural verification.
Principles of ¹H NMR for Substituted Anilines
The ¹H NMR spectrum of a substituted aniline is governed by the electronic effects of the substituents on the aromatic ring. The amino group (-NH₂) is a powerful electron-donating group (EDG) through resonance, which increases electron density at the ortho and para positions. This increased electron density "shields" the protons at these positions, causing their signals to appear at a higher field (lower ppm value) compared to benzene (δ ≈ 7.3 ppm)[1].
Conversely, electron-withdrawing groups (EWGs) like halogens decrease electron density, "deshielding" nearby protons and shifting their signals to a lower field (higher ppm). The interplay of these effects, along with steric hindrance and through-bond spin-spin coupling, dictates the final appearance of the spectrum[1][2].
Structural Analysis of this compound
To interpret its spectrum, we must first identify the unique proton environments in the molecule. Due to the plane of symmetry bisecting the C-Cl and C-N bonds, several protons are chemically equivalent.
Caption: Structure of this compound with unique proton environments labeled.
Based on this structure, we anticipate five distinct signals in the ¹H NMR spectrum:
-
Hₐ (NH₂): Amine protons.
-
Hₑ (CH₃): Methyl protons of the two equivalent ethyl groups.
-
Hₑ (CH₂): Methylene protons of the two equivalent ethyl groups.
-
Hₑ (Ar-H): Aromatic proton at the C5 position.
-
Hₐ (Ar-H): Aromatic proton at the C4 position.
Predicted Spectral Data
| Proton Label | Integration | Multiplicity | Predicted δ (ppm) | Coupling Constant (J) | Rationale |
| Hₐ (NH₂) * | 2H | broad singlet | 3.5 - 4.5 | N/A | Chemical shift is variable and concentration-dependent. Broad due to quadrupole broadening and exchange. |
| Hₑ (CH₃) | 6H | triplet | ~1.2 | ~7.5 Hz | Coupled to the adjacent 2 methylene (Hₑ) protons (n+1 = 3). Standard alkyl region. |
| Hₑ (CH₂) | 4H | quartet | ~2.6 | ~7.5 Hz | Coupled to the adjacent 3 methyl (Hₑ) protons (n+1 = 4). Benzylic position causes a downfield shift. |
| Hₑ (Ar-H) | 1H | doublet | ~6.9 | ~8.0 Hz | Ortho to one ethyl group, meta to NH₂ and Cl. Coupled to Hₐ. |
| Hₐ (Ar-H) | 1H | doublet | ~7.1 | ~8.0 Hz | Ortho to Cl and one ethyl group, para to the other ethyl group. Coupled to Hₑ. Expected to be further downfield due to the deshielding effect of the adjacent chlorine. |
*This signal will disappear upon shaking the sample with D₂O, a definitive test for exchangeable protons.
Comparative Spectral Analysis
The true power of NMR analysis lies in comparison. By examining the spectra of related compounds, we can assign spectral features with greater confidence and understand the electronic contributions of each substituent.
Comparison with 2,6-Diethylaniline
-
Key Difference: Absence of the chlorine atom at the C3 position.
-
Expected Spectral Change: The most significant change will be in the aromatic region. In 2,6-diethylaniline, the three aromatic protons will present a different splitting pattern, likely two doublets and a triplet, and will be shifted upfield compared to our target molecule. The removal of the electron-withdrawing chlorine atom results in greater shielding of the aromatic protons[3]. The signals for the ethyl and amine protons will be very similar.
Comparison with N,N-Diethylaniline
-
Key Difference: A tertiary amine (-N(Et)₂) instead of a primary amine (-NH₂).
-
Expected Spectral Change: The spectrum of N,N-diethylaniline will lack the broad NH₂ signal[4][5]. The N-ethyl groups will produce a quartet and a triplet, but their chemical shifts will differ from the C-ethyl groups in our target molecule. The aromatic region will show signals for five protons with a more complex splitting pattern, reflecting the different symmetry and the slightly different electronic influence of the -N(Et)₂ group compared to -NH₂[4].
Summary of Comparative Data
| Compound | Ar-H Chemical Shift (δ ppm) | Alkyl-H Chemical Shift (δ ppm) | NH₂ Signal |
| This compound | ~6.9 - 7.1 | ~1.2 (t), ~2.6 (q) | Yes (~3.5-4.5) |
| 2,6-Diethylaniline | ~6.6 - 7.0[3] | ~1.2 (t), ~2.5 (q) | Yes (~3.7) |
| N,N-Diethylaniline | ~6.6 - 7.2[4] | ~1.1 (t), ~3.3 (q) | No |
Note: Literature values can vary slightly based on solvent and spectrometer frequency.
This comparison clearly demonstrates how the introduction of a single chlorine atom deshields the aromatic protons, shifting them downfield. It also reinforces the identification of the NH₂ proton signal.
Standard Operating Protocol: ¹H NMR Sample Preparation and Acquisition
Trustworthy data begins with meticulous sample preparation. The following protocol is a self-validating system designed to minimize artifacts and ensure high-resolution spectra.
Workflow Diagram
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial. Using an appropriate amount of material is critical for obtaining a good signal-to-noise ratio in a reasonable time[6].
-
Solvent Selection: Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Deuterated solvents are essential to avoid large, interfering solvent signals and to provide a lock signal for stabilizing the magnetic field.
-
Dissolution: Gently swirl the vial to ensure the sample is fully dissolved.
-
Filtration: This step is crucial for spectral quality. Prepare a filter by tightly packing a small plug of glass wool into a Pasteur pipette. Transfer the solution through this filter directly into a high-quality, clean NMR tube. This removes any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines. Cotton wool should be avoided as solvents can leach impurities from it.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
-
Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will automatically lock onto the deuterium signal, and then the magnetic field is homogenized through a process called shimming. Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shift and spin-spin coupling can be applied to elucidate a molecular structure. The spectrum is characterized by five distinct signals: a broad 2H singlet for the amine, a 6H triplet and a 4H quartet for the two equivalent ethyl groups, and two 1H doublets in the aromatic region.
By comparing this predicted spectrum with those of 2,6-diethylaniline and N,N-diethylaniline, we can confidently assign each signal and rationalize the observed chemical shifts based on the electronic effects of the chloro and amino substituents. This rigorous, comparative approach, combined with a robust experimental protocol, forms the foundation of reliable structural characterization in modern chemical research.
References
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- NMR Sample Prepar
- Interpreting Arom
- NMR Sample Prepar
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- Interpreting H-NMR Spectra Arom
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A Senior Application Scientist's Guide to Functional Group Analysis: FTIR Spectroscopy of 3-Chloro-2,6-diethylaniline
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. 3-Chloro-2,6-diethylaniline is a key intermediate in the synthesis of various biologically active compounds and industrial chemicals. Its molecular architecture, featuring a primary aromatic amine, alkyl chains, and a halogen substituent, presents a unique spectroscopic fingerprint. Ensuring the identity and purity of such precursors is a critical step in any synthesis workflow.
This guide provides an in-depth analysis of this compound using Fourier Transform Infrared (FTIR) spectroscopy, a powerful, rapid, and non-destructive technique for identifying functional groups. We will explore the causality behind experimental choices, interpret the resulting spectrum with authoritative grounding, and objectively compare FTIR with alternative analytical methods.
Part 1: The Experimental Protocol — Acquiring a High-Quality FTIR Spectrum
The quality of an FTIR spectrum is fundamentally dependent on the sample preparation and data acquisition parameters. For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the technique of choice due to its simplicity and minimal sample requirement.[1][2][3] The ATR method involves placing a drop of the liquid directly onto a crystal of high refractive index, such as diamond or zinc selenide.[3][4] An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a few microns into the sample in contact with the crystal.[2][5] This interaction is sufficient to obtain a high-quality absorption spectrum without the need for traditional liquid cells or dilutions.[6][7]
Step-by-Step Protocol for ATR-FTIR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be clean and dry.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the solvent has completely evaporated.
-
Acquire a background spectrum. This critical step measures the absorbance of the ambient environment (water vapor, CO₂) and the ATR crystal itself, allowing it to be digitally subtracted from the sample spectrum.[4] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Place a single drop of this compound onto the center of the clean ATR crystal. The amount should be sufficient to completely cover the crystal surface.[6]
-
-
Data Acquisition:
-
Position the ATR accessory's pressure arm to ensure firm contact between the liquid sample and the crystal, if applicable for the specific accessory.
-
Acquire the sample spectrum over a typical mid-IR range of 4000–400 cm⁻¹.[4] Use the same number of scans and resolution (e.g., 4 cm⁻¹) as the background scan for consistency.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preventing cross-contamination.[8]
-
Experimental Workflow Diagram
Caption: Workflow for ATR-FTIR analysis of a liquid sample.
Part 2: Spectral Interpretation — Decoding the Molecular Vibrations
The FTIR spectrum of this compound provides a detailed fingerprint of its constituent functional groups. Each peak corresponds to the absorption of infrared radiation at a specific frequency, causing a particular molecular bond to vibrate. The analysis below outlines the expected absorption bands and their assignments, grounded in established spectroscopic principles.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale & References |
| 3480 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | Medium | Primary amines exhibit two distinct bands in this region due to asymmetric and symmetric stretching modes.[9][10] Aromatic amines typically absorb at slightly higher frequencies than aliphatic amines.[11] |
| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium to Weak | The C-H stretching vibrations on the benzene ring occur at frequencies just above 3000 cm⁻¹.[12][13][14] |
| 2970 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong | These strong absorptions arise from the symmetric and asymmetric stretching of C-H bonds in the two ethyl (-CH₂CH₃) groups.[14][15] |
| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium | This bending vibration is characteristic of primary amines.[10][11] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong | The benzene ring exhibits several characteristic stretching vibrations in this region, often appearing as a pair of sharp bands.[12][13][16] |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong | The stretching vibration of the C-N bond in aromatic amines is typically strong and falls within this range.[10][11] |
| 850 - 550 | C-Cl Stretch | Aryl Halide | Strong | The C-Cl stretching frequency is found in the lower wavenumber "fingerprint" region of the spectrum.[14][17] |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong | The pattern of these strong bands is highly diagnostic of the substitution pattern on the aromatic ring.[12][13] |
Part 3: A Comparative Guide — FTIR vs. Alternative Analytical Techniques
While FTIR is an exceptional tool for identifying functional groups, a comprehensive characterization often involves complementary techniques. The choice of analytical method depends on the specific information required by the researcher.
FTIR Spectroscopy
-
Principle: Measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
-
Information: Provides detailed information about the functional groups present in a molecule.[18]
-
Strengths: Fast, non-destructive, requires minimal sample preparation (especially with ATR), and is highly effective for identifying chemical families.[3][18]
-
Limitations: Not inherently suitable for determining molecular weight or the precise connectivity of atoms. Can be challenging for complex mixtures due to peak overlap.[4]
Raman Spectroscopy
-
Principle: Measures the inelastic scattering of monochromatic light (usually from a laser). Vibrational information is obtained from the frequency shift of the scattered light.
-
Information: Also provides information on molecular vibrations, similar to FTIR. It is particularly sensitive to non-polar bonds (e.g., C=C, C-S) and symmetric vibrations.
-
Strengths: Can analyze samples in aqueous solutions with minimal interference from water (a major advantage over FTIR).[4] Often requires no sample preparation. Can be used for microscopic analysis.
-
Limitations: Can be susceptible to fluorescence from the sample or impurities. Less sensitive than FTIR for many functional groups, especially polar ones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: Exploits the magnetic properties of certain atomic nuclei (most commonly ¹H and ¹³C). Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.
-
Information: Provides the most detailed information about the molecular structure, including the connectivity of atoms (the carbon-hydrogen framework), the chemical environment of each atom, and stereochemistry.
-
Strengths: Unparalleled for complete, unambiguous structure elucidation.
-
Limitations: Significantly lower sensitivity than FTIR, requiring more sample and longer acquisition times. The instrumentation is more complex and expensive.
Decision-Making Workflow for Structural Analysis
Caption: Decision guide for selecting an analytical technique.
Conclusion
FTIR spectroscopy is an indispensable first-line analytical technique for researchers and drug development professionals working with molecules like this compound. The ATR-FTIR method, in particular, offers a rapid and reliable means of confirming the presence of key functional groups—the primary aromatic amine, aromatic ring, alkyl chains, and halogen substituent—thereby verifying molecular identity and flagging potential impurities. While techniques like NMR are required for complete structural elucidation, FTIR provides crucial, actionable data with unparalleled speed and simplicity, cementing its role as a cornerstone of modern chemical analysis.
References
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
- University of California, Davis. (n.d.). Sample preparation for FT-IR.
- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
- OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- Wisdomlib. (2025, July 31). Aromatic C-H stretching: Significance and symbolism.
- SlideShare. (n.d.). The features of IR spectrum.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education.
- ResearchGate. (n.d.). FTIR spectra of aniline tetramer.
- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
- Taylor & Francis Online. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Molecular Physics, 96(1).
- ResearchGate. (2025, August 10). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride.
- ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY....
- ResearchGate. (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H....
- ResearchGate. (2025, August 9). The structural properties of Poly(aniline)-Analysis via FTIR spectroscopy.
- JoVE. (2024, December 5). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.
- ResearchGate. (n.d.). FTIR Spectroscopy around C=N stretching bond frequency for pristine....
- EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- Chemistry LibreTexts. (2023, August 29). ATR-FTIR.
- ACS Publications. (n.d.). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry.
- PMC. (2021, December 17). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
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A Comparative Guide to the Synthesis of 3-Chloro-2,6-diethylaniline for Researchers and Process Chemists
Introduction
3-Chloro-2,6-diethylaniline (CDEA) is a crucial chemical intermediate, primarily utilized in the synthesis of more complex molecules in the pharmaceutical, agrochemical, and polymer industries. Its molecular structure, featuring a chlorinated and di-ethylated aniline core, makes it a versatile building block. A notable application is in the production of polyurethane chain extenders, such as 4,4'-methylene-bis-(this compound) (MCDEA), which enhance the physical properties of polyurethane materials[1][2][3]. The efficacy and cost-effectiveness of producing CDEA are paramount, and various synthetic strategies have been developed, each with its own set of advantages and challenges.
This guide provides a detailed comparison of the primary synthesis routes for this compound, offering insights into the underlying chemistry, experimental considerations, and key performance indicators to aid researchers and drug development professionals in selecting the most suitable method for their specific needs.
Core Synthesis Strategies
The production of this compound can be broadly categorized into three main approaches:
-
Direct Ethylation of m-Chloroaniline: A method that builds the diethylaniline structure directly onto a chlorinated aromatic ring.
-
Chlorination of 2,6-Diethylaniline: A route that starts with the diethylated aniline and introduces the chlorine atom.
-
Reduction of 2,6-Diethyl-3-chloro-nitrobenzene: A classic approach involving the reduction of a nitro group to form the aniline.
Route 1: Direct Ethylation of m-Chloroaniline
This industrial-scale synthesis involves the direct ortho-alkylation of m-chloroaniline with ethylene gas at high temperatures and pressures. This process is a form of Friedel-Crafts alkylation, driven by a metal complex catalyst.
Reaction Scheme:
Mechanistic Insights
The reaction is catalyzed by an aniline or alkylaniline metal complex, often generated in situ. For instance, reacting a metal like zinc or aluminum with an aniline (such as o-toluidine) forms an active catalyst[4][5]. This complex then facilitates the electrophilic attack of ethylene on the electron-rich positions ortho to the amino group of m-chloroaniline. The high temperature and pressure are necessary to overcome the activation energy for this C-C bond formation.
Experimental Protocol: A Representative Procedure
The following protocol is adapted from patented industrial methodologies[4][5].
Materials:
-
m-Chloroaniline
-
Aniline or an alkylaniline (e.g., o-toluidine) for catalyst preparation
-
Metal (e.g., zinc or aluminum powder)
-
Ethylene gas
-
Nitrogen gas (for inerting)
Equipment:
-
High-pressure autoclave reactor with electric heating, cooling coils, a stirrer, and gas inlet/outlet.
Procedure:
-
Catalyst Preparation:
-
In a pressure vessel, add o-toluidine and zinc powder.
-
Purge the vessel with nitrogen to remove air.
-
Heat the mixture to approximately 250-300°C and stir for 2 hours to form the aniline-metal complex catalyst.
-
Cool the reactor to room temperature and vent any hydrogen gas formed.
-
-
Ethylation Reaction:
-
Add m-chloroaniline to the reactor containing the catalyst.
-
Seal the reactor and heat to 300-310°C.
-
Introduce ethylene gas into the reactor, maintaining a pressure of 14-15 MPa.
-
Control the ethylene feed rate to manage the reaction exotherm and pressure.
-
Continue the reaction until ethylene uptake ceases.
-
-
Work-up and Purification:
-
Cool the reactor and vent the excess ethylene.
-
The crude product can be purified by vacuum distillation to yield this compound with a purity of ≥98%[5].
-
Advantages and Disadvantages
-
Advantages:
-
Disadvantages:
-
Requires high temperatures and pressures, necessitating specialized and costly high-pressure equipment.
-
The reaction conditions are harsh and energy-intensive.
-
Handling of ethylene gas under high pressure poses safety risks.
-
Route 2: Chlorination of 2,6-Diethylaniline
This approach begins with the readily available 2,6-diethylaniline and introduces the chlorine atom in a subsequent step. This is a common strategy for halogenating aromatic amines.
Reaction Scheme:
Mechanistic Insights
The direct chlorination of anilines is an electrophilic aromatic substitution reaction. The amino group is a strong activating group, directing the incoming electrophile (in this case, from a chlorine source) to the ortho and para positions. Since the ortho positions are sterically hindered by the ethyl groups, and the para position is unsubstituted, careful control of reaction conditions is necessary to achieve selective chlorination at the meta position relative to the amino group (para to one ethyl group and ortho to the other). Often, the amino group is first protected (e.g., by acylation) to moderate its activating effect and improve selectivity.
A patent for a related compound describes the chlorination of 4,4'-methylene-bis-(2,6-diethylaniline) by bubbling chlorine gas through a solution of the substrate[1]. A similar principle would apply here.
Experimental Protocol: A General Approach
Materials:
-
2,6-Diethylaniline
-
A suitable chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
-
An inert solvent (e.g., dichloromethane, acetic acid)
-
A base for neutralization (e.g., sodium hydroxide solution)
Procedure:
-
Dissolution: Dissolve 2,6-diethylaniline in an appropriate solvent in a reaction vessel equipped with a stirrer and a gas inlet (if using chlorine gas).
-
Chlorination: Cool the solution and slowly introduce the chlorinating agent. The reaction temperature must be carefully controlled to minimize side reactions.
-
Quenching and Neutralization: After the reaction is complete, quench any remaining chlorinating agent and neutralize the reaction mixture with an aqueous base.
-
Work-up and Purification: Extract the product into an organic solvent, wash with water, and dry. The crude product can then be purified by distillation or chromatography.
Advantages and Disadvantages
-
Advantages:
-
Avoids the need for high-pressure equipment.
-
The starting material, 2,6-diethylaniline, is commercially available.
-
-
Disadvantages:
-
Chlorine gas is highly toxic and corrosive, requiring specialized handling procedures[5].
-
Controlling the regioselectivity of the chlorination can be challenging, potentially leading to a mixture of isomers and over-chlorinated products, thus reducing the yield and complicating purification.
-
The reaction can be hazardous if not properly controlled.
-
Route 3: Reduction of 2,6-Diethyl-3-chloro-nitrobenzene
This is a classical and widely used method for the synthesis of aromatic amines. It involves the introduction of a nitro group onto a suitable precursor, followed by its reduction to an amino group.
Reaction Scheme:
Mechanistic Insights
The reduction of a nitro group to an amine can be achieved through various methods. Catalytic hydrogenation using catalysts like palladium, platinum, or nickel on a carbon support is a common and clean method. Another widely used industrial method is metal-acid reduction, for example, using iron, tin, or zinc in the presence of an acid[6][7]. These methods involve the transfer of electrons and protons to the nitro group, leading to its stepwise reduction through nitroso and hydroxylamino intermediates to the final amine.
Experimental Protocol: Catalytic Hydrogenation Approach
Materials:
-
2,6-Diethyl-3-chloro-nitrobenzene (precursor, which would need to be synthesized, likely by nitration of 1-chloro-2,6-diethylbenzene)
-
A hydrogenation catalyst (e.g., 5% Pd/C)
-
A solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas
Equipment:
-
A hydrogenation apparatus (e.g., a Parr shaker or a stirred autoclave)
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 2,6-diethyl-3-chloro-nitrobenzene in a suitable solvent.
-
Catalyst Addition: Add the hydrogenation catalyst to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 0.35 MPa)[7].
-
Reaction Monitoring: Stir or agitate the mixture at a suitable temperature (e.g., 338 K or 65°C) until hydrogen uptake ceases, indicating the completion of the reaction[7].
-
Work-up and Purification: Filter off the catalyst. The solvent can be removed under reduced pressure to yield the crude product, which can then be purified by distillation or crystallization.
Advantages and Disadvantages
-
Advantages:
-
Reduction of nitro groups is a well-established and high-yielding reaction.
-
Catalytic hydrogenation is a clean method with water as the only byproduct.
-
The reaction conditions are generally milder than those for direct ethylation.
-
-
Disadvantages:
-
Handling hydrogen gas requires appropriate safety precautions.
-
The cost of the catalyst can be a factor, although it can often be recycled.
Quantitative Comparison of Synthesis Routes
| Feature | Route 1: Direct Ethylation | Route 2: Chlorination | Route 3: Nitro Reduction |
| Starting Materials | m-Chloroaniline, Ethylene | 2,6-Diethylaniline, Chlorine | 2,6-Diethyl-3-chloro-nitrobenzene |
| Key Reagents | Metal-aniline complex catalyst | Chlorinating agent (e.g., Cl2) | Reducing agent (e.g., H2/Pd-C, Fe/HCl) |
| Reaction Conditions | High Temp (300-310°C), High Pressure (14-15 MPa) | Moderate to low temperature | Mild to moderate temperature and pressure |
| Scalability | High, suitable for industrial scale | Moderate to high, with safety considerations | High, a common industrial process |
| Purity of Product | High (≥98% after distillation) | Variable, depends on selectivity | Generally high |
| Key Challenges | High-pressure equipment, energy-intensive | Handling of toxic/corrosive chlorine, selectivity control | Multi-step synthesis, precursor availability |
Decision-Making Workflow for Route Selection
The choice of the optimal synthesis route depends on several factors, including the scale of production, available equipment, safety considerations, and cost of raw materials. The following diagram illustrates a decision-making process.
Caption: Decision workflow for selecting a CDEA synthesis route.
Conclusion
The synthesis of this compound can be accomplished through several viable routes, each with distinct operational parameters and outcomes.
-
Direct ethylation of m-chloroaniline stands out as a robust and scalable industrial method, provided the necessary high-pressure infrastructure is in place.
-
Chlorination of 2,6-diethylaniline offers a more accessible route in terms of equipment but poses challenges in handling hazardous materials and controlling selectivity.
-
Reduction of the corresponding nitro compound is a reliable and well-understood chemical transformation that yields a clean product, but it is contingent on the availability of the nitro precursor, adding steps to the overall synthesis.
The selection of the most appropriate pathway will ultimately be guided by a careful evaluation of the available resources, safety protocols, economic viability, and desired scale of production.
References
- Huang, Q. (2007). Preparation method of 3-chloro-2,6-diethyl aniline. CN1903832A.
- Huang, Q. (2007). Preparation method of 3-chloro-2,6-diethyl aniline. EP1746083A1.
- CN103012224A. (2013). Preparation method of 4,4'-methylene-bis-(this compound).
- CN101942031A. (2011). Synthetic method of 4,4-methylene bis(3-chloro-2,6-diethyl) aniline.
- The Royal Society of Chemistry. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. [Link]
- Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153–160. [Link]
- Xiong, J., et al. (2011). Selective Reduction of 5-Nitro-2-Chloro-2',4'-Dimethylbenzene Sulfonanilide on Pd-Ru/γ-Al2O3 Catalysts in Ionic Liquids. Advanced Materials Research, 233-235, 133-137. [Link]
- Journal of Chemical and Pharmaceutical Research. (2015).
- Rylander, P. N., & Steele, D. R. (1956). Reduction of meta chloro nitrobenzene to meta chloro aniline. US2772313A.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer. [Link]
- Chemical Engineering: An International Journal (CEIJ). (2017). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-2,6-diethylaniline Quantification
For researchers, scientists, and drug development professionals, the precise quantification of process-related impurities is a cornerstone of ensuring pharmaceutical product quality, safety, and efficacy. 3-Chloro-2,6-diethylaniline (CDEA), a potential intermediate or impurity in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical oversight.[1][2][3] The development and validation of analytical methods to monitor such impurities are not merely a technical exercise but a regulatory mandate, essential for batch release and stability studies.
This guide provides an in-depth comparison of two principal chromatographic techniques for the quantification of CDEA: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). It moves beyond a simple listing of procedures to explain the causality behind methodological choices and provides a framework for rigorous validation in line with the International Council for Harmonisation (ICH) Q2(R1) guideline.[4]
Part 1: Comparative Analysis of Core Methodologies
The selection of an analytical technique is fundamentally driven by the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity, sample matrix, and whether the goal is routine quantification or confirmatory identification.
Section 1.1: High-Performance Liquid Chromatography (HPLC-UV)
Principle of Operation: HPLC separates compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase packed in a column. For a molecule like CDEA, a non-polar C18 (octadecylsilane) column is ideal. The analyte partitions between the polar mobile phase and the non-polar stationary phase; its retention is controlled by adjusting the mobile phase composition. Detection by UV-Visible spectroscopy is effective due to the chromophoric nature of the aniline ring system.
Suitability for CDEA Quantification: HPLC-UV is the workhorse of pharmaceutical quality control for good reason. It is exceptionally well-suited for the analysis of non-volatile or thermally labile compounds like CDEA. Its robustness, reproducibility, and relatively lower operational cost make it the preferred method for routine purity assessments and content uniformity testing where analyte concentrations are typically well above the limit of detection.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the drug substance in the mobile phase to achieve a target concentration of approximately 1 mg/mL. For the quantification of CDEA as an impurity, this solution is analyzed directly.
Section 1.2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inner wall of a long capillary column. The sample is vaporized in a heated inlet and carried through the column by an inert gas (e.g., Helium). CDEA is sufficiently volatile and thermally stable for this technique.[1] The mass spectrometer then ionizes the eluted compounds, separates the ions by their mass-to-charge ratio (m/z), and provides both quantitative data and structural information, making it a powerful tool for identification.[5]
Suitability for CDEA Quantification: GC-MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level impurity analysis and confirmatory testing.[6] The mass spectrum acts as a chemical fingerprint, allowing for unambiguous identification of the CDEA peak, even in complex matrices. This is particularly critical when establishing the presence of genotoxic or other high-risk impurities at parts-per-million (ppm) levels.
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometric detector (e.g., single quadrupole).
-
Chromatographic Conditions:
-
Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for CDEA (m/z): 183 (molecular ion), 168, 118.[5]
-
Section 1.3: Head-to-Head Methodology Comparison
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and partitioning; UV absorbance detection. | Separation based on volatility; mass-to-charge ratio detection. |
| Selectivity | Good. Based on chromatographic retention time and UV spectrum. | Excellent. Based on retention time and unique mass fragmentation pattern. |
| Sensitivity | Good (typically low µg/mL or high ng/mL). | Excellent (typically low ng/mL to pg/mL). Ideal for trace analysis. |
| Instrumentation Cost | Moderate. | High. |
| Sample Throughput | High, with typical run times of 10-20 minutes. | Moderate, with typical run times of 15-30 minutes. |
| Derivatization | Not required for CDEA. | Not required for CDEA, but may be used for similar, less volatile compounds. |
| Typical Application | Routine QC, purity testing, assay of major components. | Trace-level impurity identification, quantification of genotoxic impurities, confirmatory analysis. |
Part 2: A Practical Guide to Method Validation (ICH Q2(R1))
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[2][7][8] It is a mandatory requirement for methods used in GMP environments. The following sections detail the experimental execution for key validation parameters.
Caption: A typical workflow for analytical method validation.
Specificity / Selectivity
-
Purpose: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest (CDEA), without interference from other components such as the main API, other impurities, or excipients (placebo).
-
Experimental Protocol:
-
Analyze a diluent blank, a placebo solution, and a standard solution of CDEA.
-
Spike the placebo solution and the API sample with a known amount of CDEA.
-
Assess peak purity using a PDA detector for HPLC or by examining the mass spectrum across the GC peak.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of CDEA in the blank or placebo chromatograms. The spiked samples must show a clear, resolved peak for CDEA. Peak purity analysis should pass.
Linearity
-
Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of CDEA spanning the expected concentration range (e.g., from the Limit of Quantitation to 150% of the target impurity level).
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99. The y-intercept should be insignificant relative to the response at 100% concentration.
Accuracy (as % Recovery)
-
Purpose: To determine the closeness of the measured value to the true value.
-
Experimental Protocol:
-
Prepare placebo samples spiked with CDEA at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target impurity level).
-
Prepare each level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percentage of CDEA recovered.
-
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each concentration level.
Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Experimental Protocol:
-
Repeatability (Intra-assay): Prepare and analyze six independent samples of the API spiked with CDEA at the target concentration. This should be done by one analyst on the same day with the same instrument.
-
Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the repeatability and intermediate precision results should typically be ≤ 5.0% for impurity analysis.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.
-
Experimental Protocol (based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.
-
The concentration that yields an S/N ratio of approximately 3:1 is the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.
-
-
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.
Robustness
-
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Vary critical method parameters one at a time, such as:
-
HPLC: Mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%).
-
GC: Carrier gas flow rate (±10%), initial oven temperature (±5 °C).
-
-
Analyze a system suitability solution under each condition and assess the impact on retention time, peak shape, and resolution.
-
-
Acceptance Criteria: System suitability criteria (e.g., resolution, tailing factor) must be met under all varied conditions.
Part 3: Data Presentation & Interpretation
Clear and concise data presentation is vital for an accessible and defensible validation report. The following table summarizes representative validation data for the HPLC-UV method described.
Caption: The fundamental principle of chromatographic separation.
Summary of Representative Validation Data (HPLC-UV Method)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference at CDEA retention time. | No interference observed. | Pass |
| Linearity | |||
| Range | 0.5 - 7.5 µg/mL | - | - |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.99 | Pass |
| Accuracy (% Recovery) | |||
| Spike Level 1 (4 µg/mL) | 99.5% (RSD=0.8%) | 90.0% - 110.0% | Pass |
| Spike Level 2 (5 µg/mL) | 101.2% (RSD=0.6%) | 90.0% - 110.0% | Pass |
| Spike Level 3 (6 µg/mL) | 100.5% (RSD=0.7%) | 90.0% - 110.0% | Pass |
| Precision (%RSD) | |||
| Repeatability (n=6) | 1.1% | ≤ 5.0% | Pass |
| Intermediate Precision (n=6) | 1.8% | ≤ 5.0% | Pass |
| Limit of Detection (LOD) | 0.15 µg/mL (S/N ≈ 3) | Report Value | Pass |
| Limit of Quantitation (LOQ) | 0.5 µg/mL (S/N ≈ 10) | Precision (%RSD ≤ 10%) | Pass |
| Robustness | System suitability passed under all varied conditions. | System suitability criteria met. | Pass |
Conclusion
Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantification of this compound. The ultimate choice is dictated by the analytical objective. For routine quality control and release testing, a validated HPLC-UV method provides the necessary performance with efficiency and cost-effectiveness. For trace-level determination, confirmatory analysis, or in the investigation of unknown impurities, the superior sensitivity and selectivity of GC-MS are indispensable.
Regardless of the chosen platform, a thorough and systematic validation process grounded in the principles of the ICH Q2(R1) guideline is non-negotiable. It is this rigorous scientific validation that transforms an analytical procedure into a reliable, self-validating system, thereby ensuring the data generated is trustworthy and capable of safeguarding patient health.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- PubChem. This compound Compound Summary. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Abraham Entertainment.
- Slideshare.
- PubChem.
- U.S. Environmental Protection Agency.
- Taylor & Francis Online.
- SciSpace.
- ResearchGate.
- ResearchGate. Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS.... [Link]
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- 8. CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline - Google Patents [patents.google.com]
A Comparative Spectroscopic Guide to 3-Chloro-2,6-diethylaniline for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and materials science, a thorough understanding of a molecule's structural identity is paramount. This guide provides an in-depth analysis of the spectroscopic characteristics of 3-Chloro-2,6-diethylaniline (CDEA), a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] By presenting and interpreting its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we aim to equip researchers with the necessary tools to confidently identify and characterize this compound.
To provide a richer context, this guide will also draw a direct comparison with its parent compound, 2,6-diethylaniline (DEA). This comparative approach will highlight the distinct spectroscopic shifts and patterns introduced by the chloro-substituent, thereby offering a deeper understanding of structure-property relationships.
Molecular Structure of this compound
Caption: Molecular structure of this compound (CAS: 67330-62-5).[2][3][4]
Spectroscopic Data of this compound
A multi-technique spectroscopic approach is essential for the unambiguous identification of this compound. The following sections detail the expected spectral data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the amine protons, and the protons of the two ethyl groups.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.9 | d | 1H | Ar-H |
| ~6.6 | d | 1H | Ar-H |
| ~3.8 | s (br) | 2H | -NH₂ |
| ~2.6 | q | 4H | -CH₂-CH₃ |
| ~1.2 | t | 6H | -CH₂-CH₃ |
| Note: Exact chemical shifts can vary depending on the solvent and instrument. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy probes the carbon skeleton of the molecule. The presence of the chloro and amino groups, along with the diethyl substituents, results in a unique set of signals for the aromatic and aliphatic carbons.
| Chemical Shift (ppm) | Assignment |
| ~142 | C-NH₂ |
| ~135 | C-Cl |
| ~128 | Ar-C |
| ~126 | Ar-CH |
| ~122 | Ar-C |
| ~118 | Ar-CH |
| ~24 | -CH₂-CH₃ |
| ~13 | -CH₂-CH₃ |
| Note: These are approximate chemical shifts and can be influenced by experimental conditions. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to N-H, C-H, C=C, and C-Cl bonds.[5]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3500 | N-H stretch | Primary amine (-NH₂) |
| 2850-2970 | C-H stretch | Ethyl groups |
| ~1600 | C=C stretch | Aromatic ring |
| ~1200 | C-N stretch | Aryl amine |
| 700-800 | C-Cl stretch | Aryl chloride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).[2]
| m/z | Assignment | Notes |
| 183 | [M]⁺ | Molecular ion (for ³⁵Cl) |
| 185 | [M+2]⁺ | Isotopic peak for ³⁷Cl |
| 168 | [M-CH₃]⁺ | Loss of a methyl group |
| 170 | [M-CH₃]⁺ (³⁷Cl) | Isotopic peak for the fragment |
Comparative Analysis: this compound vs. 2,6-diethylaniline
The introduction of a chlorine atom onto the aromatic ring of 2,6-diethylaniline induces notable changes in the spectroscopic data.
Spectroscopic Data of 2,6-diethylaniline
| Technique | Key Features |
| ¹H NMR | Aromatic protons appear as a multiplet at a slightly different chemical shift compared to the chlorinated analog. |
| ¹³C NMR | The chemical shifts of the aromatic carbons are altered due to the absence of the electron-withdrawing chlorine atom.[6] |
| IR | The spectrum is similar, but lacks the characteristic C-Cl stretching vibration.[7] |
| MS | The molecular ion peak appears at m/z 149, and there is no [M+2] peak characteristic of a chlorine-containing compound.[8] |
The primary differences arise from the inductive electron-withdrawing effect and the mass of the chlorine atom. In the NMR spectra, the chlorine atom deshields nearby protons and carbons, causing their signals to shift downfield. In the IR spectrum, the C-Cl bond introduces a new vibrational mode. The most telling difference is in the mass spectrum, where the isotopic signature of chlorine provides a clear marker for its presence.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using standard parameters. For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Calibrate the spectrum using the residual solvent peak. Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
FT-IR Spectroscopy
-
Sample Preparation: If the sample is a liquid, a small drop can be placed between two KBr or NaCl plates.[4] If it is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the KBr plates/pellet.
-
Sample Spectrum: Place the sample in the instrument and acquire the IR spectrum. The instrument will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrument Setup: Set up the GC with an appropriate column and temperature program to achieve good separation. Set the MS to scan over a suitable mass range (e.g., m/z 40-400).
-
Data Acquisition: Inject a small volume of the sample solution into the GC-MS system.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and characteristic fragment ions.
By adhering to these protocols and understanding the principles of spectroscopic interpretation, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent research and development endeavors.
References
- PubChem. This compound | C10H14ClN | CID 597855. [Link]
- National Center for Biotechnology Information. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(this compound). [Link]
- PubChem. 4,4'-Methylenebis(this compound) | C21H28Cl2N2 | CID 86261. [Link]
- Patsnap. Preparation method of 3-chloro-2,6-diethyl aniline - Eureka. [Link]
- Google Patents. CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline.
- mzCloud. 2 6 Diethylaniline. [Link]
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- 8. mzCloud – 2 6 Diethylaniline [mzcloud.org]
A Comparative Analysis of Chemical Reactivity: 3-Chloro-2,6-diethylaniline vs. 2,6-diethylaniline
Introduction
In the landscape of synthetic organic chemistry, substituted anilines serve as foundational building blocks for a vast array of complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The reactivity of these precursors is intricately governed by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of two such analogs: 2,6-diethylaniline (DEA) and 3-Chloro-2,6-diethylaniline (CDEA). While structurally similar, the introduction of a single chlorine atom in CDEA dramatically alters its electronic profile, leading to significant, and often synthetically useful, differences in reactivity.
This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of reactions. We will dissect the fundamental electronic and steric effects at play, explain the causality behind their divergent chemical behaviors, and provide supporting experimental frameworks to illustrate these principles in practice.
The Decisive Factor: Unpacking Electronic and Steric Effects
The reactivity of an aniline derivative is primarily dictated by the electron density at two key sites: the nitrogen atom of the amino group and the aromatic ring itself. The interplay of inductive and resonance effects from substituents determines this electron distribution.
-
2,6-Diethylaniline (DEA): The two ethyl groups at the ortho positions exert a positive inductive effect (+I), donating electron density to the aromatic ring. This effect modestly increases the electron density on the nitrogen atom, enhancing its nucleophilicity and basicity compared to unsubstituted aniline. However, the significant steric bulk of the ortho-ethyl groups can force the amino group's lone pair slightly out of plane with the aromatic pi-system, which can partially inhibit resonance donation to the ring.[2] This steric hindrance is also a critical factor in reactions involving the amino group or the adjacent ring positions.[3]
-
This compound (CDEA): The addition of a chlorine atom at the meta position introduces a powerful electron-withdrawing inductive effect (-I) due to chlorine's high electronegativity.[4][5] This effect significantly reduces the overall electron density of the aromatic ring and, consequently, decreases the electron density on the nitrogen atom. While chlorine can technically donate electrons via resonance (+R), this effect is weak and largely overridden by its inductive pull, especially from the meta position. The result is a nitrogen atom that is considerably less nucleophilic and less basic than in DEA.
The following diagram illustrates the dominant electronic influences in both molecules.
Caption: Suzuki-Miyaura cross-coupling cycle for CDEA.
Data Summary and Experimental Protocols
The following table summarizes the expected differences in reactivity.
| Reaction Type | 2,6-Diethylaniline (DEA) | This compound (CDEA) | Rationale |
| N-Acylation | High Reactivity | Lower Reactivity | Higher N nucleophilicity in DEA. [4] |
| Diazotization | Faster Rate | Slower Rate | Higher N nucleophilicity in DEA. [6] |
| EAS (e.g., Bromination) | High Reactivity (at C4) | Low Reactivity (at C4) | Ring is activated in DEA, deactivated in CDEA. [5][7] |
| Pd Cross-Coupling | Not Applicable | Reactive | C-Cl bond in CDEA enables oxidative addition. [8] |
Experimental Protocol 1: Comparative N-Acetylation
This protocol provides a framework for directly comparing the nucleophilicity of DEA and CDEA.
Objective: To compare the reaction rate and yield of N-acetylation for DEA and CDEA under identical conditions.
Materials:
-
2,6-Diethylaniline (DEA)
-
This compound (CDEA)
-
Acetic Anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with stir bars, dissolve 1.0 equivalent of DEA (Flask A) and 1.0 equivalent of CDEA (Flask B) in DCM.
-
Reagent Addition: At room temperature, add 1.2 equivalents of pyridine to each flask, followed by the dropwise addition of 1.1 equivalents of acetic anhydride.
-
Reaction Monitoring: Stir both reactions at room temperature. Monitor the progress of each reaction every 15 minutes by TLC, spotting the starting material and the reaction mixture on the same plate.
-
Work-up: Once the reaction in Flask A (DEA) appears complete by TLC, quench both reactions simultaneously by adding saturated sodium bicarbonate solution.
-
Extraction & Isolation: Transfer the contents of each flask to a separatory funnel. Separate the organic layer, wash with water and brine, and then dry over anhydrous MgSO₄.
-
Analysis: Filter off the drying agent and remove the solvent under reduced pressure. Determine the crude mass and calculate the yield for each reaction. Analyze the purity by ¹H NMR.
Expected Outcome: The reaction in Flask A (DEA) will reach completion significantly faster than the reaction in Flask B (CDEA). The isolated yield of N-acetyl-2,6-diethylaniline from Flask A will likely be higher than that of N-acetyl-3-chloro-2,6-diethylaniline from Flask B within the same timeframe.
Caption: Workflow for comparative N-acetylation.
Experimental Protocol 2: Diazotization-Iodination of CDEA
This protocol demonstrates a key transformation of the amino group, which is applicable to both compounds but is often followed by cross-coupling in the case of CDEA.
Objective: To synthesize 3-chloro-1-iodo-2,6-diethylbenzene from CDEA.
Materials:
-
This compound (CDEA) [9]* Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Diethyl ether or Dichloromethane
-
10% Sodium thiosulfate solution
Procedure:
-
Amine Salt Formation: In a flask, add CDEA to a mixture of concentrated HCl and water. Stir and cool the mixture in an ice bath to 0-5 °C. The aniline salt may precipitate.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold aniline salt slurry, ensuring the temperature is maintained below 5 °C. [10]3. Monitoring: After the addition is complete, stir for 20 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).
-
Iodination: In a separate beaker, dissolve potassium iodide (1.5 eq) in water. Slowly and carefully add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.
-
Decomposition: Allow the mixture to warm to room temperature and then gently heat on a water bath (e.g., 50-60 °C) until gas evolution ceases.
-
Work-up: Cool the reaction mixture. Add sodium thiosulfate solution to quench any remaining iodine (color disappears). Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or distillation.
Safety Note: Solid diazonium salts are explosive. Always keep them in solution at low temperatures and handle with extreme caution in a fume hood. [10]
Conclusion
The comparison between 2,6-diethylaniline and this compound is a compelling illustration of how a single, strategically placed substituent can fundamentally redirect the synthetic potential of a molecule.
-
2,6-Diethylaniline is the more reactive nucleophile, both at the nitrogen center and on the aromatic ring. It excels in reactions requiring high nucleophilicity, such as rapid acylations, and undergoes facile electrophilic aromatic substitution at the para-position.
-
This compound , while attenuated in its nucleophilic reactivity due to the electron-withdrawing chloro group, possesses a crucial element of synthetic versatility that DEA lacks: the C-Cl bond. This functionality unlocks access to the powerful and diverse world of palladium-catalyzed cross-coupling reactions, making it an invaluable intermediate for constructing complex molecular architectures where new carbon-carbon or carbon-heteroatom bonds are required at that specific position.
For the synthetic chemist, the choice between these two reagents is not about which is "better," but which is appropriate for the task at hand. DEA is the choice for speed and reactivity in traditional aniline chemistry, while CDEA offers a handle for advanced, selective bond formation, embodying the principles of modern synthetic strategy.
References
- Kalinowski, H.-O., et al. (1983). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Magnetic Resonance in Chemistry.
- Shih, Y., et al. (1952). Kinetics of the Diazotization of Anilines. Journal of the American Chemical Society.
- Patel, S. A., et al. (2014). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research.
- Hosseini, S. H., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings.
- CN1903832A (2007). Preparation method of 3-chloro-2,6-diethyl aniline. Google Patents.
- ResearchGate (2019). The diazotization process. ResearchGate Publication.
- Bavin, P. M. G., & Scott, J. M. W. (1958). SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Canadian Journal of Chemistry.
- PrepChem (2023). Synthesis of 2,6-dimethylaniline. PrepChem.com.
- Chemistry Steps. Reactions of Aniline. Chemistry Steps.
- Roesky, H. W., et al. (2017). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
- Eureka | Patsnap (2007). Preparation method of 3-chloro-2,6-diethyl aniline. Patsnap.
- Chemistry LibreTexts (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
- Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
- PubChem. This compound. National Center for Biotechnology Information.
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Performance of 3-Chloro-2,6-diethylaniline as a Monomer in Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Landscape of Substituted Polyanilines
Polyaniline (PANI) stands as a cornerstone in the field of conducting polymers, lauded for its straightforward synthesis, environmental stability, and tunable conductivity.[1] However, the inherent rigidity of the PANI backbone often leads to poor solubility in common organic solvents, significantly hampering its processability and broader application.[1] A primary strategy to overcome this limitation involves the introduction of substituents onto the aniline monomer unit. These modifications, ranging from simple alkyl chains to electron-withdrawing halogens, can profoundly influence the monomer's reactivity and the resulting polymer's physicochemical properties.[2]
This guide focuses on the specific case of 3-Chloro-2,6-diethylaniline, a monomer characterized by a combination of steric bulk from the two ethyl groups at the ortho positions and an electron-withdrawing chlorine atom at the meta position. While direct experimental data on the homopolymerization of this specific monomer is scarce in peer-reviewed literature, we can construct a detailed predictive analysis based on the well-documented effects of similar substitutions.
The Monomer at a Glance: this compound
This compound is a liquid at room temperature with the following key properties:
| Property | Value |
| CAS Number | 67330-62-5 |
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| Boiling Point | 137-139 °C at 10 mmHg |
| Density | 1.095 g/mL at 25 °C |
Source: Sigma-Aldrich, PubChem[3]
The unique substitution pattern of this monomer is anticipated to impart a distinct set of characteristics to its corresponding polymer, poly(this compound).
Predicted Polymerization Behavior and Performance
The polymerization of aniline and its derivatives typically proceeds via an oxidative mechanism, either chemically or electrochemically.[4] The presence of substituents on the aniline ring significantly impacts this process and the final polymer properties.
Influence of Substituents on Polymerization
Steric Hindrance: The two ethyl groups at the 2 and 6 positions of the aniline ring are expected to exert significant steric hindrance. This bulkiness can:
-
Decrease Polymerization Rate: The bulky groups may impede the "head-to-tail" coupling of monomer units, which is the primary mechanism for polyaniline chain growth.[5]
-
Increase Torsion Angle: The steric strain between the ethyl groups and the polymer backbone will likely force a greater torsion angle between adjacent aromatic rings.[6] This twisting of the polymer chain disrupts the π-conjugation, which is crucial for electrical conductivity.
-
Enhance Solubility: By weakening interchain interactions, the bulky substituents are predicted to improve the solubility of the resulting polymer in organic solvents.[1]
Electronic Effects: The chlorine atom at the 3-position is an electron-withdrawing group. This will:
-
Reduce Monomer Reactivity: The electron-withdrawing nature of chlorine deactivates the aromatic ring towards electrophilic attack, which is a key step in the polymerization mechanism. This can lead to lower polymer yields or require harsher polymerization conditions.
-
Lower Intrinsic Conductivity: The presence of an electronegative group on the polymer backbone can decrease the electron density, leading to a polymer with a higher bandgap and consequently, lower electrical conductivity compared to unsubstituted polyaniline.[2][7]
Predicted Properties of Poly(this compound)
Based on the combined steric and electronic effects, we can predict the performance of poly(this compound) in comparison to other substituted polyanilines.
| Property | Predicted Performance for Poly(this compound) | Rationale |
| Electrical Conductivity | Low | The combined effect of steric hindrance from the diethyl groups disrupting conjugation and the electron-withdrawing nature of the chloro group is expected to significantly reduce conductivity.[2] |
| Solubility | High | The bulky diethyl groups are anticipated to increase the separation between polymer chains, reducing intermolecular forces and thereby enhancing solubility in organic solvents.[1][6] |
| Processability | Good | Improved solubility should allow for easier processing, such as the formation of thin films by spin-coating or casting.[6] |
| Thermal Stability | Moderate | While the polymer backbone is generally stable, the presence of substituents can sometimes lower the onset of thermal degradation compared to unsubstituted PANI. |
| Morphology | Likely to be amorphous | The bulky and irregularly placed substituents will likely disrupt the packing of polymer chains, leading to a more amorphous rather than crystalline structure. |
Comparative Analysis with Alternative Monomers
To provide context for the predicted performance of this compound, the following table compares the known properties of polymers derived from other substituted anilines.
| Monomer | Polymer | Key Characteristics | Electrical Conductivity (S/cm) |
| Aniline | Polyaniline (PANI) | High conductivity, poor solubility.[1] | 10⁰ - 10² |
| 2-Ethylaniline | Poly(2-ethylaniline) | Reduced conductivity due to steric effects, improved solubility.[2] | 8.2 x 10⁻³ |
| 3-Chloroaniline | Poly(3-chloroaniline) | Lower conductivity due to electron-withdrawing effects.[7] | 1.37 x 10⁻¹¹ |
| 2,5-Dimethylaniline | Poly(2,5-dimethylaniline) | Significantly lower conductivity due to increased steric hindrance.[2] | 3.0 x 10⁻⁶ |
| This compound (Predicted) | Poly(this compound) | Expected to have very low conductivity but good solubility due to combined steric and electronic effects. | Likely < 10⁻⁶ |
Note: Conductivity values can vary significantly based on synthesis conditions and doping levels.
Experimental Protocols
While a specific, optimized protocol for this compound is not available, the following general procedure for the chemical oxidative polymerization of substituted anilines can serve as a starting point for experimental investigation.
Proposed Synthesis of Poly(this compound)
This protocol is adapted from established methods for the synthesis of substituted polyanilines.
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)
-
Methanol or Acetone (for washing)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) (for solubility testing)
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound (e.g., 0.02 mol) in a predetermined volume of 1 M HCl (e.g., 100 mL) in a reaction vessel. The solution should be cooled to 0-5 °C in an ice bath with constant stirring.
-
Oxidant Solution Preparation: Separately, dissolve ammonium persulfate in 1 M HCl. A typical molar ratio of oxidant to monomer is 1.25:1.
-
Polymerization: Slowly add the oxidant solution dropwise to the chilled monomer solution while maintaining vigorous stirring. The reaction mixture is expected to change color, eventually becoming dark green or black, indicating the formation of the polymer.
-
Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for a specified period, typically 4-24 hours.
-
Polymer Isolation: Isolate the precipitated polymer by vacuum filtration.
-
Washing: Wash the polymer product sequentially with 1 M HCl, deionized water, and finally with methanol or acetone to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.
Caption: Logical relationships between the structural features of this compound and the predicted properties of its polymer.
Conclusion
This compound presents an interesting case study in the design of functional polymers. The combination of bulky alkyl groups and an electron-withdrawing halogen substituent suggests that its polymer, poly(this compound), will likely exhibit enhanced solubility and processability at the expense of electrical conductivity. This trade-off could make it a suitable candidate for applications where solution-based processing is critical and high conductivity is not a primary requirement, such as in certain sensor designs, corrosion-resistant coatings, or as a component in polymer blends. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to embark on the synthesis and characterization of this novel polyaniline derivative.
References
- Studies on substituted derivatives of polyaniline. (n.d.).
- Mustafin, A. G., et al. (2021).
- Biosynth. (n.d.). This compound.
- ResearchGate. (n.d.). Steric restriction forcing oxidative polymerization to progress through the 2-position (ortho).
- Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. (n.d.). PMC.
- Polyaniline Derivatives and Their Applications. (n.d.). ResearchGate.
- Blend-polyethyleneglycol and Poly(3-chloroaniline). (n.d.).
- Sapurina, I., & Shishov, M. A. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. Semantic Scholar.
- PubChem. (n.d.). This compound.
- Effect of structural factors on the physicochemical properties of functionalized polyanilines. (2020).
- Sigma-Aldrich. (n.d.). This compound 98.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2,6-diethylaniline
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we handle. 3-Chloro-2,6-diethylaniline, a key intermediate in various synthetic pathways, requires meticulous handling not only during its use but, critically, through its entire lifecycle to disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in principles of chemical safety, regulatory compliance, and environmental stewardship.
Hazard Profile and Immediate Safety Imperatives
Understanding the inherent risks of a compound is the bedrock of its safe management. This compound is classified with several hazards that dictate the stringent protocols for its handling and disposal.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
These classifications necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical, mitigating the risk of exposure.
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Tightly fitting safety goggles with side-shields or a full-face shield. Conforming to EN 166 (EU) or NIOSH (US). | Prevents eye contact which can cause serious irritation. |
| Skin | Chemically impervious gloves (e.g., nitrile, Viton®) and flame-resistant lab coat.[2] | Protects against dermal absorption, which is a significant route of toxic exposure, and skin irritation.[1] |
| Respiratory | Use only in a well-ventilated area or chemical fume hood. If exposure limits may be exceeded, a full-face respirator with an appropriate filter (e.g., Type ABEK (EN14387)) is required.[2] | Prevents inhalation of vapors which can cause respiratory irritation and systemic toxicity.[1] |
In the event of an accidental exposure, immediate and correct first aid is critical:
-
After Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell.
-
After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
After Swallowing: Rinse mouth and immediately get medical help.
The Core Principle: Hazardous Waste Designation
Due to its toxicological and ecotoxicological profile, This compound and any materials contaminated with it must be managed as hazardous waste. This is not a discretionary choice but a regulatory and ethical mandate. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] While this specific compound may not be individually listed, waste streams containing it would be characterized as hazardous based on their toxic properties.[5] Disposal must always be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management contractor.
Laboratory-Scale Waste Disposal Protocol
This step-by-step protocol ensures a self-validating system for the safe accumulation and disposal of this compound waste.
Step 1: Waste Segregation
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Causality: this compound is a chlorinated aromatic amine. Halogenated waste streams must be segregated from non-halogenated streams.[6] This is because the primary disposal method, incineration, requires specialized equipment. Halogenated compounds produce acidic gases like hydrogen chloride (HCl) upon combustion, which must be neutralized in a scrubber system to prevent release into the atmosphere and corrosion of the incinerator. Mixing waste streams complicates and increases the cost of disposal and can lead to regulatory non-compliance.
Step 2: Proper Containerization
-
Action: Use a chemically compatible, non-reactive container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap. Ensure the container is in good condition with no leaks or cracks.
-
Causality: The container must maintain its integrity upon contact with the chemical waste. Using an incompatible container can lead to degradation, leaks, and dangerous spills. The container must be securely sealed to prevent the release of harmful vapors.[7]
Step 3: Meticulous Labeling
-
Action: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (and any other components)
-
CAS Number: "67330-62-5"
-
Appropriate GHS Hazard Pictograms (e.g., Health Hazard, Exclamation Mark)
-
Accumulation Start Date (the date the first drop of waste enters the container)
-
-
Causality: Accurate labeling is a legal requirement under EPA and OSHA regulations.[8] It ensures that anyone handling the container is aware of its contents and the associated dangers. The accumulation start date is critical for tracking how long waste is stored, as there are regulatory time limits for on-site storage.
Step 4: Safe On-Site Storage
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of the operator and at or near the point of generation. Place the container in secondary containment (e.g., a chemical-resistant tray or tub).
-
Causality: Secondary containment ensures that any potential leaks from the primary container are captured, preventing a spill and environmental contamination. Storing waste in a designated, secure area minimizes the risk of accidental spills, breakage, or unauthorized access.
Step 5: Arranging for Final Disposal
-
Action: Once the container is full (no more than 90% capacity) or the regulatory storage time limit is approaching, contact your institution's EHS office to schedule a waste pickup.[7] Do not pour this chemical down the drain.
-
Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste according to federal and state regulations. They work with licensed disposal facilities that have the capability to manage this specific type of chemical waste safely and legally. Drain disposal of such chemicals is illegal and environmentally catastrophic, as it can disrupt wastewater treatment processes and introduce persistent toxins into aquatic ecosystems.[9]
Approved Disposal Methodologies: The Technical Rationale
The ultimate fate of this compound waste is determined by its chemical properties.
-
High-Temperature Incineration: This is the most effective and common disposal method for chlorinated organic compounds.[10][11] In a licensed hazardous waste incinerator operating at temperatures between 800°C and 1500°C, the organic material is destroyed. The process is designed to break the C-Cl, C-C, and C-H bonds, ideally converting the compound to carbon dioxide, water, and hydrogen chloride.[11] The gaseous HCl is then removed from the flue gas by a caustic scrubber. The high temperatures and controlled conditions are essential to prevent the formation of highly toxic byproducts such as chlorinated dioxins and furans.[12]
-
Secure Chemical Landfill: In some cases, waste may be sent to a specially engineered and permitted hazardous waste landfill.[10] This is generally less preferable than destruction via incineration. Prior to landfilling, the liquid waste may need to be stabilized or solidified to reduce its mobility.
Emergency Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Table 2.
-
Contain: Prevent the spill from spreading by diking the area with an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.[13]
-
Absorb: Carefully apply the absorbent material to the spill, working from the outside in.
-
Collect: Once absorbed, use non-sparking tools to scoop the contaminated material into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, following your institution's established protocol.
Disposal Workflow for this compound
Caption: Decision workflow for handling this compound waste.
References
- CPAChem. (2022, October 4). Safety data sheet according to 1907/2006/EC, Article 31.
- Echemi.
- PubMed.
- Guidechem. This compound (cas 67330-62-5) SDS/MSDS download.
- PubChem. This compound.
- Sigma-Aldrich. This compound 98%.
- Biosynth. This compound | 67330-62-5.
- European Chemicals Agency (ECHA). 4,4'-Methylene-bis-(this compound)
- Merck Millipore. 4,4'-Methylenebis(this compound) for synthesis.
- TCI Chemicals. (2025, February 4).
- ChemicalBook. (2023, October 10).
- PubChem. 4,4'-Methylenebis(this compound).
- TCI Chemicals. 4,4'-Methylenebis(this compound) | 106246-33-7.
- OSTI.GOV. (1999, July 1). Formation and destruction of the aromatic products of incomplete combustion (PICs)
- Google Patents.
- Semantic Scholar.
- TCI America.
- Santa Cruz Biotechnology. 4-Chloroaniline.
- PubMed Central. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
- PubMed. (2021, September 28).
- New Jersey Department of Health. 4-CHLOROANILINE HAZARD SUMMARY.
- Aarti Industries. (2021, October 15). 4-Chloroaniline (CL-4: PUBLIC).
- U.S. Environmental Protection Agency. Documents Related to the Hazardous Waste Listing of Dyes and Pigments.
- New York University. EPA Listed Wastes Table 1: Maximum concentration of contaminants for the “toxicity” characteristic.
- New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. Aniline.
- University of Groningen. Hazardous waste acceptance conditions.
- Alabama Department of Environmental Management. Rule 335-14-2-.04 - Lists Of Hazardous Wastes.
- Regulations.gov.
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Mastering the Safe Handling of 3-Chloro-2,6-diethylaniline: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and complex organic synthesis, the confident and safe handling of reactive intermediates is paramount. 3-Chloro-2,6-diethylaniline, a key building block in various synthetic pathways, requires a methodical and informed approach to its management in the laboratory. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for its safe utilization, from initial risk assessment to final disposal. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Hazard Profile: Understanding the Intrinsic Risks
This compound is an aromatic amine with a distinct hazard profile that demands respect. The primary risks are associated with its toxicity upon exposure through multiple routes.[1] A thorough understanding of these hazards is the non-negotiable first step in establishing a safe operational plan.
GHS Classification and Key Hazards:
-
Acute Toxicity (Category 4): The compound is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1][2] Exposure can lead to systemic toxic effects.
-
Skin and Eye Irritation (Category 2): Direct contact will cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation (Category 3): Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[1]
-
Aquatic Toxicity: While specific data is limited, related chlorinated anilines are known to be toxic to aquatic life, suggesting that release into the environment must be strictly avoided.[3]
Aromatic amines as a class are known for their ability to be absorbed through the skin and to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1][4] Symptoms can include headache, dizziness, cyanosis (blueish discoloration of the skin), and in severe cases, collapse.[1]
Potential Carcinogenicity: An Evidence-Based Perspective
While this compound is not specifically classified as a carcinogen by major bodies like the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP)[5], a cautious approach is warranted. Many aromatic amines and chlorinated hydrocarbons are known or suspected carcinogens.[3][6] For instance, the related compound 4-chloroaniline is classified as a Category 1B carcinogen ("May cause cancer")[7], and other dichloroanilines are under scrutiny for their carcinogenic potential.[7] Therefore, it is prudent to handle this compound with the assumption of potential carcinogenicity, applying the ALARA (As Low As Reasonably Achievable) principle to minimize exposure.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is not a passive exercise but a dynamic risk assessment. The causality behind each choice is rooted in the chemical's physical properties and toxicological profile. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Tightly fitting safety goggles with side shields; Full-face shield | Protects against splashes and vapors. A full-face shield should be worn in addition to goggles when there is a significant risk of splashing (e.g., during transfers of large volumes or reactions under pressure). Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hands | Chemical-resistant gloves (Double-gloving recommended) | Prevents dermal absorption, a primary exposure route. The choice of glove material is critical. See the detailed analysis below. |
| Body | Chemical-resistant laboratory coat; Impervious apron and sleeves | Protects skin from incidental contact and splashes. Fire/flame resistant clothing is also recommended.[1] |
| Respiratory | Use in a certified chemical fume hood | Engineering controls are the primary method for preventing inhalation exposure. |
| A full-face respirator with appropriate cartridges | Required if work cannot be conducted in a fume hood, if exposure limits are exceeded, or during spill cleanup.[1] Use a respirator with Type ABEK filters for organic vapors, inorganic gases, and ammonia derivatives.[8] |
In-Depth Analysis: Glove Selection
| Glove Material | Performance vs. Aniline | General Suitability | Breakthrough Time (Aniline) |
| Viton™/Butyl Rubber | Excellent | Recommended. Offers the highest resistance to aromatic and chlorinated compounds. | >480 minutes |
| Butyl Rubber | Very Good | Recommended. Excellent for esters, ketones, and aldehydes which may be used as solvents. | >480 minutes[9] |
| Neoprene | Good to Fair | Acceptable for short-duration tasks. Provides moderate protection. | 30 minutes[10] |
| Nitrile | Fair to Poor | Not recommended for prolonged direct contact. Prone to rapid permeation by aniline.[11][12] | 18 minutes[10] |
| Natural Rubber (Latex) | Poor | Not Recommended. Offers minimal protection against aniline.[11][12] | 25 minutes[10] |
Recommendation: For all handling operations, Viton™/Butyl rubber gloves are the preferred choice . For short-term, incidental contact, double-gloving with a neoprene outer glove and a nitrile inner glove can be considered, but gloves must be changed immediately upon any suspected contact. Always inspect gloves for any signs of degradation before and during use.
Operational Plan: From Benchtop to Disposal
A robust operational plan anticipates risks at every stage of the workflow.
Workflow for Safe Handling of this compound
Caption: A logical workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year and that the airflow is adequate.
-
Don all required PPE, paying close attention to the proper selection and fit of gloves.
-
Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood before introducing the this compound.
-
-
Handling:
-
Perform all manipulations, including weighing and transfers, within the confines of a certified chemical fume hood to prevent vapor inhalation.
-
Use a spatula or a syringe for transfers to minimize the generation of aerosols.
-
Keep the container of this compound sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use. A solution of detergent and water can be effective for general cleaning.[13]
-
Carefully remove PPE, ensuring that the outer, potentially contaminated surfaces do not touch your skin. Remove gloves last.
-
Wash hands and forearms thoroughly with soap and water after removing PPE.
-
Emergency and Disposal Plan
Spill Response
Prompt and correct action during a spill is critical to mitigate exposure.
Sources
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- 3. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
